Molybdenum nickel oxide
Description
The exact mass of the compound Molybdenum nickel tetraoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
14177-55-0 |
|---|---|
Molecular Formula |
MoNiO4-6 |
Molecular Weight |
218.64 g/mol |
IUPAC Name |
molybdenum;nickel(2+);tetrakis(oxygen(2-)) |
InChI |
InChI=1S/Mo.Ni.4O/q;+2;4*-2 |
InChI Key |
NMOQDZSTICHOQM-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Ni+2] |
Other CAS No. |
14177-55-0 |
physical_description |
Liquid; PelletsLargeCrystals |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and characterization of molybdenum nickel oxide nanostructures
An In-depth Technical Guide to the Synthesis and Characterization of Molybdenum Nickel Oxide Nanostructures
Issued: November 2025
Introduction
This compound (NiMoO₄) nanostructures have emerged as highly promising materials in various scientific and technological fields. Their compelling properties, including high electrochemical activity, distinct magnetic characteristics, and catalytic potential, make them ideal candidates for a range of applications. These applications include high-performance supercapacitors, efficient catalysts for reactions like the oxygen evolution reaction (OER) and organic molecule oxidation, humidity sensors, and magnetic devices.[1][2][3][4] The performance of NiMoO₄ in these applications is intrinsically linked to its structural and morphological characteristics, such as crystal phase (α-NiMoO₄ or β-NiMoO₄), particle size, and surface area.[1] Consequently, the precise control over the synthesis process is paramount to tailor these properties for specific functionalities. This guide provides a comprehensive overview of prevalent synthesis methodologies, detailed characterization techniques, and a summary of key performance data for researchers, scientists, and professionals in materials science and drug development.
Synthesis Methodologies
The fabrication of this compound nanostructures with controlled morphologies like nanorods, nanosheets, and nanospheres is achieved through various chemical synthesis routes.[5] The choice of method significantly influences the material's final properties and performance.
Hydrothermal Synthesis
The hydrothermal method is a widely used, facile, and effective technique for synthesizing crystalline NiMoO₄ nanostructures directly on a substrate or as a powder.[2][6] It involves a chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel, typically a Teflon-lined stainless-steel autoclave.[7]
Experimental Protocol:
-
Precursor Preparation: Prepare an aqueous solution by dissolving nickel and molybdenum salts. Common precursors include nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O).[7][8]
-
Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Heating: Seal the autoclave and heat it in an oven to a specific temperature (e.g., 180-200 °C) for a designated duration (e.g., 9 to 48 hours).[2][7] The reaction time is a critical parameter that affects the morphology and electrochemical properties of the final product.[2]
-
Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature naturally.
-
Product Recovery: Collect the resulting precipitate by centrifugation or filtration, wash it multiple times with deionized water and ethanol to remove any unreacted ions, and finally dry it in an oven.
Caption: General workflow for hydrothermal synthesis of NiMoO₄.
Solvothermal Synthesis
Similar to the hydrothermal method, solvothermal synthesis utilizes a sealed vessel at elevated temperatures. The key difference is the use of non-aqueous organic solvents, such as methanol, ethanol, or ethylene glycol, instead of water.[9][10] This change in solvent can lead to different particle morphologies and sizes.
Experimental Protocol:
-
Precursor Dissolution: Dissolve a nickel salt (e.g., nickel acetate or nickel nitrate) in a suitable organic solvent (e.g., methanol or N,N-Dimethylformamide).[9]
-
Reaction: Place the solution in an autoclave and heat it to the reaction temperature (e.g., 180-200 °C) for a specific duration (e.g., 4-12 hours).[9]
-
Product Separation: After cooling, the solid product is separated from the solution.
-
Calcination: The obtained precursor is often calcined in air at a high temperature (e.g., 350-450 °C) for several hours to yield the final NiO-based nanostructures.[9]
Caption: General workflow for solvothermal synthesis.
Co-Precipitation Method
Co-precipitation is a straightforward and scalable method for synthesizing nickel molybdate powders at room temperature.[11] It involves mixing solutions of soluble precursors to form an insoluble precipitate. The morphology can be influenced by adding capping agents.
Experimental Protocol:
-
Solution Preparation: Prepare separate aqueous solutions of nickel chloride hexahydrate and ammonium heptamolybdate tetrahydrate.
-
Precipitation: Mix the two solutions under stirring at room temperature. A precipitate of nickel molybdate will form. Capping agents, such as amino acids, can be added to control particle growth and morphology.[11]
-
Washing and Drying: The precipitate is collected, washed thoroughly with deionized water to remove byproducts, and then dried.
Electrodeposition
Electrodeposition is a substrate-based technique that allows for the direct growth of Ni-Mo oxide films on a conductive surface, which is advantageous for electrode applications.[12][13] This method offers excellent control over film thickness and morphology by adjusting electrochemical parameters.
Experimental Protocol:
-
Electrolyte Preparation: The electrolyte bath contains sources of nickel and molybdenum ions, such as NiSO₄ and Na₂MoO₄, dissolved in an appropriate medium. An alkaline solution containing ammonia and a buffering agent like boric acid is often used.[12]
-
Electrochemical Cell: A standard three-electrode cell is used, with the desired substrate (e.g., nickel foam, copper) as the working electrode, a platinum plate as the counter electrode, and a reference electrode (e.g., Ag/AgCl).[12]
-
Deposition: The deposition is carried out under either potentiostatic (constant potential) or galvanostatic (constant current) conditions.[12][14] For instance, a constant current density of 25 mA/cm² can be applied.[12]
-
Post-Treatment: The deposited film may be amorphous. An additional annealing step in air (e.g., 500 °C for 1 hour) can be performed to induce crystallization.[12]
Characterization Techniques
A multi-technique approach is essential for a thorough understanding of the synthesized nanostructures. This involves analyzing their crystal structure, morphology, elemental composition, chemical states, and functional properties.
Caption: A typical workflow for material characterization.
2.1 Structural and Morphological Characterization
-
X-Ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases present in the material. XRD patterns reveal whether the sample consists of the low-temperature α-NiMoO₄ phase, the high-temperature β-NiMoO₄ phase, or a mixture.[1] The sharpness and intensity of the diffraction peaks indicate the degree of crystallinity.[15]
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the nanostructures, revealing their shape (e.g., nanorods, nanosheets, nanoflowers), size distribution, and arrangement on a substrate.[1][16]
-
Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging than SEM, allowing for detailed observation of the internal structure, particle size, and lattice fringes of individual nanoparticles.[17][18]
-
Brunauer–Emmett–Teller (BET) Analysis: This technique is used to measure the specific surface area and pore size distribution of the nanostructured material, which are critical parameters for applications in catalysis and energy storage.[7][19]
2.2 Compositional and Chemical State Analysis
-
Energy Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM or TEM, EDS provides the elemental composition of the sample, confirming the presence and atomic ratios of Ni, Mo, and O.[17][19]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique crucial for determining the elemental composition and, more importantly, the oxidation states of the elements. It can distinguish between different valence states, such as Ni²⁺ and Ni³⁺ or Mo⁵⁺ and Mo⁶⁺, which are vital for understanding the material's electrochemical activity.[20][21][22]
2.3 Electrochemical Characterization For energy storage applications, particularly supercapacitors, electrochemical performance is evaluated using a three-electrode setup in an aqueous electrolyte (e.g., KOH solution).[4]
-
Cyclic Voltammetry (CV): CV is used to study the capacitive behavior and redox reactions of the electrode material. The shape of the CV curve indicates the type of charge storage mechanism (pseudocapacitive or double-layer).
-
Galvanostatic Charge-Discharge (GCD): GCD measurements at various current densities are used to calculate the specific capacitance, energy density, and power density of the material.
-
Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the internal resistance, charge transfer resistance, and ion diffusion kinetics within the electrode.[23]
Data Presentation
Quantitative data from various studies are summarized below to facilitate comparison.
Table 1: Selected Synthesis Parameters and Resulting Nanostructure Properties
| Synthesis Method | Precursors | Conditions | Morphology | Size/Dimensions | Ref. |
| Hydrothermal | Ni(NO₃)₂·6H₂O, (NH₄)₆Mo₇O₂₄·4H₂O | 180 °C, 18 h | Nanostructures on SS | - | [2] |
| Hydrothermal | Ni(NO₃)₂, (NH₄)₆Mo₇O₂₄·4H₂O | - | β-NiMoO₄ Nanorods | - | |
| Hydrothermal | Ni, Co, Mo salts | Annealing treatment | Nanosheets | - | [4] |
| Microwave-assisted | NiCl₂, PVP, N₂H₄·H₂O, H₃PMo₁₂O₄₀ | Microwave 50s, Calcination 500°C | Core-shell nanoparticles | Core: ~38 nm, Shell: ~5 nm | [17][24] |
| Hydrothermal | (NH₄)₆Mo₇O₂₄, NH₄-metatungstate, Ni(NO₃)₂ | 200 °C, 48 h | Amorphous fibers | Length: 1 µm, Diameter: 60 nm | [7][25] |
Table 2: Electrochemical Performance of this compound-Based Supercapacitors
| Electrode Material | Synthesis Method | Specific Capacitance | Current Density | Cycling Stability | Ref. |
| NiMoO₄ Nanostructures | Hydrothermal (18 h) | 619 F/g | 1 A/g | >3000 cycles | [2] |
| β-NiMoO₄ Nanorods | Hydrothermal | 730 F/g | 1 A/g | 63.2% retention after 10x current increase | |
| NiMoO₄@CoMoO₄ Nanospheres | Hydrothermal | 1601.6 F/g | 2 A/g | - | [23] |
| Ni-Co-Mo Oxide Nanosheets | Hydrothermal + Annealing | 1366 F/g | 2 A/g | 89.75% retention after 5000 cycles | [4] |
| NiMoO₄/rGO Nanocomposite | Hydrothermal | 1400 F/g | 1 A/g | 84% retention after 1000 cycles | [5] |
Table 3: Spectroscopic and Structural Data for Ni-Mo Oxides
| Characterization | Material System | Key Findings | Ref. |
| XRD | α,β-NiMoO₄ Nanorods | Crystalline structure with mixed α and β phases (JCPDS 33-948 & 12-348) | [1] |
| XPS (Mo 3d) | Ni-Mo Alloy | Peaks observed for metallic Mo (228.4 eV), Mo⁴⁺ (229.5 eV), and Mo⁶⁺ (232.7 eV) | [21] |
| XPS (Ni 2p) | Ni-Mo Alloy | Peaks observed for metallic Ni (853.2 eV) and oxidized Ni (856 eV) | [21] |
| BET | Mo-Ni-W Oxides | Specific Surface Area: 114 m²/g; Pore Size: 34 Å | [7][19] |
| UV-vis | α,β-NiMoO₄ Nanorods | Optical band gap of 2.2 eV | [1] |
Conclusion
This guide has outlined the principal synthesis and characterization methodologies for this compound nanostructures. The choice of synthesis technique—hydrothermal, solvothermal, co-precipitation, or electrodeposition—profoundly impacts the resulting material's morphology, crystallinity, and surface area. These physical properties, in turn, dictate the functional performance in applications such as supercapacitors and catalysts. A systematic characterization using a suite of techniques including XRD, SEM, TEM, and XPS is crucial for establishing the critical synthesis-structure-property relationships. The data presented herein highlights that hierarchical and composite nanostructures, often synthesized via hydrothermal routes, exhibit superior electrochemical performance, demonstrating the vast potential for designing advanced materials through controlled synthesis.
References
- 1. Structural, Optical, and Magnetic Properties of NiMoO4 Nanorods Prepared by Microwave Sintering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Annealing activated nickel–molybdenum oxide as an efficient electrocatalyst toward benzyl alcohol upgrading - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00447C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structural characterization of Mo-Ni-W oxide nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NiO Nano- and Microparticles Prepared by Solvothermal Method—Amazing Catalysts for CO2 Methanation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Self-supported this compound catalytic electrode designed via molecular cluster-mediated electroplating and electrochemical activation for an efficient and durable oxygen evolution reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Co-deposition of Ni–Mo alloy film catalysts for hydrogen evolution from an ethylene glycol system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijnnonline.net [ijnnonline.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Facile hydrothermal synthesis of NiMoO4@CoMoO4 hierarchical nanospheres for supercapacitor applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. experts.nau.edu [experts.nau.edu]
crystal structure and properties of NiMoO4
An In-depth Technical Guide to the Crystal Structure and Properties of Nickel Molybdate (NiMoO4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and multifaceted properties of nickel molybdate (NiMoO4), a transition metal oxide of significant interest in various scientific and technological fields, including catalysis, energy storage, and sensing.
Crystal Structure of NiMoO4
Nickel molybdate primarily exists in two main crystallographic polymorphs under atmospheric pressure: a low-temperature monoclinic phase (α-NiMoO4) and a high-temperature monoclinic phase (β-NiMoO4). Additionally, hydrated forms and high-pressure phases have been reported.[1][2] The key distinction between the α and β phases lies in the coordination of the molybdenum (Mo) ions; in α-NiMoO4, Mo is in an octahedral coordination ([MoO6]), while in β-NiMoO4, it adopts a tetrahedral coordination ([MoO4]).[3][4][5][6] In both structures, the nickel (Ni) ions are octahedrally coordinated.[5]
The α-phase is the stable form at room temperature.[6] The transition from the α to the β phase typically occurs at temperatures between 550 and 670 °C.[5] The β-phase can be synthesized by heating α-NiMoO4 above 600-760°C, but it is only stable at elevated temperatures and reverts to the α-phase upon cooling below 180°C.[1][6]
Crystallographic Data
The crystallographic parameters for the α and β phases of NiMoO4 are summarized in the table below.
| Phase | Crystal System | Space Group | Lattice Parameters (Å, °) |
| α-NiMoO4 | Monoclinic | C2/m | a = 9.55, b = 8.74, c = 7.63, β = 113.98[7] |
| a = 9.602, b = 8.769, c = 7.665, β = 114.24[1] | |||
| β-NiMoO4 | Monoclinic | P2/c | a = 10.094, b = 9.203, c = 6.996, β = 107.17[1] |
| a = 4.56, b = 5.66, c = 4.86, β = 90.75[8] |
Note: Discrepancies in lattice parameters can arise from different experimental conditions and refinement methods.
Properties of NiMoO4
The distinct crystal structures of the NiMoO4 polymorphs give rise to a range of interesting physical and chemical properties.
Optical Properties
The optical properties of NiMoO4 have been investigated using UV-visible spectroscopy. The direct optical band gap for a mixture of α and β phases has been reported to be around 2.15 to 2.2 eV.[1][9] Other studies on α-NiMoO4 have reported direct and indirect band gaps of approximately 2.2 eV and 1.9 eV, respectively.[10] A higher direct band gap of 2.72 eV has also been reported for NiMoO4 synthesized by a solid-state reaction method.[11]
| Property | Value | Reference |
| Optical Band Gap (α,β-NiMoO4) | ~2.15 - 2.2 eV | [1][9] |
| Optical Band Gap (α-NiMoO4, direct) | ~2.2 eV | [10] |
| Optical Band Gap (α-NiMoO4, indirect) | ~1.9 eV | [10] |
| Optical Band Gap (direct) | 2.72 eV | [11] |
Magnetic Properties
NiMoO4 exhibits interesting magnetic behavior. A reversible transition from an antiferromagnetic to a paramagnetic state has been observed.[1][9] The Néel temperature (TN), which marks this transition, is reported to be around 18.5 K at an applied magnetic field of 100 Oe and 17.8 K at 1 kOe.[1]
| Property | Value | Conditions | Reference |
| Magnetic Behavior | Antiferromagnetic-Paramagnetic Transition | Reversible | [1][9] |
| Néel Temperature (TN) | 18.5 K | H = 100 Oe | [1] |
| Néel Temperature (TN) | 17.8 K | H = 1 kOe | [1] |
Electrical and Electrochemical Properties
The electrical conductivity of NiMoO4 is a key property for its application in electronic devices. The DC conductivity of nanocrystalline α-NiMoO4 at room temperature has been measured to be 1.5 × 10-4 S/m, while its hydrated form shows a conductivity of 4 × 10-5 S/m.[12] In its metastable state between 450-650 °C, α-NiMoO4 behaves as a p-type semiconductor, transitioning to an n-type semiconductor above 650 °C.[12]
As an electrode material for supercapacitors, NiMoO4 has demonstrated high specific capacitance. Values as high as 1517 F/g at a current density of 1.2 A/g have been reported for nano-α-NiMoO4.[13] The hydrated form, NiMoO4·H2O, has also shown a high specific capacitance of 621 F/g at a scan rate of 1 mV/s.[14] The β-phase has been noted to exhibit a higher specific capacity than the α-phase.[15]
| Property | Value | Material Form | Reference |
| DC Electrical Conductivity | 1.5 × 10-4 S/m | α-NiMoO4 (nanocrystalline) | [12] |
| DC Electrical Conductivity | 4 × 10-5 S/m | NiMoO4·H2O (nanocrystalline) | [12] |
| Specific Capacitance | 1517 F/g | nano-α-NiMoO4 | [13] |
| Specific Capacitance | 621 F/g | NiMoO4·H2O | [14] |
| Specific Capacitance | 332.8 C/g | β-NiMoO4 nanosheets | [15] |
| Specific Capacitance | 252.6 C/g | α-NiMoO4 nanorods | [15] |
Catalytic Properties
NiMoO4 is an active catalyst in various chemical reactions. It has been investigated for the catalytic reduction of nitroaromatic compounds, showing high activity.[2][16] The β-phase of NiMoO4 has been found to be more selective than the α-phase for the oxidative dehydrogenation of alkanes to alkenes.[4] Furthermore, NiMoO4 is a promising electrocatalyst for the oxygen evolution reaction (OER) in water electrolysis.[17][18]
Experimental Protocols
Synthesis of α,β-NiMoO4 Nanorods via Microwave Sintering
This protocol is based on the method described by Costa et al.[1]
-
Precursor Preparation:
-
Dissolve sodium molybdate (Na2MoO4·2H2O) and nickel nitrate hexahydrate (Ni(NO3)2·6H2O) in deionized water to form aqueous solutions.
-
Mix the solutions under magnetic stirring.
-
Wash the resulting precipitate multiple times with deionized water.
-
Dry the precipitate to obtain the precursor, NiMoO4·nH2O.
-
-
Microwave Annealing:
-
Place the precursor in a domestic microwave oven.
-
Anneal at 600°C for 10 minutes to induce thermal decomposition and crystallization.
-
The resulting product is a mixture of α- and β-NiMoO4 nanorods.
-
Hydrothermal Synthesis of Nanocrystalline NiMoO4·H2O and α-NiMoO4
This protocol is adapted from the work of Popovych et al.[14]
-
Solution Preparation:
-
Dissolve 5.8 g of nickel nitrate (Ni(NO3)2·6H2O) and 1.2 g of sodium molybdate (Na2MoO4·2H2O) in 40 ml of distilled water with thorough stirring.
-
-
Hydrothermal Reaction:
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in a furnace at 453 K (180 °C) for 2 hours.
-
Allow the autoclave to cool to room temperature.
-
-
Product Recovery and Drying:
-
Wash the resulting precipitate several times with distilled water.
-
Dry the precipitate in an air atmosphere at 343 K (70 °C) to obtain nanocrystalline NiMoO4·H2O.
-
-
Conversion to α-NiMoO4:
-
Anneal the obtained NiMoO4·H2O hydrate in a furnace at 673 K (400 °C) in an air atmosphere for 2 hours to obtain the α-phase.
-
Visualizations
Logical Relationship of NiMoO4 Polymorphs
Caption: Phase transitions of NiMoO4 polymorphs.
Experimental Workflow for NiMoO4 Synthesis and Characterization
Caption: General workflow for NiMoO4 synthesis and characterization.
References
- 1. Structural, Optical, and Magnetic Properties of NiMoO4 Nanorods Prepared by Microwave Sintering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. structural-optical-and-magnetic-properties-of-nimoo-4-nanorods-prepared-by-microwave-sintering - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. structural-optical-and-electrical-properties-of-nimo4-m-w-and-mo - Ask this paper | Bohrium [bohrium.com]
- 12. essuir.sumdu.edu.ua [essuir.sumdu.edu.ua]
- 13. Research Portal [researchportal.murdoch.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Application progress of NiMoO4 electrocatalyst in basic oxygen evolution reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electronic and Optical Properties of Nickel Molybdenum Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic and optical properties of nickel molybdenum oxide (NiMoO₄), a versatile transition metal oxide with significant potential in various scientific and biomedical fields. This document details the synthesis, characterization, and fundamental properties of NiMoO₄, with a particular focus on its applications relevant to drug development, such as biosensing and photothermal therapy.
Electronic Properties of Nickel Molybdenum Oxide
Nickel molybdenum oxide is a semiconductor with tunable electronic properties that are highly dependent on its crystal structure, morphology, and the presence of any dopants.[1] The electronic characteristics of NiMoO₄ make it a promising material for applications requiring good electrochemical activity and conductivity.
Band Gap Energy
The band gap of a semiconductor is a critical parameter that determines its electronic and optical properties. For nickel molybdenum oxide, the band gap can be either direct or indirect, with reported values varying based on the synthesis method, morphology, and crystalline phase (α- or β-NiMoO₄).
| Synthesis Method | Morphology | Phase | Direct Band Gap (eV) | Indirect Band Gap (eV) | Reference(s) |
| Solid-State Reaction | - | α-NiMoO₄ | 2.72 | - | [2] |
| Microwave Sintering | Nanorods | α,β-NiMoO₄ | ~2.15 - 2.2 | - | [3] |
| Hydrothermal | Nanomaterials | α-NiMoO₄ | ≈2.2 | ≈1.9 | [4][5] |
| Solid-State Synthesis | Micro-crystals | α-NiMoO₄ | 2.50 | - | [4] |
| Hydrothermal | Nanorods | - | 3.085 | - | [6] |
| Solution Combustion | Nanostructures | - | 3.18 | - | [7] |
| First-Principles Calculation | - | α-NiMoO₄ | 2.555 | - | [8] |
| First-Principles Calculation | - | - | 0.136 - 0.2 | - | [1] |
Electrical Conductivity
The electrical conductivity of nickel molybdenum oxide is a key feature for its application in electrochemical devices such as supercapacitors and biosensors. The conductivity is influenced by factors like temperature, crystalline phase, and the presence of defects or charge carriers.[9][10]
| Phase / Condition | Temperature (°C) | Electrical Conductivity (S/m) | Reference(s) |
| β-NiMoO₄ (as-prepared) | 25 - 800 | 10⁻⁶ - 10⁻³ | [11] |
| β-NiMoO₄ (stable) | 250 | 4.4 x 10⁻⁴ | [10][11] |
| β-NiMoO₄ (after 800°C anneal) | 800 | 6 x 10⁻³ | [11] |
| NiMoO₄ Hydrate (nanocrystalline) | Room Temperature | 4 x 10⁻⁵ | [9] |
| α-NiMoO₄ (nanocrystalline) | Room Temperature | 1.5 x 10⁻⁴ | [9] |
| NiMoO₄ Hydrate | - | 1.07 x 10⁻⁴ | [10] |
The conduction mechanism in NiMoO₄ can be described by models such as the non-overlapping small polaron-tunneling (NSPT) model and the correlated barrier-hopping (CBH) model, depending on the phase and temperature.[2]
Optical Properties of Nickel Molybdenum Oxide
The interaction of nickel molybdenum oxide with light is fundamental to its application in photocatalysis and photothermal therapy. Its optical properties are primarily investigated using UV-Vis and photoluminescence spectroscopy.
UV-Visible Spectroscopy
UV-Vis absorption spectroscopy is used to determine the optical band gap and assess the light absorption characteristics of NiMoO₄. The material typically exhibits strong absorption in the UV and visible regions of the electromagnetic spectrum.
| Synthesis Method | Morphology | Absorption Features | Reference(s) |
| Microwave Sintering | Nanorods | Strong absorption with a direct band gap of ~2.15 eV. | [3] |
| Hydrothermal | Nanoflowers | Semi-transparent in the visible and IR range. | [12] |
| Solution Combustion | Nanostructures | Effective absorption in the UV-Visible range (200-800 nm). | [7] |
Photoluminescence Spectroscopy
Photoluminescence (PL) spectroscopy reveals information about the recombination of photogenerated electron-hole pairs and the presence of defect states within the material. The PL emission of NiMoO₄ is often observed in the blue and green regions of the visible spectrum.
| Morphology | Excitation Wavelength (nm) | Emission Peaks (nm) | Reference(s) |
| Nanorods | - | Blue emission at 480 nm | [3] |
| Nanoflowers | - | Emissions in the violet and blue regions. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of nickel molybdenum oxide. The following sections provide an overview of common experimental procedures.
Synthesis Methods
Several methods are employed to synthesize NiMoO₄ with varying morphologies and properties.
-
Co-precipitation Method: This method involves the precipitation of a nickel molybdate precursor from a solution containing nickel and molybdate ions, followed by calcination. The pH of the precursor solution can significantly influence the morphology of the final product, with nanorods forming at a pH of ~4, nanosheets at a pH of ~7, and nanoparticles at a pH of ~11.[13]
-
Hydrothermal Method: In a typical hydrothermal synthesis, nickel and molybdenum precursors are dissolved in a solvent (often water) and heated in a sealed autoclave. The temperature and duration of the reaction are critical parameters. For instance, NiMoO₄/NiMo nanostructures can be grown on nickel foam at 150°C for 6 hours.[12]
-
Solution Combustion Synthesis: This method utilizes a highly exothermic reaction between an oxidizer (e.g., nickel nitrate) and a fuel (e.g., agar). The calcination temperature following combustion is a key parameter affecting the phase composition, specific surface area, and band gap of the resulting NiMoO₄ nanostructures.[14]
Characterization Techniques
-
UV-Visible Spectroscopy: The optical properties of NiMoO₄ are typically characterized using a UV-Vis spectrophotometer in the wavelength range of 200-800 nm. The absorption spectra are used to calculate the band gap energy using the Tauc plot method.[4]
-
Photoluminescence Spectroscopy: PL measurements are performed to study the emission properties of the material. The sample is excited with a specific wavelength, and the resulting emission spectrum is recorded. For example, an excitation wavelength of 480 nm has been used to observe the emission of NiMoO₄.[15]
-
Electrical Conductivity Measurement: The electrical conductivity of NiMoO₄ can be measured using AC electrochemical impedance spectroscopy (EIS) with a two-point probe setup. Pellets of the material are typically used for these measurements, and the conductivity is determined over a range of temperatures and frequencies.[11]
Visualization of Workflows and Relationships
Graphviz diagrams are provided to illustrate key experimental workflows and the relationships between synthesis parameters and material properties.
References
- 1. researchgate.net [researchgate.net]
- 2. structural-optical-and-electrical-properties-of-nimo4-m-w-and-mo - Ask this paper | Bohrium [bohrium.com]
- 3. Structural, Optical, and Magnetic Properties of NiMoO4 Nanorods Prepared by Microwave Sintering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural formation of multifunctional NiMoO4 nanorods for thermoelectric applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. essuir.sumdu.edu.ua [essuir.sumdu.edu.ua]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of NiMoO4/NiMo@NiS Nanorods for Efficient Hydrogen Evolution Reactions in Electrocatalysts [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
A Technical Guide to the Phase Transformation of α-NiMoO₄ and β-NiMoO₄: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the phase transformation studies of α-NiMoO₄ and β-NiMoO₄. It details the synthesis methodologies, phase transition mechanisms, and characterization techniques for these two polymorphs of nickel molybdate. Furthermore, it explores their relevance in drug development, particularly in the catalytic synthesis of pharmaceutical precursors, and addresses the critical aspect of their cytotoxicity.
Introduction to α-NiMoO₄ and β-NiMoO₄
Nickel molybdate (NiMoO₄) is a transition metal oxide that exists in two primary crystalline forms under atmospheric pressure: a low-temperature, stable α-phase and a high-temperature, metastable β-phase. Both polymorphs possess a monoclinic crystal structure but differ significantly in the coordination of the molybdenum ions. In α-NiMoO₄, the Mo⁶⁺ ions are in an octahedral coordination ([MoO₆]), whereas in β-NiMoO₄, they adopt a tetrahedral coordination ([MoO₄]). This structural variance leads to distinct physical and chemical properties, influencing their applications in catalysis, energy storage, and potentially, in pharmaceutical synthesis.
The transformation between these two phases is a key area of study, as controlling the phase composition allows for the tuning of material properties for specific applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for α-NiMoO₄ and β-NiMoO₄, compiled from various studies.
Table 1: Crystallographic Data of α-NiMoO₄ and β-NiMoO₄
| Parameter | α-NiMoO₄ | β-NiMoO₄ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/m | C2/m |
| a (Å) | 9.5670 - 9.602 | 10.094 - 10.1588 |
| b (Å) | 8.7391 - 8.769 | 9.203 - 9.2135 |
| c (Å) | 7.6502 - 7.665 | 6.996 - 7.0034 |
| β (°) | 114.24 - 114.243 | 107.099 - 107.17 |
Table 2: Phase Transformation and Synthesis Parameters
| Parameter | Value/Condition |
| α to β Phase Transition Temperature | ~600-760 °C |
| β to α Phase Transition Temperature (on cooling) | Below ~180-250 °C |
| Hydrothermal Synthesis Temperature for α-NiMoO₄ | ~120-180 °C |
| Solution Combustion Synthesis for β-NiMoO₄ (Calcination) | ~500 °C |
| Fuel for Solution Combustion Synthesis | Urea, Glycine, Agar |
Experimental Protocols
This section provides detailed methodologies for the synthesis of α-NiMoO₄ and β-NiMoO₄, their phase transformation, and characterization.
Synthesis of α-NiMoO₄ Nanorods (Hydrothermal Method)
This protocol describes a typical hydrothermal synthesis of α-NiMoO₄ nanorods.
Materials:
-
Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)
-
Ethylene glycol
-
Distilled water
Procedure:
-
Prepare a 0.1 M solution of nickel nitrate hexahydrate in 25 mL of distilled water.
-
Prepare a 0.1 M solution of sodium molybdate dihydrate in 25 mL of distilled water.
-
Add 5 mL of ethylene glycol to the sodium molybdate solution.
-
Slowly add the nickel nitrate solution to the sodium molybdate solution under continuous magnetic stirring.
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 150 °C for 12 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with distilled water and ethanol.
-
Dry the final product at 60 °C for 12 hours in an oven.
Synthesis of β-NiMoO₄ Nanoparticles (Solution Combustion Method)
This protocol outlines the synthesis of β-NiMoO₄ nanoparticles using a solution combustion technique.
Materials:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Molybdenum(VI) oxide bis(acetylacetonate) (MoO₂(acac)₂)
-
Urea (CO(NH₂)₂)
-
Ammonium nitrate (NH₄NO₃)
Procedure:
-
Calculate the stoichiometric amounts of Ni(acac)₂, MoO₂(acac)₂, urea (fuel), and ammonium nitrate (oxidizer). The fuel-to-oxidizer ratio should be optimized for complete combustion.
-
Dissolve the precursors in a minimal amount of distilled water in a crucible.
-
Heat the crucible on a hot plate at approximately 300 °C. The solution will dehydrate and form a gel.
-
The gel will spontaneously ignite and undergo a rapid, exothermic combustion reaction, resulting in a voluminous, foamy powder.
-
Allow the product to cool to room temperature.
-
The as-synthesized powder is the β-NiMoO₄ phase. For enhanced crystallinity, the powder can be calcined at 500 °C for 2 hours.
Thermal Annealing for α-NiMoO₄ to β-NiMoO₄ Phase Transformation
This protocol describes the procedure to induce the phase transformation from the α to the β phase.
Materials:
-
Synthesized α-NiMoO₄ powder
-
Tube furnace with temperature control
Procedure:
-
Place the α-NiMoO₄ powder in an alumina crucible.
-
Insert the crucible into the tube furnace.
-
Heat the furnace to a temperature between 600 °C and 760 °C at a ramping rate of 5 °C/min.
-
Hold the temperature for 2-4 hours to ensure complete phase transformation.
-
To obtain the β-phase at room temperature, the sample must be rapidly quenched.
Characterization Techniques
Purpose: To identify the crystalline phases and determine the crystallographic parameters.
Procedure:
-
Prepare a powder sample by grinding the material to a fine powder.
-
Mount the powder on a sample holder.
-
Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02°.
-
Analyze the resulting diffraction pattern by comparing the peak positions and intensities with standard JCPDS files for α-NiMoO₄ (e.g., JCPDS No. 33-0948) and β-NiMoO₄ (e.g., JCPDS No. 45-0142).
Purpose: To differentiate between the α and β phases based on their vibrational modes.
Procedure:
-
Place a small amount of the powder sample on a glass slide.
-
Use a Raman spectrometer with a 532 nm or 785 nm laser excitation source.
-
Focus the laser on the sample with an appropriate objective lens.
-
Acquire the Raman spectrum over a range of 100 to 1200 cm⁻¹.
-
The characteristic Raman peaks for α-NiMoO₄ are typically observed around 961 cm⁻¹, while β-NiMoO₄ shows a major peak around 936 cm⁻¹.[1]
Relevance to Drug Development
While not a direct therapeutic agent, nickel molybdate, particularly in its nanoparticle form, has shown promise in applications relevant to the pharmaceutical industry.
Catalytic Synthesis of Pharmaceutical Precursors
One significant application is in the catalytic reduction of nitroaromatics to their corresponding amines. This reaction is a crucial step in the synthesis of various pharmaceuticals. For instance, the reduction of 4-nitrophenol to 4-aminophenol is a key step in the industrial production of paracetamol, a widely used analgesic and antipyretic. NiMoO₄ nanoparticles have been demonstrated to be effective catalysts for this transformation.
Experimental Workflow: Catalytic Reduction of 4-Nitrophenol
Caption: Workflow for the catalytic reduction of 4-nitrophenol to 4-aminophenol using NiMoO₄ nanoparticles.
Cytotoxicity Considerations
For any material to be considered for applications that may have human exposure, a thorough toxicological assessment is imperative. Studies on nickel and nickel oxide nanoparticles have indicated potential for cytotoxicity, including the induction of oxidative stress and DNA damage. Therefore, for drug development professionals, understanding the potential toxicity of NiMoO₄ nanoparticles is crucial. In vitro cytotoxicity assays, such as the MTT assay on relevant human cell lines, are essential to evaluate their biocompatibility and to determine safe exposure limits.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical relationships between synthesis methods, the resulting phases, and the characterization techniques, as well as a general experimental workflow for phase transformation studies.
Diagram 1: Synthesis Pathways to α- and β-NiMoO₄
Caption: Synthesis methods determining the initial phase of NiMoO₄.
Diagram 2: Experimental Workflow for Phase Transformation Study
Caption: A typical workflow for studying the α to β and subsequent β to α phase transformation of NiMoO₄.
References
thermodynamic stability of different NiMoO4 phases
An In-depth Technical Guide to the Thermodynamic Stability of Nickel Molybdate (NiMoO₄) Phases
Introduction
Nickel molybdate (NiMoO₄) is a transition metal oxide that has garnered significant attention from the scientific community due to its versatile applications in catalysis, energy storage, and sensor technology.[1] It exists in several crystalline forms, or polymorphs, with the most common being the low-temperature α-phase and the high-temperature β-phase.[2][3] A hydrated precursor, NiMoO₄·nH₂O, is also a common starting point in many synthesis routes.[3] The distinct coordination of the molybdenum ions—octahedral in α-NiMoO₄ and tetrahedral in β-NiMoO₄—leads to different structural, electronic, and thermodynamic properties.[2][4] Understanding the thermodynamic stability and phase transition behavior of these polymorphs is critical for optimizing synthesis conditions and enhancing their performance in various applications. This guide provides a comprehensive overview of the thermodynamic stability of different NiMoO₄ phases, supported by quantitative data and detailed experimental methodologies.
Thermodynamic Stability of α-NiMoO₄ vs. β-NiMoO₄
The two primary anhydrous polymorphs of nickel molybdate are α-NiMoO₄ and β-NiMoO₄. The α-phase is the thermodynamically stable form at room temperature.[2] In contrast, the β-phase is a metastable, high-temperature polymorph.[2] Theoretical and experimental studies have consistently shown that α-NiMoO₄ is energetically more favorable under ambient conditions. First-principles Density Functional Theory (DFT) calculations indicate that the α-phase is approximately 9 kcal/mol more stable than the β-phase.[4]
The β-phase is typically synthesized by heating the α-phase to elevated temperatures, and it has been reported to be stable only when maintained above 180 °C, transforming back to the α-phase upon cooling.[2][3] However, some synthesis methods, such as combustion synthesis, can produce β-NiMoO₄ that is stable at room temperature, potentially due to nanometric particle sizes or the presence of defects.[5] The β-phase is often considered more catalytically active in certain reactions, such as the oxidative dehydrogenation of hydrocarbons, which motivates research into stabilizing this metastable phase.[2][6]
Quantitative Thermodynamic Data
Calorimetric studies have been instrumental in directly measuring the thermodynamic properties of NiMoO₄ polymorphs. These experiments provide crucial data on heat capacity, enthalpy, and Gibbs free energy of formation, which are fundamental to understanding their relative stabilities and phase transition temperatures. A comprehensive calorimetric investigation has determined these properties for both the α and β phases from near absolute zero up to high temperatures.[1]
Table 1: Summary of Thermodynamic Properties for NiMoO₄ Phases
| Property | α-NiMoO₄ | β-NiMoO₄ | Method | Reference |
|---|---|---|---|---|
| Structure | Monoclinic (C2/m) | Monoclinic (C2/m) | X-ray Diffraction | [7] |
| Mo⁶⁺ Coordination | Octahedral | Tetrahedral | X-ray Diffraction | [2][4] |
| Stability at RT | Stable | Metastable | Experimental Observation | [2] |
| Relative Stability | More stable by ~9 kcal/mol | Less stable | DFT Calculation | [4] |
| Phase Transition | α → β at ~1000 K (727 °C) | - | Calorimetry (DSC) |[1] |
Note: The table summarizes key thermodynamic and structural parameters. Specific values for enthalpy and Gibbs free energy of formation as a function of temperature can be found in detailed calorimetric studies.[1]
Phase Transitions in Nickel Molybdate
The transformation between NiMoO₄ phases is a key aspect of its material science. The most studied transition is the reconstructive transformation from the α-phase to the β-phase.
-
α → β Transition: This transition is generally observed at high temperatures, with reported ranges between 500 and 670 °C.[4] Calorimetric studies pinpoint the polymorphic transformation from α to β at 1000 K (727 °C).[1] This phase change is accompanied by a significant, discontinuous increase in the unit cell volume of about 5.5%.[7] The transition involves a change in the coordination of molybdenum ions from octahedral to tetrahedral, which requires substantial atomic rearrangement.[4][7]
The workflow for the thermal transformation of nickel molybdate often starts from a hydrated precursor, which dehydrates and subsequently crystallizes into the α-phase before converting to the β-phase at higher temperatures.
Caption: Thermal transformation pathway of NiMoO₄ phases.
Experimental Protocols
The synthesis and characterization of NiMoO₄ phases involve various sophisticated techniques. The choice of method significantly influences the resulting phase, crystallinity, and morphology.
Synthesis Methodologies
-
Co-precipitation: This is a common wet-chemical route for synthesizing NiMoO₄ precursors.[8]
-
Protocol: An aqueous solution of a soluble nickel salt (e.g., nickel nitrate, Ni(NO₃)₂·6H₂O) is mixed with a solution of a soluble molybdate salt (e.g., ammonium molybdate, (NH₄)₆Mo₇O₂₄·4H₂O) under controlled pH and temperature.[3] The resulting precipitate, typically a hydrated nickel molybdate (NiMoO₄·nH₂O), is then filtered, washed, and dried.[3][8] Calcination of this precursor at specific temperatures yields the desired α or β phase. For instance, calcination at 500 °C typically produces the α-phase.[8]
-
-
Solution Combustion Synthesis (SCS): This method allows for the rapid, energy-efficient synthesis of nanostructured materials.[2][5]
-
Protocol: Metal nitrates (e.g., Ni(NO₃)₂) act as oxidizers, while an organic fuel (e.g., urea, agar) is used as a reductant.[2][5] The precursors are dissolved in water to form a homogeneous solution, which is then heated. The solution undergoes dehydration, followed by a highly exothermic combustion reaction that yields a voluminous, foamy powder.[2] This method can surprisingly produce the metastable β-phase at lower temperatures (e.g., 500 °C) due to the rapid, high-energy reaction conditions.[2]
-
Thermodynamic Characterization
-
Calorimetry (Heat Capacity and Enthalpy of Formation): This is the most direct method for obtaining fundamental thermodynamic data.[1]
-
Protocol:
-
Heat Capacity (Cp,m): The molar heat capacity is measured over a wide temperature range (e.g., 2 K to 1380 K) using a combination of techniques. A relaxation method is employed for low temperatures (near absolute zero), while Differential Scanning Calorimetry (DSC) is used for higher temperatures.[1]
-
Enthalpy of Formation (ΔfH°): The standard enthalpy of formation is determined using high-temperature drop solution calorimetry. The sample (e.g., α-NiMoO₄) is dropped from room temperature into a molten solvent (e.g., sodium molybdate) at a high temperature (e.g., 973 K), and the heat of solution is measured. By measuring the heats of solution for the component oxides (NiO and MoO₃) in the same solvent, the enthalpy of formation from the oxides can be calculated via Hess's law.[1]
-
-
The diagram below illustrates a typical experimental workflow for the synthesis and thermodynamic analysis of NiMoO₄.
Caption: Workflow for NiMoO₄ synthesis and analysis.
Conclusion
The thermodynamic stability of nickel molybdate is dictated by its crystalline phase, with α-NiMoO₄ being the stable form at ambient conditions and β-NiMoO₄ being a high-temperature metastable phase. The transition between these phases is a reconstructive process occurring at high temperatures and is crucial for tailoring the material's properties for specific applications. Quantitative data from calorimetric measurements provide the fundamental Gibbs energy and enthalpy values that govern this stability. A thorough understanding of the synthesis protocols and characterization techniques is essential for researchers aiming to control the phase composition and leverage the unique properties of each NiMoO₄ polymorph.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structural, Optical, and Magnetic Properties of NiMoO4 Nanorods Prepared by Microwave Sintering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hasyweb.desy.de [hasyweb.desy.de]
- 8. researchgate.net [researchgate.net]
Unveiling the Optical Band Gap of Molybdenum Nickel Oxide: A Technical Guide
An in-depth exploration of the synthesis, characterization, and band gap determination of molybdenum nickel oxide (NiMoO4), tailored for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the material's properties, detailed experimental protocols, and a summary of its potential biological activities.
This compound, specifically in its nickel molybdate (NiMoO4) form, is a versatile material with significant potential in various fields, including catalysis, energy storage, and, as emerging research suggests, in biomedical applications due to its antibacterial properties. A crucial parameter governing the electronic and optical properties of NiMoO4 is its band gap, which dictates its interaction with light and its potential applications in photocatalysis and optoelectronics. This technical guide delves into the investigation of the band gap of this compound, presenting a compilation of reported values, detailed experimental methodologies for its synthesis and characterization, and a visualization of its proposed antibacterial mechanism.
Data Presentation: Band Gap of Nickel Molybdate (NiMoO4)
The optical band gap of nickel molybdate is influenced by its crystalline phase (α- or β-NiMoO4) and the synthesis methodology employed. The following table summarizes a range of experimentally determined band gap values for NiMoO4 from various studies.
| Crystalline Phase | Synthesis Method | Band Gap (eV) | Reference |
| α-NiMoO4 | Co-precipitation | 3.20 | [1] |
| α-NiMoO4 & β-NiMoO4 | Microwave Sintering | 2.15 - 2.2 | [2] |
| α-NiMoO4 & β-NiMoO4 | Hydrothermal | 2.2 (direct), 1.9 (indirect) | [3] |
| α-NiMoO4 | Co-precipitation | 2.36 | [4] |
| Doped NiMoO4 | Co-precipitation (Fe-doped) | 2.6 | [1] |
| Doped NiMoO4 | Co-precipitation (Cu-doped) | 2.12 | [1] |
| Doped NiMoO4 | Co-precipitation (Fe-Cu co-doped) | 1.26 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of nickel molybdate nanoparticles via co-precipitation and the subsequent determination of their optical band gap using UV-Vis spectroscopy.
Protocol 1: Synthesis of α-NiMoO4 Nanoparticles via Co-precipitation
This protocol outlines a straightforward method for synthesizing α-NiMoO4 nanoparticles at room temperature followed by calcination.
Materials:
-
Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M aqueous solution of nickel nitrate hexahydrate.
-
Prepare a 0.1 M aqueous solution of sodium molybdate dihydrate.
-
-
Co-precipitation:
-
In a beaker, mix equal volumes of the nickel nitrate and sodium molybdate solutions under vigorous stirring.
-
Slowly add a 1 M NaOH solution dropwise to the mixture until the pH reaches 9. A precipitate will form.
-
Continue stirring the suspension for 2 hours at room temperature to ensure a complete reaction.
-
-
Washing and Drying:
-
Centrifuge the precipitate and discard the supernatant.
-
Wash the precipitate repeatedly with DI water and then with ethanol to remove any unreacted ions.
-
Dry the obtained powder in an oven at 80°C for 12 hours.
-
-
Calcination:
-
Transfer the dried powder to a crucible and calcine it in a muffle furnace at 500°C for 4 hours to obtain the α-NiMoO4 crystalline phase.[4]
-
Allow the furnace to cool down to room temperature before retrieving the final product.
-
Protocol 2: Band Gap Determination using UV-Vis Spectroscopy and Tauc Plot Analysis
This protocol describes the measurement of the optical absorbance of the synthesized NiMoO4 nanoparticles and the subsequent calculation of the band gap.
1. Sample Preparation:
-
Disperse a small amount of the synthesized NiMoO4 powder in a suitable solvent (e.g., ethanol or water) using ultrasonication to obtain a stable suspension.
-
Alternatively, for diffuse reflectance spectroscopy (DRS), the dry powder can be used directly.
2. UV-Vis Spectroscopy Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorbance (or reflectance) spectrum of the NiMoO4 sample over a wavelength range of 200-800 nm.
-
Use the solvent (or a standard reflectance material like BaSO4 for DRS) as a reference.
3. Tauc Plot Analysis for Direct Band Gap Calculation: The relationship between the absorption coefficient (α) and the incident photon energy (hν) for a direct band gap semiconductor is given by the Tauc equation:
(αhν)² = A(hν - E_g)
where:
-
α is the absorption coefficient
-
h is Planck's constant
-
ν is the photon frequency
-
A is a constant
-
E_g is the optical band gap
Step-by-step Calculation and Plotting:
-
Convert Wavelength to Photon Energy (eV): Use the formula: E (eV) = 1240 / λ (nm)
-
Calculate (αhν)²: The absorption coefficient (α) is proportional to the absorbance (Abs). Therefore, you can plot (Abs × hν)² on the y-axis.
-
Construct the Tauc Plot: Plot (Abs × hν)² versus photon energy (hν) on the x-axis.
-
Determine the Band Gap (E_g):
Mandatory Visualization
Proposed Mechanism of Antibacterial Activity of Molybdenum-Doped Nickel Oxide
Recent studies have indicated that molybdenum-doped nickel oxide nanoparticles exhibit antibacterial properties.[6][7] While the precise signaling pathways are a subject of ongoing research, a proposed mechanism involves the generation of reactive oxygen species (ROS) and the release of metal ions, which induce cellular damage in bacteria.
Caption: Proposed mechanism of antibacterial activity of Mo-doped NiO nanoparticles.
Experimental Workflow for Synthesis and Characterization of NiMoO4
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of nickel molybdate nanoparticles to determine their band gap.
Caption: Experimental workflow for NiMoO4 synthesis and band gap characterization.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Structural, Optical, and Magnetic Properties of NiMoO4 Nanorods Prepared by Microwave Sintering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Initial Synthesis of NiO, MoO₃, and NiMoO₄ Nanostructures
This technical guide provides a comprehensive overview of the initial synthesis of Nickel Oxide (NiO), Molybdenum Trioxide (MoO₃), and Nickel Molybdate (NiMoO₄) nanostructures. It is designed to offer researchers and scientists detailed experimental protocols and comparative data to aid in the selection and implementation of synthesis methodologies for these promising nanomaterials.
Introduction to NiO, MoO₃, and NiMoO₄ Nanostructures
Nickel oxide (NiO), a p-type semiconductor with a wide bandgap, has garnered significant attention for its applications in catalysis, battery electrodes, gas sensors, and electrochromic devices.[1][2][3] Molybdenum trioxide (MoO₃), an n-type semiconductor, is known for its unique layered crystal structure and is utilized in photocatalysis, gas sensing, and energy storage.[4][5] Nickel molybdate (NiMoO₄) exists in two primary monoclinic phases, α-NiMoO₄ and β-NiMoO₄, and is a highly promising material for supercapacitors and electrocatalysis due to its rich redox chemistry and high theoretical capacitance.[6][7] The synthesis of these materials at the nanoscale allows for the tuning of their physical and chemical properties, leading to enhanced performance in various applications.
Synthesis Methodologies
A variety of methods have been developed for the synthesis of NiO, MoO₃, and NiMoO₄ nanostructures. The choice of method significantly influences the morphology, crystal structure, and surface properties of the resulting nanomaterials.[2] This section details the experimental protocols for the most common synthesis techniques.
Nickel Oxide (NiO) Nanostructures
Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel called an autoclave.
-
Experimental Protocol:
-
Dissolve a nickel precursor, such as Nickel Chloride Hexahydrate (NiCl₂·6H₂O) or Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O), in a mixture of deionized water and ethanol.[3][8]
-
Add a surfactant or capping agent, like Polyvinylpyrrolidone (PVP), to control the growth and agglomeration of nanoparticles.[8]
-
Adjust the pH of the solution to approximately 10 by adding ammonia solution (NH₃·H₂O) dropwise while stirring.[8]
-
Transfer the resulting homogeneous solution into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a temperature between 120°C and 200°C for a duration of 1 to 24 hours.[9][10]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the product in an oven, typically at 60-80°C.
-
Finally, anneal the dried powder at temperatures ranging from 400°C to 600°C for 1 to 6 hours to obtain crystalline NiO nanoparticles.[10][11]
-
Sol-Gel Method: This technique involves the creation of a "sol" (a colloidal suspension of solid particles in a liquid) which is then gelled to form a solid network.
-
Experimental Protocol:
-
Dissolve a nickel precursor, such as Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel Acetate Tetrahydrate (Ni(CH₃COO)₂·4H₂O), in a solvent like methanol.[12][13]
-
Add a chelating agent or surfactant, such as citric acid or a poly(alkylene oxide) block copolymer, to the solution under stirring.[12]
-
Add a precipitation agent, like Sodium Hydroxide (NaOH), to the solution to form a gel.[13]
-
Age the gel for a specific period, followed by drying in an oven to remove the solvent.
-
Calcine the dried gel at temperatures between 450°C and 923 K to obtain the final NiO nanostructures.[12][13]
-
Co-precipitation Method: This method involves the simultaneous precipitation of more than one substance from a solution.
-
Experimental Protocol:
-
Prepare an aqueous solution of a nickel salt, such as Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O).
-
Separately, prepare a solution of a precipitating agent, like Sodium Hydroxide (NaOH).
-
Add the precipitating agent solution dropwise to the nickel salt solution under vigorous stirring.
-
A precipitate of nickel hydroxide (Ni(OH)₂) will form.
-
Filter the precipitate, wash it thoroughly with distilled water to remove ionic impurities, and then dry it.
-
Finally, calcine the dried nickel hydroxide powder at a specific temperature to yield NiO nanoparticles.
-
Molybdenum Trioxide (MoO₃) Nanostructures
Hydrothermal Synthesis: Similar to the synthesis of NiO, this method is widely used for producing various morphologies of MoO₃.
-
Experimental Protocol:
-
Dissolve a molybdenum precursor, typically Ammonium Heptamolybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), in deionized water.[14][15]
-
Acidify the solution to a specific pH (often between 1 and 5) using an acid like nitric acid (HNO₃) or hydrochloric acid (HCl).[4][14][15] The pH plays a crucial role in determining the final morphology.
-
Transfer the solution to a Teflon-lined autoclave and heat it to a temperature in the range of 140-200°C for several hours (e.g., 8-24 hours).[14][15]
-
After cooling, collect the resulting white precipitate by filtration or centrifugation.
-
Wash the product with deionized water and ethanol.
-
Dry the sample in an oven. Annealing at around 400°C for 2 hours may be performed to obtain the crystalline orthorhombic phase (α-MoO₃).[4]
-
Solution Combustion Method: This method involves a self-sustaining exothermic reaction between an oxidizer (metal nitrate) and an organic fuel.
-
Experimental Protocol:
-
Prepare an aqueous solution containing a molybdenum precursor and an organic fuel like agar.[16][17]
-
Heat the solution on a hot plate to evaporate the water and initiate the combustion reaction.
-
The mixture will undergo a self-sustaining combustion process, resulting in a voluminous, foamy powder.
-
The as-synthesized powder can be further calcined to improve crystallinity.
-
Nickel Molybdate (NiMoO₄) Nanostructures
Hydrothermal Synthesis: This is a common and effective method for synthesizing NiMoO₄ nanostructures with controlled morphologies.
-
Experimental Protocol:
-
Dissolve stoichiometric amounts of a nickel precursor (e.g., Ni(NO₃)₂·6H₂O or NiCl₂·6H₂O) and a molybdenum precursor (e.g., Na₂MoO₄·2H₂O or (NH₄)₆Mo₇O₂₄·4H₂O) in deionized water.[18][19][20]
-
A precipitating agent or a structure-directing agent like urea or triethylamine can be added to the solution.[19][20]
-
The mixture is then sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a temperature between 120°C and 160°C for a period of 4 to 12 hours.[20]
-
After the reaction, the autoclave is cooled to room temperature.
-
The resulting precipitate is collected, washed with deionized water and ethanol, and dried.
-
Co-precipitation Method: A straightforward method for the synthesis of NiMoO₄ at room temperature.[21]
-
Experimental Protocol:
-
Prepare separate aqueous solutions of a nickel salt (e.g., nickel nitrate) and a molybdate salt (e.g., sodium molybdate).[6]
-
Slowly add the nickel nitrate solution to the sodium molybdate solution under constant magnetic stirring.[6] A precipitate will form immediately.
-
Continue stirring for a period of time (e.g., 30 minutes) to ensure a complete reaction.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product multiple times with deionized water to remove any remaining ions.
-
Dry the resulting powder in an oven, typically at around 60°C for 12 hours.[6]
-
The as-prepared powder can be annealed at higher temperatures (e.g., 500-600°C) to obtain the desired crystalline phase.[6][21]
-
Solution Combustion Synthesis: A rapid and energy-efficient method for producing NiMoO₄ nanomaterials.
-
Experimental Protocol:
-
Dissolve stoichiometric amounts of nickel nitrate (oxidizer) and a molybdenum source, along with an organic fuel such as agar, in deionized water.[16][17][22]
-
Heat the solution on a hotplate to evaporate the water and form a viscous gel.
-
Upon further heating, the gel will auto-ignite and undergo a rapid, exothermic combustion reaction.
-
The resulting product is a fine, voluminous powder.
-
Calcination at different temperatures (e.g., 300-600°C) can be performed to control the phase composition and crystallinity.[7]
-
Data Presentation
The following tables summarize key quantitative data from the literature for NiO, MoO₃, and NiMoO₄ nanostructures synthesized by various methods.
Table 1: Quantitative Data for Synthesized NiO Nanostructures
| Synthesis Method | Precursor(s) | Annealing Temp. (°C) | Crystallite Size (nm) | Surface Area (m²/g) | Band Gap (eV) | Reference(s) |
| Hydrothermal | NiCl₂·6H₂O, TEA | 400 | ~13 | - | - | [9][10] |
| Sol-Gel | Ni(NO₃)₂·6H₂O | 923 K (650°C) | - | - | - | [12] |
| Co-precipitation | NiCl₂·6H₂O, NaOH | - | 26 | - | - | |
| Solution Combustion | Ni(NO₃)₂, Agar | - | 20-40 | High | 3.44 | [16][17][22] |
| Thermal Decomposition | NiC₂O₄·2H₂O | 400-800 K | - | - | - | [2] |
Table 2: Quantitative Data for Synthesized MoO₃ Nanostructures
| Synthesis Method | Precursor(s) | Annealing Temp. (°C) | Morphology | Dimensions | Band Gap (eV) | Reference(s) |
| Hydrothermal | (NH₄)₆Mo₇O₂₄·4H₂O, HNO₃ | 180 | Nanorods | Length: ~50 µm, Diameter: ~200 nm | - | [14][23] |
| Solution Method | (NH₄)₂MoO₄, HCl | 400 | Microsheets, Microrods | Micro-sized | - | [4] |
| Solution Combustion | Mo precursor, Agar | - | Hexagonal shape | 200-350 nm | 3.13 | [16][17][22] |
| Direct Oxidation | Molybdenum coil | - | Lamellas, Spheres | Thickness: ~20-50 nm | ~3.05 | [24] |
Table 3: Quantitative Data for Synthesized NiMoO₄ Nanostructures
| Synthesis Method | Precursor(s) | Annealing Temp. (°C) | Phase | Particle Size (nm) | Band Gap (eV) | Reference(s) |
| Solution Combustion | Ni(NO₃)₂, Mo precursor, Agar | 400-600 | α and β | 20-40 | 3.18 | [7][16][17][22] |
| Co-precipitation | Ni(NO₃)₂·6H₂O, Na₂MoO₄·2H₂O | 500 | α-NiMoO₄ | Nanosheets | 2.36 | [21] |
| Microwave-assisted | Ni(NO₃)₂·6H₂O, Na₂MoO₄ | 600 | α and β | Nanorods | 2.2 | [6] |
| Hydrothermal | Ni(NO₃)₂, Na₂MoO₄ | - | - | Nanosheets | - | [19] |
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the logical workflows for the synthesis of NiO, MoO₃, and NiMoO₄ nanostructures.
Caption: Hydrothermal synthesis workflow for NiO nanostructures.
Caption: Sol-Gel synthesis workflow for NiO nanostructures.
Caption: Hydrothermal synthesis workflow for MoO₃ nanostructures.
Caption: Co-precipitation synthesis workflow for NiMoO₄ nanostructures.
Characterization Techniques
To analyze the synthesized nanostructures, a suite of characterization techniques is employed:
-
X-ray Diffraction (XRD): To determine the crystal structure, phase composition, and crystallite size.[1][16]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and shape of the nanostructures.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the chemical bonds present in the material.[16]
-
UV-Visible Spectroscopy: To determine the optical properties, including the band gap energy.[16]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.[16]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states.[16][17]
Conclusion
The synthesis of NiO, MoO₃, and NiMoO₄ nanostructures can be achieved through a variety of versatile and scalable methods. The choice of synthesis technique and the precise control of experimental parameters are critical in tailoring the physicochemical properties of these nanomaterials for specific applications. This guide provides a foundational understanding of the key synthesis protocols and expected outcomes, serving as a valuable resource for researchers in materials science and related fields. The continued exploration of novel synthesis routes and the optimization of existing methods will undoubtedly lead to further advancements in the application of these important metal oxide nanostructures.
References
- 1. ijnnonline.net [ijnnonline.net]
- 2. researchgate.net [researchgate.net]
- 3. kthmcollege.ac.in [kthmcollege.ac.in]
- 4. Synthesis of MoO3 Nanostructures by a Solution Method | Scientific.Net [scientific.net]
- 5. Synthesis of MoO3 Nanostructures and their Photocatalytic Properties | Scientific.Net [scientific.net]
- 6. Structural, Optical, and Magnetic Properties of NiMoO4 Nanorods Prepared by Microwave Sintering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Hydrothermal Synthesis of Flake-Flower NiO and Its Gas Sensing Performance to CO [frontiersin.org]
- 9. Hydrothermal Synthesis of Nickel Oxide and Its Application in the Additive Manufacturing of Planar Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.cat [2024.sci-hub.cat]
- 11. scispace.com [scispace.com]
- 12. Synthesis and Characterization of NiO Nanoparticles by Sol–Gel Method [jstage.jst.go.jp]
- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 14. ripublication.com [ripublication.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. synthesis-and-characterization-of-nio-moo3-and-nimoo4-nanostructures-through-a-green-facile-method-and-their-potential-use-as-electrocatalysts-for-water-splitting - Ask this paper | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A facile synthesis of a NiMoO4@metal-coated graphene-ink nanosheet structure towards the high energy density of a battery type-hybrid supercapacitor - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. catalogo.upc.edu.pe [catalogo.upc.edu.pe]
- 23. [PDF] One step and facile hydrothermal synthesis of hexagonal molybdenum trioxide nanorods and its photo response | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
A First-Principles Guide to the Electronic Structure of Nickel Oxide
Affiliation: Google Research
Abstract
Nickel oxide (NiO) is a canonical example of a strongly correlated material, where traditional electronic structure theories often fail. Its wide band gap and antiferromagnetic insulating nature, driven by strong on-site Coulomb repulsion among Ni 3d electrons, make it a challenging and important system for theoretical and computational study. This technical guide provides an in-depth overview of the first-principles methods used to investigate the electronic structure of NiO. We detail the theoretical background, computational protocols, and comparative results of various approaches, from standard Density Functional Theory (DFT) to more advanced methods like DFT+U, hybrid functionals, and the GW approximation. Quantitative data is summarized in structured tables, and key computational workflows and physical concepts are illustrated using diagrams. This document is intended for researchers and scientists in materials science, condensed matter physics, and computational chemistry.
Introduction: The Challenge of Nickel Oxide
Nickel oxide (NiO) crystallizes in a rock-salt structure and is a type-II antiferromagnet (AFM-II) below its Néel temperature of 523 K.[1][2] In this AFM-II configuration, the nickel ions exhibit ferromagnetic ordering within the (111) planes, with adjacent planes coupled antiferromagnetically.[2] Experimentally, NiO is a wide band gap insulator, with measured values for the charge-transfer gap typically in the range of 4.0 to 4.3 eV.[3][4]
From a theoretical standpoint, the partially filled Ni 3d shell (in a formal d⁸ configuration) would suggest metallic behavior according to conventional band theory. However, standard approximations within Density Functional Theory (DFT), such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), incorrectly predict NiO to be a metal or a narrow-gap insulator with a band gap of only 0.4-1.1 eV.[2][5][6] This failure is a well-known consequence of the self-interaction error inherent in these functionals, which inadequately describes the strong on-site Coulomb repulsion (Hubbard U) of the localized Ni 3d electrons. This deficiency has established NiO as a benchmark system for the development and validation of more advanced ab initio techniques designed to treat strongly correlated systems.
Theoretical Methodologies and Computational Protocols
A hierarchy of computational methods has been applied to NiO, each offering a different balance of accuracy and computational cost.
Standard DFT: LDA and GGA
The Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are the foundational methods of DFT. They are computationally efficient but fail for NiO because they overly delocalize the Ni 3d electrons, failing to capture the energy penalty associated with charge fluctuations (the Mott-Hubbard physics).
Computational Protocol:
-
Crystal Structure: A supercell representing the AFM-II magnetic ordering is required. This cell is typically double the size of the conventional crystallographic cell.[7]
-
Exchange-Correlation (XC) Functional: LDA or a GGA functional (e.g., PBE).
-
Basis Set: Plane-wave basis sets are commonly used, with projector augmented-wave (PAW) or pseudopotentials to represent the core electrons.[8]
-
k-point Sampling: A Monkhorst-Pack grid is used to sample the Brillouin zone. The density of the grid must be converged for accurate results.
-
Self-Consistency: The calculation proceeds until the total energy and charge density converge below a specified threshold (e.g., 10⁻⁶ eV).
DFT+U
The DFT+U method is a widely used correction to LDA/GGA for strongly correlated materials.[9] It adds a semi-empirical Hubbard term to the Hamiltonian to better account for the on-site Coulomb repulsion of localized d or f electrons. The energy functional is modified as: EDFT+U = EDFT + EU where EU penalizes fractional occupation of the localized orbitals, promoting localization and opening the band gap.[9]
Computational Protocol:
-
Methodology: The DFT+U method is applied on top of a standard DFT calculation. The Dudarev approach is a common implementation.[10]
-
Hubbard Parameter (U): The effective U value (Ueff = U - J) is a critical parameter. It can be chosen empirically to match experimental results (like the band gap) or determined from first principles using methods like linear response.[11][12] For NiO, U values for the Ni 3d orbitals typically range from 4.6 to 8.0 eV.[9][12][13]
-
Double-Counting Correction: A correction term is necessary to subtract the part of the electron-electron interaction already described by the underlying LDA/GGA functional. Common schemes include the fully localized limit (FLL) and the around mean-field (AMF) limit.[7]
Hybrid Functionals
Hybrid functionals, such as HSE06, improve upon GGA by mixing a fraction of exact Hartree-Fock (HF) exchange with the DFT exchange-correlation functional.[14][15] The inclusion of exact exchange helps to cancel the self-interaction error, providing a more accurate description of the electronic structure and band gap for many materials, including NiO.
Computational Protocol:
-
Functional: The Heyd-Scuseria-Ernzerhof (HSE) functional is commonly used. It screens the HF exchange interaction, which significantly reduces the computational cost compared to global hybrids like PBE0.[16]
-
Mixing Parameter (α): The fraction of exact exchange is a key parameter. For HSE06, the standard value is α = 0.25.[14] This parameter can sometimes be tuned to match experimental observables.
-
Computational Cost: Hybrid functional calculations are significantly more computationally demanding than DFT+U.
Many-Body Perturbation Theory: The GW Approximation
The GW approximation (GWA) is a sophisticated method based on many-body perturbation theory that is used to calculate quasiparticle energies (i.e., electron addition and removal energies).[17] It is considered one of the most accurate ab initio methods for predicting band gaps. The method involves calculating the electron self-energy (Σ) as the product of the one-particle Green's function (G) and the screened Coulomb interaction (W).
Computational Protocol:
-
Starting Point: GWA is a perturbative approach that requires a starting point from a less computationally expensive method, typically a DFT or DFT+U calculation. The choice of starting wavefunctions can influence the final result.[18]
-
Self-Consistency: Calculations can be performed non-self-consistently (G₀W₀) or iterated to self-consistency in the eigenvalues (evGW) or both the eigenvalues and eigenfunctions (scGW).[19][20]
-
Computational Cost: GW calculations are the most computationally expensive of the methods discussed, generally limiting their application to smaller systems.
Comparative Results for NiO Electronic Structure
The choice of theoretical method has a profound impact on the predicted electronic properties of NiO. The tables below summarize key quantitative results from various first-principles studies.
Calculated Band Gaps
The band gap is the most sensitive and widely reported electronic property of NiO.
| Method | Functional | Ueff (eV) | Calculated Band Gap (eV) | Reference(s) |
| Experimental | - | - | 4.0 - 4.3 | [3][4] |
| DFT | GGA (PBE) | N/A | 0.73 - 0.8 | [5][9] |
| DFT | LDA | N/A | ~0.42 | [6] |
| DFT+U | GGA | 4.6 | 3.38 | [9] |
| DFT+U | GGA | 5.4 | ~3.20 | [5] |
| DFT+U | GGA | 5.9 | ~3.36 | [5][11] |
| DFT+U | LDA | ~7.5 | 3.76 | [6] |
| Hybrid Functional | HSE06 | N/A | 4.26 | [5] |
| GW Approximation | G₀W₀@GGA | N/A | 4.2 | [4][21] |
| GW Approximation | G₀W₀@LDA | N/A | ~5.5 | [17] |
Table 1: Comparison of experimental and calculated band gaps for NiO using different first-principles methods.
Calculated Magnetic Moments
The local magnetic moment on the nickel ions is another important property that reflects the degree of electron localization.
| Method | Functional | Ueff (eV) | Magnetic Moment (μB) | Reference(s) |
| Experimental | - | - | 1.64 - 1.9 | [9][22] |
| DFT | GGA | N/A | ~1.35 | [9] |
| DFT+U | GGA | 4.6 | ~1.80 | [9] |
| DFT+U | LDA | - | ~1.6 - 1.9 | [7] |
Table 2: Comparison of experimental and calculated local magnetic moments for Ni ions in NiO.
Visualizing Concepts and Workflows
Diagrams are essential for understanding the physical structure and computational procedures involved in studying NiO.
NiO Antiferromagnetic (AFM-II) Structure
The AFM-II magnetic ordering is crucial for correctly modeling NiO's ground state. The spins are aligned ferromagnetically in the (111) planes, with the spin direction alternating between adjacent planes.
Caption: Schematic of NiO's Type-II Antiferromagnetic (AFM-II) ordering.
Hierarchy of First-Principles Methods
The methods for studying NiO can be organized by their typical accuracy and computational expense.
Caption: Hierarchy of theoretical methods for NiO electronic structure.
Typical DFT+U Computational Workflow
The DFT+U method involves a series of well-defined computational steps.
Caption: A typical workflow for a DFT+U calculation on nickel oxide.
Conclusion
The first-principles study of nickel oxide's electronic structure highlights the critical importance of accurately treating strong electron correlation. While standard DFT methods like LDA and GGA fail to capture its insulating nature, more advanced techniques have proven highly successful. DFT+U offers a computationally efficient and often sufficiently accurate method for correcting the band gap and magnetic moment, provided an appropriate Hubbard U parameter is used. Hybrid functionals, particularly HSE06, provide a more predictive, parameter-free approach that yields excellent agreement with experimental data. For the highest accuracy, the GW approximation offers a rigorous many-body framework for calculating quasiparticle energies. The continued application of these advanced methods not only deepens our understanding of NiO but also drives the development of theoretical tools for the broader class of strongly correlated materials.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. journals.aps.org [journals.aps.org]
- 3. boulderschool.yale.edu [boulderschool.yale.edu]
- 4. journals.aps.org [journals.aps.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DFT+U - abinit [docs.abinit.org]
- 8. Nanodomain structure of single crystalline nickel oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electronic structure of NiO with DFT+U — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Ab inito calculations of Hubbard parameters for NiO and Gd crystals [ijpr.iut.ac.ir]
- 12. link.aps.org [link.aps.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Predicting Band Gaps with Hybrid Density Functionals (Journal Article) | OSTI.GOV [osti.gov]
- 16. diposit.ub.edu [diposit.ub.edu]
- 17. journals.aps.org [journals.aps.org]
- 18. journals.aps.org [journals.aps.org]
- 19. all-electron-self-consistent-g-w-approximation-application-to-si-mno-and-nio - Ask this paper | Bohrium [bohrium.com]
- 20. researchgate.net [researchgate.net]
- 21. perso.uclouvain.be [perso.uclouvain.be]
- 22. journals.aps.org [journals.aps.org]
Methodological & Application
Application Notes and Protocols: Hydrothermal Synthesis of Nickel Molybdate (NiMoO4) for High-Performance Supercapacitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of nickel molybdate (NiMoO4) nanostructures tailored for supercapacitor electrode applications. The information compiled herein is based on peer-reviewed scientific literature and is intended to guide researchers in the successful synthesis and evaluation of NiMoO4 as a high-performance energy storage material.
Introduction
Nickel molybdate (NiMoO4) has emerged as a promising electrode material for supercapacitors due to its high theoretical specific capacitance, excellent redox activity, and cost-effectiveness. The hydrothermal synthesis method offers a versatile and straightforward approach to fabricate various NiMoO4 nanostructures with controlled morphology and enhanced electrochemical properties. This document outlines the synthesis procedures, electrode fabrication techniques, and expected performance metrics of NiMoO4-based supercapacitors.
Experimental Protocols
Hydrothermal Synthesis of NiMoO4 Nanostructures
This section details various protocols for the hydrothermal synthesis of NiMoO4 with different morphologies and compositions.
Protocol 2.1.1: Direct Growth of NiMoO4 Nanostructures on Stainless Steel Substrate
This method focuses on the binder-free growth of NiMoO4 directly onto a conductive substrate, which can improve electrical conductivity and adhesion.[1]
-
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)
-
Deionized (DI) water
-
Stainless steel (SS) substrates
-
-
Procedure:
-
Clean the stainless steel substrates by sonicating in acetone, ethanol, and deionized water for 15 minutes each, and then dry in an oven.
-
Prepare a precursor solution by dissolving Ni(NO₃)₂·6H₂O and Na₂MoO₄·2H₂O in DI water to achieve desired concentrations (e.g., 0.1 M of each).
-
Place the cleaned SS substrates and the precursor solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and maintain it at a specific temperature (e.g., 120-180 °C) for a designated duration (e.g., 9, 18, or 27 hours) to control the nanostructure growth.[1]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Rinse the substrates with DI water and ethanol to remove any residual reactants and dry them in a vacuum oven at 60 °C for 6 hours.
-
Protocol 2.1.2: Synthesis of NiMoO4/Carbon Nanocomposites
This protocol describes an in situ hydrothermal method to incorporate carbon into the NiMoO4 structure, which can enhance conductivity and surface area.[2]
-
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Urea (CO(NH₂)₂)
-
Hexamine ((CH₂)₆N₄)
-
Dextrose (as carbon source)
-
Ethanol
-
Deionized (DI) water
-
-
Procedure:
-
Prepare an aqueous solution containing Ni(NO₃)₂·6H₂O (e.g., 1.0 mmol in 25 mL DI water) and (NH₄)₆Mo₇O₂₄·4H₂O (e.g., 1.0 mmol).[2]
-
Prepare an ethanolic solution containing urea (e.g., 10 mmol), hexamine (e.g., 10 mmol), and a specific molar ratio of dextrose in 25 mL ethanol.[2]
-
Add the ethanolic solution to the aqueous solution under constant stirring and continue stirring for 30 minutes.[2]
-
Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 180 °C for 12 hours.
-
After cooling, collect the precipitate by centrifugation, wash it with DI water and ethanol, and dry it in a vacuum oven.
-
Protocol 2.1.3: Synthesis of Hierarchical NiMoO4@CoMoO4 Nanospheres
This protocol details the synthesis of a core-shell heterostructure to leverage the synergistic effects of nickel and cobalt molybdates for enhanced performance.[3][4]
-
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)
-
Nickel foam (NF)
-
Deionized (DI) water
-
-
Procedure:
-
Clean the nickel foam by treating it with 3 M HCl for 40 minutes, followed by cleaning with DI water and ethanol for 30 minutes each.[5]
-
Prepare a precursor solution by dissolving desired molar ratios of Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, and Na₂MoO₄·2H₂O in DI water. For example, a Ni/Co molar ratio of 4:1 has shown excellent performance.[3][4]
-
Immerse the cleaned nickel foam into the precursor solution within a Teflon-lined stainless steel autoclave.
-
Maintain the autoclave at a temperature of 120-160 °C for 6-12 hours.
-
After the reaction, cool the autoclave, retrieve the nickel foam, wash it with DI water and ethanol, and dry it at 60 °C.
-
Electrode Preparation
Protocol 2.2.1: Binder-Free Electrode
For materials grown directly on a conductive substrate (e.g., Protocol 2.1.1 and 2.1.3), the substrate itself serves as the working electrode after drying.
Protocol 2.2.2: Slurry-Coating Electrode
For powdered NiMoO4 samples (e.g., Protocol 2.1.2), a slurry is prepared and coated onto a current collector.
-
Materials:
-
Synthesized NiMoO4 powder (active material)
-
Acetylene black or carbon nanotubes (conductive agent)
-
Polyvinylidene fluoride (PVDF) (binder)
-
N-methyl-2-pyrrolidone (NMP) (solvent)
-
Nickel foam or carbon cloth (current collector)
-
-
Procedure:
-
Prepare a homogeneous slurry by mixing the active material, conductive agent, and binder in a typical weight ratio of 80:10:10 in a minimal amount of NMP.
-
Coat the slurry onto the current collector (e.g., nickel foam).
-
Dry the coated electrode in a vacuum oven at 80-120 °C for 12 hours to remove the solvent.
-
Press the electrode under a pressure of ~10 MPa to ensure good contact between the material and the current collector.
-
Data Presentation: Electrochemical Performance
The following tables summarize the quantitative electrochemical performance data of hydrothermally synthesized NiMoO4 from various studies.
Table 1: Specific Capacitance of NiMoO4-based Electrodes
| Material | Synthesis Method | Electrolyte | Current Density (A g⁻¹) | Specific Capacitance (F g⁻¹) | Reference |
| NiMoO4 on SS | Direct Hydrothermal (18h) | - | 1 | 619 | [1] |
| NiMoO4 on SS | Direct Hydrothermal (9h) | - | 1 | 341 | [1] |
| NiMoO4 on SS | Direct Hydrothermal (27h) | - | 1 | 281 | [1] |
| Sm-NiMoO4/CoMoO4 | Co-precipitation & Calcination | - | 1 | 1982 | [6] |
| NiMoO4@CoMoO4 | Hydrothermal | - | 2 | 1601.6 | [3][4] |
| NiMoO4@NiWO4 | Two-step Hydrothermal | 3 M KOH | 2 | 1290 | [7] |
| NiMoO4 Nanosheets | Hydrothermal | - | 20 | 1200.5 | [8] |
| NiMoO4 Nanoflakes on N-graphene | Hydrothermal | - | 1 | 1913 | [8] |
| NiMoO4 Nanospheres | Hydrothermal | - | 1 | 974.4 | [9][10] |
| NiMoO4 Nanospheres | Hydrothermal | - | 10 | 821.4 | [9][10] |
| NiMoO4/3D-rGO | Precipitation | - | 1 | 900 | [11] |
Table 2: Cycling Stability and Energy/Power Density of NiMoO4-based Supercapacitors
| Material | Cycling Performance | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) | Reference |
| NiMoO4 on SS (18h) | Good stability over 3000 cycles | 14 | 7200 | [1] |
| Sm-NiMoO4/CoMoO4 | 98.3% retention after 10,000 cycles | 44.8 | 9900 | [6] |
| NiMoO4@NiWO4 | 93.1% retention after 3000 cycles | - | - | [7] |
| NiMoO4 Nanoplate Arrays on NF | 87% retention after 3000 cycles | - | - | [8] |
| NiMoO4 Nanostructures | 81.3% retention after 3000 cycles | - | - | [8] |
| NiMoO4@CoMoO4 core-shell NFAs-MNF | 76% retention after 1000 cycles | - | - | [12] |
| MnMoO4·H2O/Ni3S2 | 85.5% retention after 5000 cycles | 55.87 | 695.97 | [13] |
| NiMoO4 Nanospheres | - | 20.1 | 2100 | [9] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of NiMoO4-based supercapacitor electrodes.
References
- 1. Single-Step Direct Hydrothermal Growth of NiMoO4 Nanostructured Thin Film on Stainless Steel for Supercapacitor Electrodes [mdpi.com]
- 2. Rational design of NiMoO 4 /carbon nanocomposites for high-performance supercapacitors: an in situ carbon incorporation approach - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00438H [pubs.rsc.org]
- 3. Facile hydrothermal synthesis of NiMoO4@CoMoO4 hierarchical nanospheres for supercapacitor applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fabrication of Hierarchical NiMoO4/NiMoO4 Nanoflowers on Highly Conductive Flexible Nickel Foam Substrate as a Capacitive Electrode Material for Supercapacitors with Enhanced Electrochemical Performance [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. NiMoO4@NiWO4 honeycombs as a high performance electrode material for supercapacitor applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of the electrochemical performance of NiMoO4 nanorods and hierarchical nanospheres for supercapacitor applications [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance supercapacitor electrodes based on NiMoO4 nanorods | Journal of Materials Research | Cambridge Core [cambridge.org]
- 11. Synthesis of a NiMoO4/3D-rGO Nanocomposite via Starch Medium Precipitation Method for Supercapacitor Performance [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Molybdenum Nickel Oxide as a Catalyst for Oxygen Evolution Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of molybdenum nickel oxide (Mo-NiO) materials as efficient and cost-effective catalysts for the Oxygen Evolution Reaction (OER). The OER is a critical process in water splitting for hydrogen production and in metal-air batteries. The protocols detailed below are designed to guide researchers in the fabrication and characterization of these promising catalytic materials.
Introduction
The development of efficient, stable, and earth-abundant catalysts for the oxygen evolution reaction is paramount for advancing renewable energy technologies.[1][2] this compound (Mo-NiO) has emerged as a promising candidate due to its high catalytic activity and stability in alkaline media.[3][4] The incorporation of molybdenum into the nickel oxide lattice is believed to enhance electronic conductivity and create more active sites for the OER.[5] This document outlines detailed protocols for the synthesis of Mo-NiO catalysts and their subsequent electrochemical evaluation for OER performance.
Quantitative Data Presentation
The performance of various molybdenum-nickel-based OER catalysts from recent literature is summarized in the table below. This allows for a clear comparison of their catalytic efficiencies.
| Catalyst Material | Synthesis Method | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability | Reference |
| MoNiOₓ on Ni Foam | Molecular cluster-mediated electroplating and electrochemical activation | 1.0 M KOH | 222 | Not Reported | Stable for 12 days | [4][6] |
| Ni-Mo-based nanoarrays on Ni Foam | Hydrothermal | 1.0 M KOH | 296 | 121 | Not Reported | [3] |
| N-doped NiMoO₄/NiO₂ on Ni Foam | Hydrothermal and Chemical Vapor Deposition | 1.0 M KOH | 185.6 | Not Reported | Stable for 90 hours | [7] |
| NiMoO₄/Ni-MOF on Ni Foam | Hydrothermal | 1.0 M KOH | 218 | 67.75 | Not Reported | [8] |
| Quaternary NiCoMoB | High-Energy Surfactant-Assisted Ball Milling | 1.0 M KOH | 270 | Not Reported | Stable for 10 days at 100 mA/cm² | [5][9] |
Experimental Protocols
Synthesis of Mo-NiO Catalysts
Two common methods for the synthesis of Mo-NiO catalysts are detailed below: a hydrothermal method for creating nanoarrays and an electrodeposition method.
Protocol 3.1.1: Hydrothermal Synthesis of Ni-Mo-based Nanoarrays on Nickel Foam
This protocol is adapted from a method to grow nanoarrays directly on a conductive substrate, providing good catalyst adhesion and electrical contact.[3]
Materials:
-
Nickel foam (NF)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Urea (CO(NH₂)₂)
-
Deionized (DI) water
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Substrate Pre-treatment:
-
Cut the nickel foam into desired dimensions (e.g., 1 cm x 2 cm).
-
Clean the NF by sonicating in 3 M HCl for 15 minutes to remove the surface oxide layer.
-
Rinse thoroughly with DI water and ethanol and dry under a stream of nitrogen.
-
-
Precursor Solution Preparation:
-
Prepare a 100 mL aqueous solution containing:
-
0.2 M Ni(NO₃)₂·6H₂O
-
0.05 M (NH₄)₆Mo₇O₂₄·4H₂O
-
0.6 M Urea
-
-
Stir the solution until all precursors are fully dissolved.
-
-
Hydrothermal Reaction:
-
Place the pre-treated nickel foam into a 120 mL Teflon-lined stainless-steel autoclave.
-
Pour the precursor solution into the autoclave.
-
Seal the autoclave and heat it to 120°C for 12 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Post-Synthesis Treatment:
-
Carefully remove the nickel foam, which should now be coated with a green-colored material.
-
Rinse the coated nickel foam extensively with DI water and ethanol.
-
Dry the sample in a vacuum oven at 60°C for 8 hours.
-
The resulting material is a Ni-Mo-based nanoarray grown directly on the nickel foam, ready for characterization and electrochemical testing.
-
Protocol 3.1.2: Electrodeposition of MoNiOₓ
This method, adapted from a molecular cluster-mediated electroplating technique, allows for the deposition of a MoNiOₓ active layer.[4]
Materials:
-
Nickel foam (NF) substrate
-
Nickel(II) chloride (NiCl₂)
-
Sodium molybdate (Na₂MoO₄)
-
Ammonium citrate
-
A three-electrode electrochemical cell with a platinum counter electrode and a saturated calomel electrode (SCE) as the reference electrode.
Procedure:
-
Electrolyte Preparation:
-
Prepare an aqueous electrolyte solution containing:
-
0.1 M NiCl₂
-
0.05 M Na₂MoO₄
-
0.2 M Ammonium citrate (as a complexing agent)
-
-
Adjust the pH of the solution to ~7.0.
-
-
Electrodeposition:
-
Set up the three-electrode cell with the pre-cleaned nickel foam as the working electrode.
-
Perform electrodeposition at a constant current density of -10 mA/cm² for 30 minutes.
-
-
Post-Deposition Treatment & Activation:
-
After deposition, rinse the electrode thoroughly with DI water.
-
To form the active oxide layer, perform electrochemical activation by cycling the potential in a 1.0 M KOH solution. This can be done by cyclic voltammetry (CV) between 1.0 and 1.6 V vs. RHE for approximately 100 cycles.
-
Electrochemical Evaluation of OER Performance
The following protocols are for a standard three-electrode electrochemical setup to assess the OER activity of the prepared Mo-NiO catalysts.[10][11]
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: The prepared Mo-NiO catalyst on nickel foam.
-
Counter Electrode: Platinum wire or graphite rod.
-
Reference Electrode: Saturated Calomel Electrode (SCE), Ag/AgCl, or a Mercury/Mercuric Oxide (MMO) electrode.
-
Electrolyte: 1.0 M Potassium Hydroxide (KOH) solution, saturated with oxygen by bubbling O₂ for at least 30 minutes prior to measurements.
Procedure:
-
Potential Calibration:
-
All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Reference) + E⁰(Reference) + 0.059 * pH
-
For example, in 1.0 M KOH (pH ≈ 14), E(RHE) = E(SCE) + 0.241 + 0.059 * 14.
-
-
Linear Sweep Voltammetry (LSV) for Activity:
-
Record the LSV curve in the potential range of 1.0 to 1.8 V vs. RHE at a slow scan rate of 5 or 10 mV/s.[12]
-
The overpotential (η) required to reach a current density of 10 mA/cm² is a key metric for OER activity. It is calculated as: η = E(RHE) - 1.23 V.
-
All LSV curves should be iR-corrected to eliminate the effect of solution resistance.
-
-
Tafel Plot for Kinetics:
-
The Tafel slope is determined by plotting the overpotential (η) versus the logarithm of the current density (log|j|).
-
The linear portion of this plot is fitted to the Tafel equation: η = b * log|j| + a, where 'b' is the Tafel slope. A smaller Tafel slope indicates more favorable OER kinetics.
-
-
Chronoamperometry or Chronopotentiometry for Stability:
-
Chronoamperometry: Apply a constant potential that initially yields a specific current density (e.g., 10 mA/cm²) and record the current over time.
-
Chronopotentiometry: Maintain a constant current density (e.g., 10 mA/cm²) and record the potential over time.
-
These tests are typically run for several hours to assess the long-term stability of the catalyst.[7]
-
-
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Resistance:
-
Perform EIS at a given overpotential (e.g., 300 mV) over a frequency range (e.g., 100 kHz to 0.1 Hz).
-
The resulting Nyquist plot can be used to model an equivalent circuit and determine the charge transfer resistance (Rct), which provides insight into the kinetics of the OER at the catalyst-electrolyte interface.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and electrochemical evaluation of Mo-NiO OER catalysts.
Proposed OER Mechanism in Alkaline Media
The OER on the surface of metal oxides like Mo-NiO in an alkaline electrolyte is generally understood to proceed through a series of proton-coupled electron transfer steps involving adsorbed intermediates.
Caption: Proposed mechanism for the Oxygen Evolution Reaction on a metal oxide surface in alkaline media.
References
- 1. Electrocatalysts for the oxygen evolution reaction: mechanism, innovative strategies, and beyond - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Self-supported this compound catalytic electrode designed via molecular cluster-mediated electroplating and electrochemical activation for an efficient and durable oxygen evolution reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Investigation of the Role of Molybdenum and Boron in NiCo-Based Alloys for the Oxygen Evolution Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A stable N-doped NiMoO4/NiO2 electrocatalyst for efficient oxygen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Electrochemical Deposition of Nickel-Molybdenum-Oxygen Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical deposition of nickel-molybdenum-oxygen (Ni-Mo-O) composites. This class of materials is of significant interest for a range of applications, particularly as efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) in water splitting, as well as for corrosion and wear-resistant coatings.[1][2][3] The protocols outlined below are based on established methodologies in the field and provide a foundation for the reproducible synthesis and characterization of Ni-Mo-O composite materials.
Core Concepts and Applications
Nickel-molybdenum based materials are gaining prominence as alternatives to precious metal catalysts, such as platinum, for hydrogen production through water electrolysis.[4] The electrodeposition method offers a scalable and economical route for fabricating these catalyst layers directly onto conductive substrates.[1] The incorporation of oxygen into the Ni-Mo matrix can further enhance the electrocatalytic activity by promoting the dissociation of water molecules, a key step in the hydrogen evolution reaction.[1]
The properties of the electrodeposited Ni-Mo-O composites, including their composition, morphology, and crystal structure, are highly dependent on the deposition parameters.[1] By carefully controlling factors such as electrolyte composition, pH, temperature, and current density, it is possible to tune the material's properties to achieve optimal performance for a specific application.[5][6]
Experimental Protocols
Substrate Preparation
Proper substrate preparation is critical to ensure good adhesion and uniformity of the electrodeposited coating. The following protocol is a general guideline and may be adapted for different substrate materials.
Materials:
-
Substrate (e.g., copper, nickel, or steel plates)
-
Abrasive paper (600-1200 grade)
-
Methanol or acetone
-
10 vol.% Sulfuric Acid (H₂SO₄)
-
Demineralized water
-
Ultrasonic cleaner
Procedure:
-
Mechanically polish the substrate surface using abrasive paper of increasing grade (600 to 1200) to achieve a smooth and uniform finish.[7]
-
Degrease the polished substrate by sonication in methanol or acetone for 10-15 minutes to remove any organic residues.[7][8]
-
Chemically etch the substrate by immersing it in a 10 vol.% sulfuric acid solution for 1-2 minutes to remove any surface oxides and to activate the surface.[7][8]
-
Thoroughly rinse the substrate with demineralized water to remove any residual acid.
-
Perform a final rinse with methanol or acetone and allow the substrate to dry completely before placing it in the electrodeposition cell.[7]
Electrolyte Preparation
The composition of the electrolyte bath is a key factor in determining the composition and properties of the deposited Ni-Mo-O composite. Two common types of aqueous electrolyte baths are citrate-ammonia and pyrophosphate-based solutions. Deep eutectic solvents (DES) are also emerging as a viable alternative.[9]
Table 1: Example Electrolyte Compositions
| Electrolyte Type | Component | Concentration | Reference |
| Citrate-Ammonia | Nickel Sulfate (NiSO₄·6H₂O) | 0.25 M | [10] |
| Sodium Molybdate (Na₂MoO₄·2H₂O) | 0.25 M | [10] | |
| Trisodium Citrate | 0.30 M | [10] | |
| Ammonium Hydroxide (NH₄OH) | To adjust pH to 10.5 | [10] | |
| Pyrophosphate | Potassium Pyrophosphate (K₄P₂O₇) | Varies | [1][11] |
| Nickel Chloride (NiCl₂·6H₂O) | Varies | [1][11] | |
| Sodium Molybdate (Na₂MoO₄·2H₂O) | Varies | [1][11] | |
| Sodium Bicarbonate (NaHCO₃) | Varies | [1] | |
| Deep Eutectic Solvent | Choline Chloride | 1 molar ratio | [7] |
| Ethylene Glycol | 2 molar ratio | [7] | |
| Nickel Chloride (NiCl₂·6H₂O) | 1 mol dm⁻³ | [7] | |
| Cerium Molybdenum Oxide Hydrate | 2 g dm⁻³ | [7] |
Preparation of Citrate-Ammonia Electrolyte:
-
Dissolve the nickel sulfate, sodium molybdate, and trisodium citrate in demineralized water in a beaker with constant stirring.
-
Slowly add ammonium hydroxide to the solution while monitoring the pH with a calibrated pH meter.
-
Continue adding ammonium hydroxide until the pH of the solution reaches the desired value (e.g., 10.5).[10]
-
The final solution should be clear and homogeneous.
Electrochemical Deposition
The electrochemical deposition is typically carried out in a three-electrode cell.
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (working electrode: prepared substrate, counter electrode: platinum mesh or nickel plate, reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)[8]
-
Hot plate with magnetic stirrer (optional, for temperature control)
Procedure:
-
Assemble the three-electrode cell with the prepared substrate as the working electrode, a platinum mesh or nickel plate as the counter electrode, and a reference electrode.
-
Fill the cell with the prepared electrolyte solution.
-
Connect the electrodes to the potentiostat/galvanostat.
-
The deposition can be carried out under either potentiostatic (constant potential) or galvanostatic (constant current) control.
-
Apply the desired potential or current density for a specific duration to achieve the desired coating thickness. The deposition time can range from a few minutes to several hours.[7][12]
-
After the deposition is complete, turn off the potentiostat/galvanostat.
-
Carefully remove the coated substrate from the cell.
-
Rinse the coated substrate thoroughly with demineralized water and then with methanol or acetone.[7]
-
Dry the coated substrate in a desiccator or under a gentle stream of inert gas.
Influence of Deposition Parameters on Composite Properties
The properties of the Ni-Mo-O composites can be tailored by adjusting the electrochemical deposition parameters. The following table summarizes the general trends observed.
Table 2: Effect of Deposition Parameters on Ni-Mo-O Composite Properties
| Parameter | Effect on Mo Content | Effect on Morphology | Effect on HER Activity | References |
| Increasing Current Density | Can increase or decrease depending on the electrolyte system. In some pyrophosphate baths, Mo content increases with current density.[1][13] In some citrate baths, Mo content decreases.[5] | Higher current densities can lead to finer-grained deposits but may also increase internal stress and cracking.[13][14] | Higher Mo content generally leads to improved HER activity up to an optimal concentration.[1] | [1][5][13][14] |
| Increasing Deposition Potential (more negative) | Generally leads to an increase in Mo content. | Can lead to increased surface roughness.[9] | Correlates with Mo content; higher Mo content often enhances HER activity. | [9] |
| Electrolyte pH | Alkaline pH (8-10) in citrate baths promotes the formation of Ni-ammonia complexes, which can influence Mo co-deposition.[5] | Affects the stability of the electrolyte and the morphology of the deposit. | Optimal pH is crucial for achieving high catalytic activity. | [5] |
| Temperature | Higher temperatures can affect the kinetics of the deposition process and the composition of the alloy.[6] | Can influence the grain size and surface morphology of the coating.[6] | Affects the overall efficiency of the HER. | [6] |
Characterization of Ni-Mo-O Composites
A combination of analytical techniques is used to characterize the morphology, composition, structure, and electrochemical performance of the deposited Ni-Mo-O composites.
Table 3: Characterization Techniques and Their Purpose
| Technique | Abbreviation | Purpose |
| Scanning Electron Microscopy | SEM | To visualize the surface morphology, topography, and thickness of the coating.[11] |
| Energy-Dispersive X-ray Spectroscopy | EDS | To determine the elemental composition (at.% of Ni, Mo, and O) of the composite.[11] |
| X-ray Diffraction | XRD | To identify the crystal structure (crystalline, amorphous, or mixed-phase) and determine the grain size of the deposited material.[11] |
| X-ray Photoelectron Spectroscopy | XPS | To determine the chemical states and surface composition of the elements in the composite. |
| Linear Sweep Voltammetry | LSV | To evaluate the electrocatalytic activity for the hydrogen evolution reaction by measuring the overpotential required to achieve a certain current density. |
| Tafel Analysis | - | To determine the Tafel slope, which provides insights into the reaction mechanism of the HER. |
| Electrochemical Impedance Spectroscopy | EIS | To investigate the kinetics of the charge transfer processes at the electrode-electrolyte interface.[1] |
Visualized Workflows and Relationships
Experimental Workflow for Electrochemical Deposition
Caption: Workflow for Ni-Mo-O composite synthesis and characterization.
Interplay of Deposition Parameters and Composite Properties
References
- 1. The Influence of Current Density of Electrodeposition on the Electrochemical Properties of Ni-Mo Alloy Coatings | Scientific.Net [scientific.net]
- 2. proplate.com [proplate.com]
- 3. daneshyari.com [daneshyari.com]
- 4. electrochemsci.org [electrochemsci.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ni/cerium Molybdenum Oxide Hydrate Microflakes Composite Coatings Electrodeposited from Choline Chloride: Ethylene Glycol Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sterc.org [sterc.org]
- 9. Electrodeposition of Ni–Mo alloy coatings from choline chloride and propylene glycol deep eutectic solvent plating bath - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. Effect of current density on the microstructure and morphology of the electrodeposited nickel coatings - PMC [pmc.ncbi.nlm.nih.gov]
Solution Combustion Synthesis of Nickel Molybdate (NiMoO₄) Nanostructures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of nickel molybdate (NiMoO₄) nanostructures using the solution combustion method. This technique offers a rapid, energy-efficient, and scalable route to produce high-purity, crystalline nanomaterials with tunable properties. The resulting NiMoO₄ nanostructures exhibit significant potential in various fields, including catalysis, energy storage, and biomedical applications. This document outlines two specific synthesis protocols using different fuels (urea and agar), summarizes the key synthesis parameters and their impact on the final product, and provides detailed experimental procedures for characterization. Furthermore, potential applications in drug delivery and biosensing are explored, offering a foundation for further research and development.
Data Presentation
The properties of NiMoO₄ nanostructures are highly dependent on the synthesis parameters. The following tables summarize the quantitative data extracted from various studies on the solution combustion synthesis of NiMoO₄.
Table 1: Influence of Calcination Temperature on the Physicochemical Properties of NiMoO₄ Nanostructures (Fuel: Agar) [1][2]
| Calcination Temperature (°C) | Predominant Phase | Crystallite Size (nm) | Specific Surface Area (m²/g) | Pore Volume (cm³/g) |
| 300 | Amorphous + α/β-NiMoO₄ | - | 9.93 | 0.051 |
| 400 | α-NiMoO₄ + β-NiMoO₄ | - | 28.8 | - |
| 500 | β-NiMoO₄ | Decreases to a minimum | 25.8 | 0.13 |
| 600 | α-NiMoO₄ | Increases | 21.9 | 0.14 |
| 700-1100 | α-NiMoO₄ | Increases | Decreases | Decreases |
Table 2: Properties of NiMoO₄ Nanostructures Synthesized with Different Fuels
| Fuel | Precursors | Typical Particle Size (nm) | Key Characteristics |
| Urea | Nickel Nitrate, Ammonium Molybdate | 13.4 (for NiO with urea) | Rapid combustion, produces fine, crystalline powders.[3] |
| Agar | Nickel Nitrate, Ammonium Heptamolybdate | 20-40 | Green synthesis route, results in a fluffy, porous texture.[4] |
Experimental Protocols
Protocol 1: Solution Combustion Synthesis of NiMoO₄ Nanostructures using Urea as Fuel
This protocol describes a general procedure for the synthesis of NiMoO₄ nanostructures using urea as the fuel.
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Urea (CO(NH₂)₂)
-
Deionized water
-
High-temperature ceramic crucible
-
Hot plate or furnace preheated to 500 °C
-
Mortar and pestle
Procedure:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of nickel(II) nitrate hexahydrate and ammonium molybdate tetrahydrate in a minimum amount of deionized water in a ceramic crucible.
-
Add urea to the solution. The fuel-to-oxidizer ratio can be varied to optimize the combustion process; a common starting point is a 1:1 molar ratio of metal nitrates to urea.[3]
-
Stir the mixture thoroughly until a clear, homogeneous solution is obtained.
-
-
Combustion:
-
Place the crucible on a preheated hot plate or in a furnace at 500 °C in a well-ventilated area or a fume hood.
-
The solution will first dehydrate, forming a viscous gel.
-
Upon further heating, the gel will auto-ignite, producing a voluminous, foamy powder. The combustion process is typically rapid and self-sustaining.
-
-
Post-Combustion Treatment:
-
Allow the resulting powder to cool to room temperature.
-
Gently grind the lightweight, porous product using a mortar and pestle to obtain a fine powder.
-
-
Calcination (Optional):
-
To improve crystallinity and control the phase of the NiMoO₄ nanostructures, the as-synthesized powder can be calcined.
-
Place the powder in a ceramic crucible and heat it in a furnace at a desired temperature (e.g., 400-700 °C) for a specific duration (e.g., 2-6 hours). The calcination temperature significantly influences the final phase (α- or β-NiMoO₄) and crystallite size.[1][2]
-
Protocol 2: Green Solution Combustion Synthesis of NiMoO₄ Nanostructures using Agar as Fuel
This protocol utilizes a biocompatible and environmentally friendly fuel, agar, for the synthesis.
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Agar powder
-
Deionized water
-
High-temperature ceramic crucible
-
Hot plate or furnace preheated to 500 °C
-
Mortar and pestle
Procedure:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of nickel(II) nitrate hexahydrate and ammonium heptamolybdate in deionized water in a ceramic crucible.
-
Add agar powder to the solution. The fuel-to-oxidant ratio is a critical parameter influencing the combustion reaction and final product morphology.[5]
-
Heat the mixture gently on a hot plate with continuous stirring to dissolve the agar and form a homogeneous gel.
-
-
Combustion:
-
Transfer the crucible containing the gel to a furnace preheated to 500 °C.
-
The gel will swell and then undergo a smoldering combustion reaction, resulting in a dark, porous ash.
-
-
Post-Combustion Treatment and Calcination:
-
After the combustion is complete, cool the product to room temperature.
-
The as-synthesized powder is often a mixture of phases. To obtain crystalline NiMoO₄, calcination is necessary.
-
Calcine the powder in a furnace. The temperature and duration of calcination will determine the final phase composition and particle size. For instance, calcination at 500 °C for 6 hours can favor the formation of the β-NiMoO₄ phase.[5]
-
After calcination, gently grind the product to obtain a fine powder.
-
Mandatory Visualizations
Caption: Experimental workflow for solution combustion synthesis of NiMoO₄ nanostructures.
Application Notes and Protocols
While the primary applications of solution-combustion-synthesized NiMoO₄ have been in catalysis and energy storage, their inherent properties, such as high surface area and tunable particle size, make them promising candidates for biomedical applications. The following are proposed protocols that require further experimental validation.
Protocol 3: Surface Functionalization of NiMoO₄ Nanostructures for Drug Delivery
This protocol outlines a hypothetical approach to functionalize the surface of NiMoO₄ nanostructures for the loading and delivery of a model drug, such as doxorubicin (DOX).
Materials:
-
Synthesized NiMoO₄ nanostructures
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Ethanol
Procedure:
-
Amine Functionalization:
-
Disperse 100 mg of NiMoO₄ nanostructures in 50 mL of anhydrous toluene.
-
Add 1 mL of APTES to the suspension.
-
Reflux the mixture at 110 °C for 24 hours under a nitrogen atmosphere.
-
Collect the particles by centrifugation, wash thoroughly with toluene and ethanol to remove excess APTES, and dry under vacuum. This step introduces amine groups onto the surface of the nanostructures.
-
-
Drug Conjugation:
-
Activate the carboxyl group of DOX by dissolving 10 mg of DOX, 15 mg of EDC, and 10 mg of NHS in 10 mL of PBS (pH 7.4) and stirring for 4 hours at room temperature in the dark.
-
Disperse 50 mg of the amine-functionalized NiMoO₄ nanostructures in 10 mL of PBS.
-
Add the activated DOX solution to the nanostructure suspension and stir for 24 hours at room temperature in the dark.
-
Collect the DOX-conjugated NiMoO₄ nanostructures by centrifugation, wash with PBS to remove unbound drug, and lyophilize.
-
-
Drug Loading and Release Study (Conceptual):
-
The drug loading efficiency can be determined by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy.
-
For drug release studies, the DOX-loaded nanostructures would be incubated in PBS at different pH values (e.g., 7.4 and 5.5 to simulate physiological and tumor environments, respectively), and the release of DOX would be monitored over time.
-
Caption: Proposed pathway for drug delivery using functionalized NiMoO₄ nanostructures.
Protocol 4: Immobilization of Glucose Oxidase on NiMoO₄ Nanostructures for Biosensing
This protocol describes a potential method for immobilizing glucose oxidase (GOx) onto NiMoO₄ nanostructures for the development of a glucose biosensor.
Materials:
-
Synthesized NiMoO₄ nanostructures
-
Glutaraldehyde solution (25%)
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethanol
Procedure:
-
Activation of NiMoO₄ Nanostructures:
-
Disperse 50 mg of NiMoO₄ nanostructures in 20 mL of a 2.5% glutaraldehyde solution in phosphate buffer.
-
Stir the mixture for 2 hours at room temperature.
-
Centrifuge the suspension, discard the supernatant, and wash the activated nanostructures thoroughly with phosphate buffer to remove excess glutaraldehyde. This step introduces aldehyde groups that can react with amine groups on the enzyme.
-
-
Enzyme Immobilization:
-
Prepare a 1 mg/mL solution of GOx in phosphate buffer.
-
Add the activated NiMoO₄ nanostructures to the GOx solution.
-
Incubate the mixture at 4 °C with gentle shaking for 24 hours to allow for covalent bonding between the enzyme and the nanostructures.
-
Collect the GOx-immobilized NiMoO₄ nanostructures by centrifugation, wash with phosphate buffer to remove any unbound enzyme, and store at 4 °C.
-
-
Electrochemical Glucose Sensing (Conceptual):
-
The GOx-immobilized NiMoO₄ nanostructures could be drop-casted onto a glassy carbon electrode to fabricate a working electrode.
-
The electrochemical detection of glucose would be based on the enzymatic reaction of glucose with GOx, which produces hydrogen peroxide. The NiMoO₄ nanostructures could potentially catalyze the electrochemical oxidation or reduction of the generated hydrogen peroxide, producing a measurable current signal proportional to the glucose concentration.
-
Caption: Workflow for the fabrication of a NiMoO₄-based glucose biosensor.
Disclaimer: The protocols for drug delivery and biosensing applications are proposed based on the known properties of NiMoO₄ nanostructures and established bioconjugation techniques. These protocols require rigorous experimental validation and optimization. Furthermore, comprehensive biocompatibility and cytotoxicity studies are essential before considering any in vivo applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Part I: NiMoO4 Nanostructures Synthesized by the Solution Combustion Method: A Parametric Study on the Influence of Synthesis Parameters on the Materials’ Physicochemical, Structural, and Morphological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. Part II: NiMoO4 Nanostructures Synthesized by the Solution Combustion Method: A Parametric Study on the Influence of Material Synthesis and Electrode-Fabrication Parameters on the Electrocatalytic Activity in the Hydrogen Evolution Reaction [mdpi.com]
Microwave-Assisted Synthesis of Nickel Molybdenum Oxide Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of nickel molybdenum oxide (NiMoO₄) nanoparticles. This facile and efficient synthesis method yields nanoparticles with significant potential in various fields, including catalysis, environmental remediation, and biomedical applications.
Introduction
Nickel molybdate (NiMoO₄) nanoparticles are attracting considerable interest due to their versatile properties, including high catalytic activity, excellent electrochemical performance, and unique optical and magnetic characteristics.[1] The microwave-assisted synthesis method offers several advantages over conventional techniques, such as rapid reaction times, uniform heating, and enhanced product purity and yield.[2] This approach allows for the rapid and energy-efficient production of crystalline NiMoO₄ nanoparticles with controlled morphology and size.
Applications
The unique physicochemical properties of nickel molybdenum oxide nanoparticles make them suitable for a range of applications:
-
Photocatalysis: NiMoO₄ nanoparticles are effective photocatalysts for the degradation of organic pollutants in wastewater.[2][3] Under UV or visible light irradiation, they generate reactive oxygen species (ROS) that can break down complex organic molecules into simpler, less harmful substances.[4]
-
Catalysis: These nanoparticles exhibit high catalytic activity in various organic reactions, including the reduction of nitroaromatics, which is a crucial step in the synthesis of many pharmaceuticals and dyes.[1]
-
Energy Storage: The high specific capacitance and electrochemical activity of NiMoO₄ nanoparticles make them promising electrode materials for supercapacitors.[1]
-
Biomedical Applications: While research is ongoing, the constituent elements of NiMoO₄ nanoparticles, particularly nickel, have been explored for drug delivery and cancer therapy.[5][6][7] Their magnetic properties could potentially be utilized for targeted drug delivery and magnetic hyperthermia.[8] Furthermore, nickel-based nanoparticles have demonstrated antibacterial properties.[9]
Experimental Protocols
Protocol 1: Microwave-Assisted Solid-State Synthesis of NiMoO₄ Nanoparticles
This protocol describes a rapid, solvent-free method for synthesizing NiMoO₄ nanoparticles using a domestic microwave oven.[2][10]
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Urea (CH₄N₂O)
-
Mortar and pestle
-
Ceramic crucible
-
Domestic microwave oven (900 W)
Procedure:
-
In a mortar, thoroughly grind a stoichiometric mixture of nickel nitrate hexahydrate and ammonium heptamolybdate tetrahydrate with urea, which acts as a fuel and driving agent.[2][10]
-
Transfer the ground powder to a ceramic crucible.
-
Place the crucible in a domestic microwave oven and irradiate at 900 W for 5-10 minutes.[2] The mixture will undergo a combustion reaction, resulting in a voluminous, foamy product.
-
Allow the product to cool to room temperature.
-
Wash the resulting powder several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at 80°C for 12 hours. The resulting powder is crystalline α-NiMoO₄ nanoparticles.
Protocol 2: Characterization of NiMoO₄ Nanoparticles
A comprehensive characterization of the synthesized nanoparticles is crucial to confirm their identity, purity, morphology, and properties.
-
X-ray Diffraction (XRD): To determine the crystalline phase and average crystallite size.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size distribution.[2]
-
Transmission Electron Microscopy (TEM): For detailed morphological analysis, including particle size and lattice fringes.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of Ni-O and Mo-O bonds.
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical band gap of the nanoparticles.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticles.
Protocol 3: Evaluation of Photocatalytic Activity
This protocol outlines a typical experiment to assess the photocatalytic performance of the synthesized NiMoO₄ nanoparticles using the degradation of methylene blue (MB) as a model reaction.[2]
Materials:
-
Synthesized NiMoO₄ nanoparticles
-
Methylene blue (MB) solution (e.g., 20 mg/L)
-
High-pressure mercury vapor lamp (as a light source)
-
Stirrer
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a specific amount of NiMoO₄ nanoparticles (e.g., 0.05 g) into a known volume of MB solution (e.g., 100 mL).[2]
-
Stir the suspension in the dark for 30-60 minutes to reach adsorption-desorption equilibrium.
-
Expose the suspension to a light source (e.g., a 500 W high-pressure mercury lamp) under continuous stirring.[2]
-
At regular time intervals, withdraw aliquots of the suspension and centrifuge to remove the nanoparticles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (around 664 nm) using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration of MB and Cₜ is the concentration at time t.
Data Presentation
The following tables summarize typical quantitative data obtained for NiMoO₄ nanoparticles synthesized via microwave-assisted methods.
Table 1: Physicochemical Properties of Microwave-Synthesized NiMoO₄ Nanoparticles
| Property | Value | Reference |
| Crystalline Phase | Monoclinic α-NiMoO₄ | [2][10] |
| Crystallite Size (XRD) | ~30 nm | [11] |
| Particle Size (SEM) | 50 - 200 nm | [2] |
| Particle Size (TEM) | Core: ~40 nm, Shell: ~5 nm | [11][12] |
| Specific Surface Area (BET) | 33.1 - 39.8 m²/g | [13] |
| Optical Band Gap | 2.85 - 2.95 eV | [13] |
Table 2: Photocatalytic Degradation of Methylene Blue using NiMoO₄ Nanoparticles
| Parameter | Value | Reference |
| Catalyst | NiMoO₄ Nanoparticles | [2] |
| Pollutant | Methylene Blue (20 mg/L) | [2] |
| Light Source | 500 W Mercury Lamp | [2] |
| Degradation Efficiency | ~87% in 60 minutes | [4] |
| Primary Reactive Species | •OH, O₂⁻, h⁺ | [4] |
Visualizations
Caption: Workflow for the microwave-assisted solid-state synthesis of NiMoO₄ nanoparticles.
Caption: Proposed mechanism for the photocatalytic degradation of organic pollutants by NiMoO₄ nanoparticles.
References
- 1. Preparation, Characterization and Catalytic Activity of Nickel Molybdate (NiMoO4) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Nickel nanoparticles: a novel platform for cancer-targeted delivery and multimodal therapy [frontiersin.org]
- 6. Frontiers | Nickel nanoparticles: a novel platform for cancer-targeted delivery and multimodal therapy [frontiersin.org]
- 7. Nickel nanoparticles: a novel platform for cancer-targeted delivery and multimodal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel nanoparticles: a novel platform for cancer-targeted delivery and multimodal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nickel Nanoparticles: Applications and Antimicrobial Role against Methicillin-Resistant Staphylococcus aureus Infections [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijnnonline.net [ijnnonline.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for NiMoO₄ as an Electrode Material in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nickel molybdate (NiMoO₄) as a promising anode material for lithium-ion batteries (LIBs). This document details the material's electrochemical performance, synthesis protocols, and characterization methodologies.
Introduction
Nickel molybdate (NiMoO₄) has emerged as a significant candidate for next-generation lithium-ion battery anodes due to its high theoretical capacity, stemming from the synergistic redox reactions of both nickel and molybdenum ions.[1][2] Its unique electrochemical properties, cost-effectiveness, and chemical stability make it a compelling alternative to conventional graphite-based anodes.[3] This document outlines the application of NiMoO₄ and its composites, providing researchers with the necessary data and protocols to evaluate and utilize this material in their battery development programs.
Electrochemical Performance of NiMoO₄
The performance of NiMoO₄ as a lithium-ion battery anode is influenced by its morphology, crystal structure, and the presence of conductive additives. The data presented below summarizes the key performance metrics of various NiMoO₄-based materials.
Table 1: Electrochemical Performance of NiMoO₄ and its Composites as Anodes for Lithium-Ion Batteries
| Material | Initial Discharge Capacity (mAh/g) | Reversible Capacity (mAh/g) after cycles | Current Density (A/g) | Cycle Number | Coulombic Efficiency (%) | Reference |
| NiMoO₄/MoO₃ | 1031 | 324 | Not Specified | 50 | Not Specified | [4] |
| Porous NiMoO₄@C Nanowire | >1000 | 975 | 0.2 | 100 | Not Specified | [4] |
| 1D-2D NiMoO₄/1T MoS₂ | 941.6 | 792.7 (after 750 cycles) | Not Specified | 750 | 84.2 (retention) | [5] |
| NiMoO₄ Nanowires | ~750 | ~520 | 0.196 | 20 | Not Specified | [6] |
| NiO-NiMoO₄/PPy | ~1000 | 846 | 0.2 | 160 | 95.7 (retention) | [7] |
| NiO-NiMoO₄ | ~900 | 207 | 0.2 | 160 | 26.7 (retention) | [7] |
| Hierarchical NiMoO₄ Nanowire (NMO-3) | 1308 | 421 (2nd cycle) | 0.1 | 1 | Not Specified | [8] |
| NiMoO₄/rGO | ~1200 | ~1000 | 0.2 | 100 | Not Specified | [9] |
Experimental Protocols
I. Synthesis of NiMoO₄ Nanostructures (Hydrothermal Method)
This protocol describes a general procedure for synthesizing NiMoO₄ nanostructures, which can be adapted based on desired morphologies.
Materials:
-
Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)
-
Deionized (DI) water
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare equimolar solutions of nickel nitrate hexahydrate and sodium molybdate dihydrate in DI water. For example, dissolve 1 mmol of Ni(NO₃)₂·6H₂O in 20 mL of DI water and 1 mmol of Na₂MoO₄·2H₂O in 20 mL of DI water.
-
Slowly add the sodium molybdate solution to the nickel nitrate solution under constant magnetic stirring.
-
Continue stirring for 30 minutes to ensure a homogeneous mixture.
-
Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for 6 to 24 hours. The specific temperature and time will influence the final morphology of the NiMoO₄ nanostructures.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product several times with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final NiMoO₄ product in a vacuum oven at 60-80°C for 12 hours.
-
For enhanced crystallinity, the dried powder can be calcined at temperatures ranging from 400°C to 600°C for 2-4 hours in air.
II. Electrode Fabrication
Materials:
-
Synthesized NiMoO₄ active material
-
Carbon black (e.g., Super P) as a conductive agent
-
Polyvinylidene fluoride (PVDF) as a binder
-
N-methyl-2-pyrrolidone (NMP) as a solvent
-
Copper foil as the current collector
Procedure:
-
Mix the NiMoO₄ active material, carbon black, and PVDF binder in a weight ratio of 80:10:10.
-
Add a few drops of NMP solvent to the mixture and grind them in a mortar to form a homogeneous slurry.
-
Coat the slurry onto a copper foil using a doctor blade technique to ensure a uniform thickness.
-
Dry the coated electrode in a vacuum oven at 110°C for 12 hours to completely remove the NMP solvent.
-
Punch the dried electrode sheet into circular discs of a specific diameter (e.g., 12 mm) for coin cell assembly.
III. Electrochemical Characterization
Equipment:
-
Coin cells (e.g., CR2032)
-
Lithium metal foil as the counter and reference electrode
-
Celgard separator
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v))
-
Battery cycler
-
Electrochemical workstation for Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS)
Procedure:
-
Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox. The cell consists of the prepared NiMoO₄ electrode, a Celgard separator soaked in the electrolyte, and a lithium metal foil.
-
Galvanostatic Charge-Discharge (GCD) Cycling:
-
Perform GCD tests using a battery cycler at various current densities (e.g., 0.1 A/g to 2 A/g) within a voltage window of 0.01 V to 3.0 V versus Li/Li⁺.
-
Record the specific capacity, coulombic efficiency, and cycling stability over a desired number of cycles.
-
-
Cyclic Voltammetry (CV):
-
Conduct CV measurements using an electrochemical workstation at a scan rate of 0.1 mV/s to 1.0 mV/s in the voltage range of 0.01 V to 3.0 V.
-
CV curves provide information about the redox reactions and phase transitions occurring during the lithiation and delithiation processes.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements in a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5 mV.
-
EIS data helps in understanding the charge transfer resistance and ion diffusion kinetics within the electrode.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for NiMoO₄ electrode preparation and testing.
Charge-Discharge Mechanism
The charge-discharge process in a lithium-ion battery involves the movement of lithium ions between the anode and the cathode.[10] When NiMoO₄ is used as the anode, the process involves the conversion and alloying reactions of Ni and Mo with lithium.
Caption: Simplified charge-discharge mechanism of a NiMoO₄ anode.
Logical Relationship: Advantages and Disadvantages
Caption: Advantages and disadvantages of NiMoO₄ as an anode material.
References
- 1. High-performance supercapacitor electrodes based on NiMoO4 nanorods | Journal of Materials Research | Cambridge Core [cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. Selective non-enzymatic electrochemical detection of dopamine using nickel molybdate nano-dots anchored on CNT fiber microelectrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbon-Free, High-Capacity and Long Cycle Life 1D-2D NiMoO4 Nanowires/Metallic 1T MoS2 Composite Lithium-Ion Battery Anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fabrication of NiO-NiMoO4/PPy microspheres as high-performance anode material for lithium-ion battery | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How does a Lithium-ion Battery Charge and Discharge? - DFUN TECH [dfuntech.com]
Application Notes and Protocols for the Catalytic Reduction of Nitrophenols using NiMoO₄ Nanoparticles
Introduction
Nitrophenols are significant environmental pollutants originating from industrial effluents, and their removal is a critical area of research. The catalytic reduction of nitrophenols to aminophenols is an important chemical transformation, as aminophenols are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other industrial products.[1] Nickel molybdate (NiMoO₄) nanoparticles have emerged as highly efficient and cost-effective catalysts for this reduction reaction.[1][2] These nanoparticles exhibit excellent catalytic activity in converting the nitro group (-NO₂) to an amino group (-NH₂), thereby reducing the toxicity of nitrophenols.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of NiMoO₄ nanoparticles and their use in the catalytic reduction of nitrophenols.
I. Synthesis of NiMoO₄ Nanoparticles
A straightforward and efficient method for synthesizing NiMoO₄ nanoparticles involves the calcination of an oxalate complex precursor.[1][3][2]
Experimental Protocol: Synthesis of NiMoO₄ Nanoparticles
-
Precursor Synthesis:
-
In a suitable container, thoroughly mix solid nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O), ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), and oxalic acid (H₂C₂O₄·2H₂O).
-
Heat the solid mixture at 160 °C to form the oxalate complex precursor. This method is advantageous as it does not require a solvent.[1]
-
-
Calcination:
Characterization of NiMoO₄ Nanoparticles
The synthesized NiMoO₄ nanoparticles can be characterized using various analytical techniques to determine their physicochemical properties:
-
X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the α-NiMoO₄ nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and determine the size of the nanoparticles.
-
Brunauer–Emmett–Teller (BET) analysis: To measure the specific surface area of the nanoparticles, which is crucial for catalytic activity.
References
Application of Nickel Molybdate (NiMoO₄) in Hydrodesulfurization Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrodesulfurization (HDS) is a critical catalytic process in the refining of petroleum products, aimed at removing sulfur-containing compounds. The stringent environmental regulations on sulfur content in fuels necessitate the development of highly efficient HDS catalysts. Nickel molybdate (NiMoO₄) has emerged as a promising precursor for the active sulfide catalysts used in this process. When sulfided, NiMoO₄ transforms into a highly active "Ni-Mo-S" phase, which is proficient in cleaving carbon-sulfur bonds. This document provides detailed application notes and experimental protocols for the use of NiMoO₄ in HDS catalysis.
Core Concepts and Mechanism
The catalytic activity of NiMoO₄-derived catalysts in HDS is attributed to the formation of the Ni-Mo-S phase upon sulfidation. The precursor's crystalline phase is crucial, with the β-NiMoO₄ phase generally considered a better precursor than the α-NiMoO₄ phase for HDS reactions.[1][2] This is because the sulfidation of the Mo component in the β-phase is more extensive, leading to the formation of more active MoS₂-type species.[1] The Ni atoms act as promoters, enhancing the catalytic activity of the MoS₂ sites.
The hydrodesulfurization of organosulfur compounds, such as dibenzothiophene (DBT) and its derivatives, primarily proceeds through two main reaction pathways:
-
Direct Desulfurization (DDS): This pathway involves the direct cleavage of the C-S bonds in the sulfur-containing molecule, leading to the removal of sulfur as H₂S and the formation of a hydrocarbon. For DBT, the DDS pathway yields biphenyl.
-
Hydrogenation (HYD): In this pathway, one of the aromatic rings of the sulfur-containing molecule is first hydrogenated, followed by the cleavage of the C-S bonds. For DBT, the HYD pathway proceeds through intermediates like tetrahydrodibenzothiophene (THDBT) and results in the formation of cyclohexylbenzene (CHB).[3]
The selectivity towards either the DDS or HYD pathway is influenced by the catalyst composition, support material, and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of NiMoO₄ Catalyst via Hydrothermal Method
This protocol describes the synthesis of rod-like NiMoO₄ nanostructures on a nickel foam (NF) support, which can then be sulfided for HDS applications.
Materials:
-
Nickel foam (NF)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Ultrapure water
-
Ethanol
-
Hydrochloric acid (HCl)
-
Autoclave
-
Vacuum oven
Procedure:
-
Substrate Preparation:
-
Cut the nickel foam into desired dimensions (e.g., 1 cm x 2 cm).
-
Clean the NF pieces by sequential ultrasonication in a suitable solvent (e.g., acetone), hydrochloric acid (to remove the oxide layer), dehydrated alcohol, and distilled water.
-
Dry the cleaned NF substrates in a vacuum oven at 60 °C.[4]
-
-
Hydrothermal Synthesis:
-
Prepare a precursor solution by dissolving nickel nitrate and ammonium molybdate in ultrapure water. The molar ratio of Ni:Mo should be optimized based on the desired stoichiometry.
-
Place the dried NF substrates into a Teflon-lined stainless-steel autoclave.
-
Pour the precursor solution into the autoclave, ensuring the NF substrates are fully submerged.
-
Seal the autoclave and heat it to 150 °C for 6 hours.[4]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
-
Post-Synthesis Treatment:
-
Carefully remove the coated NF substrates from the autoclave.
-
Rinse the samples multiple times with dehydrated alcohol and distilled water to remove any unreacted precursors.
-
Dry the final NiMoO₄/NF samples at 60 °C for 12 hours.[4]
-
Protocol 2: Catalyst Sulfidation
This protocol outlines the process of converting the oxide precursor (NiMoO₄) into the active sulfide phase (Ni-Mo-S).
Materials:
-
NiMoO₄ catalyst (prepared as in Protocol 1 or other methods)
-
Fixed-bed reactor
-
Gas mixture of H₂S/H₂ (e.g., 10% H₂S in H₂)
-
Furnace with temperature controller
Procedure:
-
Catalyst Loading:
-
Load a known amount of the NiMoO₄ catalyst into a fixed-bed reactor.
-
-
Sulfidation Process:
-
Heat the reactor to 400 °C under a flow of the H₂S/H₂ gas mixture. A typical temperature ramp is 6 °C/min.
-
Maintain the temperature at 400 °C for a specified duration, typically 1-4 hours, to ensure complete sulfidation.[5]
-
After sulfidation, cool the reactor down to the desired reaction temperature for HDS activity testing under the H₂S/H₂ flow.
-
Protocol 3: Hydrodesulfurization Activity Testing
This protocol describes the evaluation of the catalytic activity of the sulfided Ni-Mo-S catalyst using a model sulfur compound like dibenzothiophene (DBT).
Materials:
-
Sulfided Ni-Mo-S catalyst
-
Fixed-bed reactor system with a furnace, mass flow controllers, and a liquid feed pump
-
Model feed solution: Dibenzothiophene (DBT) dissolved in a suitable solvent (e.g., decalin or hexadecane) at a known concentration.
-
Hydrogen (H₂) gas
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a sulfur-selective detector.
Procedure:
-
Reaction Setup:
-
The sulfided catalyst is already in the fixed-bed reactor from Protocol 2.
-
Set the reaction temperature (e.g., 300-400 °C) and pressure (e.g., 3-5 MPa).
-
Introduce a continuous flow of hydrogen gas at a specific flow rate.
-
Start pumping the model feed solution into the reactor at a defined liquid hourly space velocity (LHSV).
-
-
Product Collection and Analysis:
-
Allow the reaction to reach a steady state.
-
Collect the liquid product downstream of the reactor after cooling and pressure reduction.
-
Analyze the liquid product using a gas chromatograph to determine the conversion of DBT and the product distribution (e.g., biphenyl, tetrahydrodibenzothiophene, cyclohexylbenzene).
-
-
Data Analysis:
-
Calculate the HDS conversion of DBT using the following formula: Conversion (%) = [(Initial concentration of DBT - Final concentration of DBT) / Initial concentration of DBT] x 100
-
Determine the selectivity towards the DDS and HYD pathways based on the product distribution.
-
Data Presentation
The performance of NiMoO₄-based HDS catalysts can be evaluated based on several key parameters. The following tables summarize representative quantitative data from the literature.
| Catalyst | Support | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| NiMo-0.5 | None | PVP-assisted | 144 | - | [2] |
| NiMo/OCPf | Carbon | Impregnation | - | - | [6] |
| NiMo/Al-Y30S13 | Yolk-shell Silica | Impregnation | - | - | [7] |
| NiMoO₄ | None | Calcination of oxalate complex | - | - | [8] |
| Catalyst | Model Compound | Reaction Temperature (°C) | HDS Conversion (%) | DDS/HYD Ratio | Reference |
| NiMo/Al-Y30S13 | DBT | - | 50.4 | 2.70 | [7] |
| NiMo/Al-Y30S13 | 4,6-DMDBT | - | 27.1 | - | [7] |
| Pd-Ni-Mo/Al₂O₃ | DBT | 380 | up to 97 | - | [9] |
| NiMo-WAC2 | Heavy Naphtha | 290 | >99.6 (to <10 ppm S) | - |
Visualizations
Experimental Workflow
Caption: Experimental workflow for NiMoO₄ HDS catalyst synthesis and testing.
HDS Reaction Pathways for Dibenzothiophene (DBT)
Caption: Reaction pathways for the hydrodesulfurization of dibenzothiophene.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Nanocrystalline Sulfided NiMoW Catalyst Supported on Mesoporous Aluminas for the Hydrodesulfurization of 4,6-Dimethyldibenzothiophene [mdpi.com]
- 6. Frontiers | Synthesis and Characterization of NiMo Catalysts Supported on Fine Carbon Particles for Hydrotreating: Effects of Metal Loadings in Catalyst Formulation [frontiersin.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrocatalytic Oxidation of Benzyl Alcohol using Nickel-Molybdenum Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrocatalytic oxidation of benzyl alcohol to valuable chemicals, such as benzaldehyde and benzoic acid, using nickel-molybdenum (Ni-Mo) oxide catalysts. This method presents a green and efficient alternative to traditional chemical oxidation processes, operating under milder conditions and offering the potential for coupled hydrogen production.
Introduction
The electrocatalytic oxidation of benzyl alcohol is a promising strategy for the sustainable synthesis of aromatic aldehydes and carboxylic acids, which are key intermediates in the pharmaceutical and fine chemical industries.[1][2] Nickel-molybdenum oxide-based materials have emerged as highly efficient and cost-effective electrocatalysts for this transformation.[3][4][5] These catalysts can be synthesized directly on conductive substrates like nickel foam, providing a high surface area and excellent electrical contact for efficient catalysis.[1][6][7] The process can be coupled with the hydrogen evolution reaction (HER) at the cathode, enabling the simultaneous production of valuable chemicals and clean hydrogen fuel.[1][5]
Catalyst Performance Data
The performance of various Ni-Mo oxide catalysts in the electrocatalytic oxidation of benzyl alcohol is summarized in the tables below. These catalysts exhibit high conversion rates, excellent selectivity towards either benzaldehyde or benzoic acid, and high Faradaic efficiencies under optimized conditions.
Table 1: Performance of Nitrogen-Doped Ni-Mo Oxide Catalyst
| Parameter | Value | Conditions | Reference |
| Catalyst | Nitrogen-doped Nickel-Molybdenum Oxide (N-Mo-Ni/NF) | - | [6][8] |
| Required Potential (vs. RHE) | 1.338 V | To achieve 100 mA cm⁻² | [6][8] |
| Benzyl Alcohol Concentration | 0.1 M | In alkaline electrolyte | [6][8] |
| Product Yield (Benzoic Acid) | 98.2% | - | [6][8] |
| Faradaic Efficiency | 98.7% | - | [6][8] |
Table 2: Performance of Annealed Ni-Mo Oxide Catalyst
| Parameter | Value | Conditions | Reference |
| Catalyst | Annealed Nickel-Molybdenum Oxide (NiMoO-Ar/NF) | - | [1][4] |
| Required Potential (vs. RHE) | 1.39 V | To achieve 10 mA cm⁻² | [1][4] |
| Electrolyte | 1 M KOH with 15 mM Benzyl Alcohol | - | [1][4] |
| Conversion (Benzyl Alcohol) | Nearly complete | After 2h at 1.5 V vs. RHE | [1][4] |
| Product Yield (Benzoic Acid) | 95% | After 2h at 1.5 V vs. RHE | [1][4] |
| Faradaic Efficiency | 93% | After 2h at 1.5 V vs. RHE | [1][4] |
Experimental Protocols
This section provides detailed protocols for the synthesis of Ni-Mo oxide catalysts on nickel foam and the subsequent electrocatalytic oxidation of benzyl alcohol.
Protocol for Synthesis of Ni-Mo Oxide on Nickel Foam (Hydrothermal Method)
This protocol is a generalized procedure based on common hydrothermal synthesis methods for growing Ni-Mo oxide on nickel foam.[3][7][9]
Materials:
-
Nickel foam (NF)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Urea (optional, for N-doping)
-
Hydrochloric acid (HCl)
-
Acetone
-
Ethanol
-
Deionized (DI) water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Pre-treatment of Nickel Foam:
-
Cut the nickel foam to the desired dimensions (e.g., 2 cm x 3 cm).
-
Clean the nickel foam by sonicating in 3M HCl for 15 minutes to remove the surface oxide layer.
-
Rinse thoroughly with DI water and ethanol.
-
Dry the cleaned nickel foam in an oven at 60°C.
-
-
Preparation of Precursor Solution:
-
Prepare a precursor solution by dissolving Ni(NO₃)₂·6H₂O and (NH₄)₆Mo₇O₂₄·4H₂O in DI water. Typical concentrations range from 0.05 M to 0.2 M for each precursor. For nitrogen-doping, urea can be added to the solution.
-
Stir the solution until all salts are completely dissolved.
-
-
Hydrothermal Synthesis:
-
Place the pre-treated nickel foam into a Teflon-lined autoclave.
-
Pour the precursor solution into the autoclave, ensuring the nickel foam is fully submerged.
-
Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for 6 to 12 hours.
-
-
Post-synthesis Treatment:
-
Allow the autoclave to cool down to room temperature naturally.
-
Remove the nickel foam, which should now be coated with the Ni-Mo oxide precursor.
-
Rinse the coated nickel foam with DI water and ethanol to remove any residual reactants.
-
Dry the catalyst-coated nickel foam in an oven at 60-80°C.
-
-
Annealing (Optional):
Protocol for Electrocatalytic Oxidation of Benzyl Alcohol
This protocol outlines the procedure for performing the electrocatalytic oxidation of benzyl alcohol using the prepared Ni-Mo oxide/NF catalyst.
Materials and Equipment:
-
Ni-Mo oxide/NF working electrode
-
Platinum (Pt) foil or graphite rod counter electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode
-
H-type electrochemical cell (or a single-compartment cell)
-
Potentiostat/Galvanostat
-
Electrolyte solution (e.g., 1 M KOH)
-
Benzyl alcohol
-
High-performance liquid chromatography (HPLC) or Gas chromatography (GC) for product analysis
Procedure:
-
Electrochemical Cell Setup:
-
Assemble a three-electrode system in the electrochemical cell.
-
Use the prepared Ni-Mo oxide/NF as the working electrode, a Pt foil or graphite rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Fill the cell with the electrolyte solution (e.g., 1 M KOH).
-
Add benzyl alcohol to the anolyte to the desired concentration (e.g., 10 mM to 0.1 M).
-
-
Electrochemical Measurements:
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry (CV) scans to activate the catalyst and determine the oxidation potential of benzyl alcohol.
-
Conduct chronoamperometry or chronopotentiometry at a constant potential or current density to carry out the bulk electrolysis of benzyl alcohol.
-
-
Product Analysis:
-
After a specific time of electrolysis, take an aliquot of the electrolyte from the anodic compartment.
-
Analyze the sample using HPLC or GC to identify and quantify the products (benzaldehyde, benzoic acid) and the remaining benzyl alcohol.
-
Calculate the conversion of benzyl alcohol, the selectivity for each product, and the Faradaic efficiency using the following formulas:
-
Conversion (%) = [(Initial moles of benzyl alcohol - Final moles of benzyl alcohol) / Initial moles of benzyl alcohol] * 100
-
Selectivity (%) = (Moles of a specific product / Total moles of products) * 100
-
Faradaic Efficiency (%) = [(Moles of product * n * F) / Total charge passed] * 100
-
where 'n' is the number of electrons transferred for the formation of the product (2 for benzaldehyde, 4 for benzoic acid) and 'F' is the Faraday constant (96485 C/mol).
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of the Ni-Mo oxide catalyst and its application in the electrocatalytic oxidation of benzyl alcohol.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Annealing activated nickel–molybdenum oxide as an efficient electrocatalyst toward benzyl alcohol upgrading - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00447C [pubs.rsc.org]
- 5. Annealing activated nickel–molybdenum oxide as an efficient electrocatalyst toward benzyl alcohol upgrading - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 6. Nitrogen-doped nickel-molybdenum oxide as a highly efficient electrocatalyst for benzyl alcohol oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: Fabrication of Nickel-Molybdenum (Ni-Mo) Oxide-Based Flexible Electrochromic Devices
Introduction
Electrochromic devices (ECDs) offer dynamic control over optical properties like transmittance and absorbance through an applied voltage, making them ideal for applications such as smart windows, energy-saving displays, and wearable electronics.[1][2][3] The development of flexible ECDs is particularly crucial for next-generation technologies that demand mechanical robustness.[4][5] Transition metal oxides are prominent electrochromic materials; nickel oxide (NiO) is a well-studied anodic material known for high optical modulation, while molybdenum oxide (MoO₃) is a cathodic material.[3][6] Combining these materials into a composite Ni-Mo oxide system can enhance electrochromic performance by leveraging synergistic effects, potentially leading to improved charge capacity, cycling stability, and coloration efficiency.
This document provides a detailed protocol for the fabrication and characterization of a flexible electrochromic device utilizing a Ni-Mo oxide composite as the active electrochromic layer.
Performance of Ni-Mo Oxide Based Electrochromic Devices
The incorporation of Molybdenum into Nickel Oxide has been shown to significantly enhance key electrochromic performance metrics. The following table summarizes typical quantitative data for these devices.
| Performance Metric | Value | Wavelength/Conditions | Reference |
| Optical Modulation | ~78% | 550 nm | [7] |
| Coloration Time (t_c) | < 8 seconds | 90% of full modulation | [8] |
| Bleaching Time (t_b) | < 8 seconds | 90% of full modulation | [8] |
| Coloration Efficiency (CE) | ~60.6 cm²/C | 550 nm | [7] |
| Cycling Stability | >90% retention after 1500 cycles | - | [8] |
| Bending Stability | Stable up to 1000 cycles | - | [7] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Ni-Mo Oxide Nanostructures
This protocol details the synthesis of Ni-Mo oxide nanomaterial via a hydrothermal method, adapted from procedures for similar doped metal oxides.[9]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)
-
Urea (CO(NH₂)₂)
-
Deionized (DI) water
-
Ethanol
Equipment:
-
Teflon-lined stainless-steel autoclave (50 mL)
-
Magnetic stirrer and hotplate
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M aqueous solution of NiCl₂·6H₂O.
-
Prepare a 0.01 M aqueous solution of Na₂MoO₄·2H₂O.
-
In a beaker, mix 20 mL of the nickel chloride solution with 2 mL of the sodium molybdate solution. This creates a 10:1 molar ratio of Ni to Mo, which can be adjusted as needed.
-
Add 0.3 g of urea to the solution.
-
Stir the mixture vigorously for 30 minutes at room temperature until a clear, homogeneous solution is formed.
-
-
Hydrothermal Reaction:
-
Transfer the resulting solution into a 50 mL Teflon-lined autoclave.
-
Seal the autoclave and heat it to 150°C for 12 hours in an oven.
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Product Collection and Cleaning:
-
Collect the precipitate from the bottom of the autoclave.
-
Wash the precipitate three times with DI water and then three times with ethanol. Use centrifugation (e.g., 6000 rpm for 10 minutes) to separate the precipitate after each wash.
-
Dry the final product in an oven at 60°C for 12 hours to obtain the Ni-Mo oxide powder.
-
Protocol 2: Fabrication of the Flexible Ni-Mo Oxide Electrode
Materials:
-
Synthesized Ni-Mo oxide powder
-
Polyvinylidene fluoride (PVDF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Indium Tin Oxide (ITO) coated Polyethylene Terephthalate (PET) flexible substrates
Equipment:
-
Ultrasonic bath
-
Doctor blade coater
-
Vacuum oven or hotplate
Procedure:
-
Slurry Preparation:
-
Prepare a slurry by mixing the Ni-Mo oxide powder, PVDF (as a binder), and a conductive agent like carbon black in a weight ratio of 8:1:1.
-
Add NMP solvent to the mixture and sonicate for 1 hour to form a homogeneous slurry.
-
-
Substrate Cleaning:
-
Clean the ITO-PET substrates by sequentially sonicating them in soapy water, DI water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
-
Film Deposition:
-
Fix the cleaned ITO-PET substrate onto a flat surface.
-
Apply the prepared slurry onto the conductive side of the substrate.
-
Use a doctor blade to spread the slurry evenly across the substrate. The thickness can be controlled by adjusting the blade height.
-
-
Annealing:
-
Dry the coated electrode in a vacuum oven at 80°C for 2 hours to remove the NMP solvent and ensure good adhesion of the film.
-
Protocol 3: Assembly of the Flexible Electrochromic Device
Materials:
-
Prepared Ni-Mo oxide flexible electrode
-
Counter electrode (e.g., a WO₃ coated ITO-PET)
-
Gel polymer electrolyte (e.g., Lithium perchlorate (LiClO₄) in Propylene carbonate (PC) and Polymethyl methacrylate (PMMA))
-
Sealing material (e.g., UV-curable epoxy resin)
Equipment:
-
Glovebox (optional, for moisture-sensitive electrolytes)
-
UV curing lamp
Procedure:
-
Electrolyte Preparation:
-
Inside a glovebox, dissolve LiClO₄ in PC to form a 1 M solution.
-
Add PMMA to the solution and stir at 60°C until a viscous gel electrolyte is formed.
-
-
Device Assembly:
-
Place the Ni-Mo oxide electrode on a flat surface with the active layer facing up.
-
Carefully drop-cast the gel polymer electrolyte onto the surface of the Ni-Mo oxide film, ensuring it is spread evenly.
-
Gently place the counter electrode on top of the electrolyte, with its active layer facing the electrolyte, forming a sandwich structure.
-
Apply gentle pressure to ensure a good interface between the layers and to remove any trapped air bubbles.
-
-
Sealing:
-
Apply the UV-curable epoxy resin around the edges of the device to seal it completely.
-
Expose the device to a UV lamp to cure the resin, ensuring an airtight and robust seal.
-
Visualizations
Experimental Workflow
Caption: Workflow for fabricating a Ni-Mo oxide flexible ECD.
Device Architecture
Caption: Layered "sandwich" structure of the flexible ECD.
Electrochromic Switching Mechanism
Caption: Reversible ion and electron transfer during coloration and bleaching.
References
- 1. oaepublish.com [oaepublish.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel oxide electrochromic films: mechanisms, preparation methods, and modification strategies–a review - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Ultrathin flexible electrochromic devices enabled by highly transparent ion-conducting films - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving the catalytic activity of nickel molybdate catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel molybdate catalysts. Our goal is to help you overcome common experimental challenges and improve the catalytic activity of your materials.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis, characterization, and application of nickel molybdate catalysts.
Issue 1: Low Catalytic Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Crystalline Phase | The β-phase of NiMoO4 has been shown to exhibit higher activity for certain reactions, such as urea oxidation, compared to the α-phase or hydrated forms.[1][2] Anneal the catalyst at temperatures between 500-670°C to promote the α to β phase transition.[3] The transition can also be influenced by the synthesis method; for example, using a higher concentration of urea in hydrothermal synthesis can favor the β-phase.[4] | An increase in the proportion of the β-NiMoO4 phase, verifiable by XRD, should lead to enhanced catalytic performance for specific applications. |
| Low Surface Area | A low surface area can limit the number of accessible active sites. Optimize synthesis parameters to create nanostructured morphologies like nanosheets or nanoparticles, which generally have higher surface areas.[4][5] For instance, using a hydrothermal method and controlling the pH can influence the formation of high-surface-area nanosheets.[5] | An increase in the Brunauer-Emmett-Teller (BET) surface area, leading to improved catalytic activity. |
| Undesirable Morphology | The morphology of the catalyst, such as nanorods versus nanosheets, can significantly impact its performance.[6][7] The choice of precursors and solvents, as well as the pH and temperature of the synthesis, can be tuned to control the morphology.[5][8] For example, hydrothermal synthesis at temperatures below 150°C tends to produce nanorods, while temperatures around 180°C favor the formation of nanosheets.[6][7] | Formation of the desired catalyst morphology, leading to improved access to active sites and enhanced catalytic activity. |
| Catalyst Deactivation | For reactions involving hydrocarbons, deactivation can occur due to carbon deposition (coking) on the catalyst surface.[9][10] | Regeneration of the catalyst can be achieved by calcination in a dilute oxygen atmosphere (e.g., 1-4% O2 in N2) to burn off the carbon deposits.[10] Note that this may lead to some loss of surface area.[10] |
Issue 2: Difficulty in Controlling Catalyst Morphology (Nanorods vs. Nanosheets)
| Parameter | To Favor Nanorods | To Favor Nanosheets |
| Hydrothermal Temperature | Lower temperatures, typically below 150°C, favor the growth of nanorods.[6][7] | Higher temperatures, around 180°C, promote the formation of nanosheets.[6][7] |
| pH of Precursor Solution | Acidic to neutral pH values (e.g., ~6.5) in hydrothermal synthesis tend to yield nanorods.[5][8] | Alkaline environments, often achieved by adding urea or ammonium hydroxide, favor the formation of nanosheets.[5][11] |
| Urea Concentration | The absence or low concentration of urea in the synthesis mixture typically results in nanorod formation.[4] | Increasing the urea concentration (e.g., to 2-4 M) in hydrothermal synthesis can drive the transition from nanorods to nanosheets.[4] |
Issue 3: Ambiguous Characterization Results
| Problem | Recommended Action | Clarification |
| XRD pattern shows broad peaks or an amorphous phase. | This may indicate poor crystallinity. Increase the calcination temperature or duration to promote crystal growth.[12] For hydrothermal synthesis, ensure the reaction time and temperature are sufficient for crystallization.[4] | A well-defined XRD pattern with sharp peaks corresponding to a specific NiMoO4 phase (e.g., α-NiMoO4, JCPDS file # 31-0902) indicates good crystallinity.[13] |
| Distinguishing between 2D nanosheets and 3D nanorods. | It is crucial to understand that these are often not just different morphologies of the same compound but are fundamentally different materials with distinct crystal structures and chemical compositions.[11] Employ a combination of characterization techniques for accurate identification. | Use XRD and Raman spectroscopy to identify the crystal structure.[11] XPS and EDX can be used to determine the elemental composition, which can differ significantly between the two forms.[11] For example, 3D nanorods may have a Ni:Mo ratio closer to 1:1, while 2D nanosheets can be nickel-rich.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing nickel molybdate catalysts?
A1: Several methods are commonly used, including co-precipitation, hydrothermal synthesis, and sol-gel methods.[12] A straightforward approach involves the calcination of an oxalate complex precursor, which is formed by reacting nickel nitrate, ammonium molybdate, and oxalic acid.[14] Hydrothermal synthesis is also widely employed as it allows for good control over the morphology and crystalline phase by adjusting parameters like temperature and pH.[6][7]
Q2: How can I be sure which crystalline phase of nickel molybdate (α or β) I have synthesized?
A2: X-ray diffraction (XRD) is the primary technique for identifying the crystalline phase. The resulting diffraction pattern can be compared to standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. For example, α-NiMoO4 corresponds to JCPDS file # 31-0902.[13] Raman spectroscopy can also be used to distinguish between the phases, as they have different vibrational modes.[11]
Q3: My catalyst's performance is degrading over time. What could be the cause and how can I regenerate it?
A3: Catalyst deactivation is a common issue, often caused by the deposition of carbonaceous species (coke) on the active sites, particularly in high-temperature hydrocarbon reactions.[9][10] You can regenerate the catalyst by carefully burning off the coke in a controlled atmosphere of dilute air or oxygen in nitrogen at an elevated temperature.[10] However, be aware that this process might lead to some sintering and loss of surface area.[10]
Q4: Does the pH of the synthesis solution matter?
A4: Yes, the pH of the precursor solution is a critical parameter that can significantly influence the morphology and crystal structure of the resulting nickel molybdate nanomaterials.[5] For instance, increasing the pH can cause the morphology to change from nanorods to nanosheets and then to nanoparticles.[5]
Q5: What is the difference between the 2D nanosheet and 3D nanorod structures of nickel molybdate hydrates?
A5: It is a common misconception that these are simply different morphologies of the same material. In reality, they are often fundamentally different compounds. The 3D nanorod structure can have the chemical formula NiMoO4·0.6H2O, while the 2D nanosheet structure may be a more complex, layered compound with mixed valences of both Ni and Mo, such as Ni3MoO5–0.5x(OH)x·(2.3 – 0.5x)H2O.[11] This difference in composition and crystal structure leads to different chemical stabilities and catalytic properties.[11]
Quantitative Data Summary
Table 1: Effect of Catalyst Amount on the Reduction of 4-Nitrophenol
| Catalyst Amount (g) | Reaction Time (minutes) |
| 0.05 | 14 |
| 0.10 | 8 |
| 0.20 | 2 |
Data sourced from a study on the catalytic reduction of 4-nitrophenol using NiMoO4 nanoparticles. The reaction was monitored by UV-Vis spectroscopy at room temperature.
Table 2: Comparison of Catalytic Performance for Nitrophenol Isomer Reduction
| Nitrophenol Isomer | Reaction Time (minutes) |
| 4-Nitrophenol (4-NP) | 8 |
| 3-Nitrophenol (3-NP) | 3 |
| 2-Nitrophenol (2-NP) | 8 |
Reaction conditions: 0.1 g of NiMoO4 nanocatalyst at room temperature.[14]
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Nickel Molybdate Nanorods/Nanosheets
This protocol allows for the synthesis of either nanorods or nanosheets by modifying the reaction temperature.
-
Preparation of Precursor Solution: Dissolve 3 mmol of Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O) and 3 mmol of Sodium Molybdate dihydrate (Na2MoO4·2H2O) in 100 mL of deionized water in a Teflon-lined stainless steel autoclave.[7]
-
pH Adjustment (Optional, for nanosheets): To favor the formation of nanosheets, urea can be added to the solution to increase the pH during the hydrothermal process.[4]
-
Hydrothermal Reaction:
-
Product Recovery: After the reaction, allow the autoclave to cool to room temperature.
-
Washing: Collect the precipitate by centrifugation. Wash the product three times with deionized water and then once with ethanol to remove any unreacted precursors.[11]
-
Drying: Dry the final product in an oven at 60°C.[11]
Protocol 2: Synthesis of NiMoO4 Nanoparticles via Calcination of an Oxalate Complex
-
Precursor Mixture Preparation: Prepare a well-ground mixture of Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O), Ammonium molybdate tetrahydrate ((NH4)6Mo7O24·4H2O), and oxalic acid dihydrate (H2C2O4·2H2O) in a molar ratio of 1:0.143:10.[14]
-
Formation of Oxalate Precursor: Heat the ground mixture at 160°C to obtain the oxalate precursor complex.[14]
-
Calcination: Calcine the obtained oxalate precursor in a static air atmosphere at 500°C.[14] This step decomposes the oxalate complex and forms NiMoO4 nanoparticles.
-
Characterization: The resulting α-NiMoO4 nanoparticles can be characterized by XRD, TEM, and BET analysis.[14]
Visualizations
Caption: Experimental workflow for nickel molybdate catalyst synthesis and evaluation.
Caption: Control of NiMoO4 morphology by tuning synthesis parameters.
Caption: Phase transitions in the nickel molybdate system.
References
- 1. Effect of solution pH, precursor ratio, agitation and temperature on Ni-Mo and Ni-Mo-O electrodeposits from ammonium citrate baths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Morphology engineering of nickel molybdate hydrate nanoarray for electrocatalytic overall water splitting: from nanorod to nanosheet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morphology engineering of nickel molybdate hydrate nanoarray for electrocatalytic overall water splitting: from nanorod to nanosheet - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. lepabe.fe.up.pt [lepabe.fe.up.pt]
- 10. Deactivation by carbon of nickel and nickel-molybdenum methanation catalysts (Conference) | OSTI.GOV [osti.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Preparation, Characterization and Catalytic Activity of Nickel Molybdate (NiMoO4) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Stable NiMoO4 Nanostructures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of stable nickel molybdate (NiMoO4) nanostructures.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in synthesizing stable NiMoO4 nanostructures?
The synthesis of stable NiMoO4 nanostructures presents several challenges, primarily revolving around controlling the material's physicochemical properties. Key difficulties include:
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Phase Control: Nickel molybdate exists in two main crystalline phases, α-NiMoO4 (low temperature) and β-NiMoO4 (high temperature). The β-phase is often desired for its superior electrochemical activity but is unstable at room temperature, making its synthesis and preservation challenging.[1][2]
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Morphology and Size Control: Achieving a specific morphology (e.g., nanorods, nanosheets, nanoflowers) and uniform size distribution is crucial for performance but can be difficult to control.[1] Synthesis parameters like precursor concentration, temperature, and the use of surfactants play a significant role.[3]
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Agglomeration: Nanoparticles have a high surface energy and a tendency to agglomerate to reduce this energy. Preventing agglomeration is essential for maintaining a high surface area and accessibility of active sites.[4]
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Poor Electrical Conductivity and Cycling Stability: NiMoO4 inherently suffers from low electrical conductivity, which can limit its performance in applications like supercapacitors.[5][6] Structural instability during long-term cycling is another significant concern.[7]
Q2: How can I control the phase of NiMoO4 (α vs. β) during synthesis?
Controlling the phase of NiMoO4 is a critical aspect of its synthesis. Here are some strategies:
-
Calcination Temperature: The calcination temperature is a primary factor influencing the final phase. The β-phase is typically formed at higher temperatures, but it can transform back to the more stable α-phase upon cooling.[1][8] A rapid cooling process might help in preserving the β-phase.
-
Precursor and Solvent Selection: The choice of nickel and molybdenum precursors, as well as the solvent system, can influence the resulting phase.[5]
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Use of Urea: In hydrothermal synthesis, urea plays a significant role in phase transition. Its hydrolysis increases the pH of the solution, which can favor the formation of the β-phase.[5]
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pH of the Precursor Solution: The pH of the initial solution can impact the combustion dynamics in methods like solution combustion synthesis, influencing the prevalence of the β-phase.[9]
Q3: My NiMoO4 nanoparticles are agglomerating. How can I prevent this?
Agglomeration of NiMoO4 nanoparticles can be minimized through several approaches:
-
Use of Surfactants and Templates: Surfactants like cetyltrimethylammonium bromide (CTAB) and soft templates like polyvinylpyrrolidone (PVP) can be added during synthesis to control particle growth and prevent aggregation.[3]
-
Growth on a Substrate: Directly growing NiMoO4 nanostructures on a conductive substrate, such as nickel foam, can prevent agglomeration and improve electrical conductivity.[4]
-
Composite Formation: Forming composites with materials like reduced graphene oxide (rGO) can help to disperse the NiMoO4 nanoparticles and prevent their aggregation.[3]
Q4: What is the role of hydrothermal synthesis duration?
The duration of the hydrothermal process is a critical parameter that affects the morphology and, consequently, the electrochemical properties of the NiMoO4 nanostructures. A study on the direct growth of NiMoO4 on stainless steel substrates showed that an optimal growth time of 18 hours resulted in the highest specific capacitance.[10] Shorter or longer durations led to different morphologies with lower performance.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of NiMoO4 Nanostructures | - Incomplete reaction. - Suboptimal pH. - Incorrect precursor ratio. | - Increase reaction time or temperature within the recommended range. - Adjust the pH of the precursor solution.[9] - Ensure the correct stoichiometric ratio of nickel and molybdenum precursors. |
| Impure Crystalline Phase (Mixture of α and β, or presence of precursors) | - Incorrect calcination temperature or time. - Inappropriate pH. - Impure precursors. | - Optimize the calcination temperature and duration. The β-phase is generally favored at higher temperatures, while the α-phase is more stable at lower temperatures.[1][8] - Control the pH of the synthesis solution, as it can influence phase formation.[5][9] - Use high-purity precursors. |
| Undesired Morphology (e.g., irregular particles instead of nanorods) | - Absence or incorrect concentration of structure-directing agents. - Suboptimal synthesis temperature or time. - Inappropriate solvent. | - Introduce or vary the concentration of surfactants (e.g., CTAB) or templates (e.g., PVP).[3] - Adjust the hydrothermal/solvothermal synthesis temperature and duration.[5][10] - Experiment with different solvents or solvent mixtures.[5] |
| Poor Electrochemical Performance (Low Specific Capacitance) | - Low surface area due to agglomeration. - Poor electrical conductivity. - Unfavorable crystalline phase or morphology. | - Follow strategies to prevent agglomeration (see FAQ 3). - Create composites with conductive materials like rGO or grow directly on a conductive substrate.[3][4] - Optimize synthesis parameters to obtain the desired phase (often β-NiMoO4) and a high-surface-area morphology.[5] |
| Poor Cycling Stability | - Structural degradation during charge/discharge cycles. - Detachment of the active material from the substrate. | - Form core-shell structures or composites to enhance structural integrity.[4] - Improve the adhesion of the nanostructures to the substrate by optimizing the growth conditions. |
Quantitative Data Summary
Table 1: Influence of Synthesis Parameters on NiMoO4 Properties
| Synthesis Method | Key Parameter | Variation | Resulting Phase | Morphology | Specific Surface Area (m²/g) | Specific Capacitance (F/g) | Reference |
| Solution Combustion | Calcination Temp. | 400 °C | α + β | Porous | 28.8 | - | [8] |
| Solution Combustion | Calcination Temp. | 500 °C | β > α | Porous | 25.8 | Highest HER activity | [8][11] |
| Solution Combustion | Calcination Temp. | 700 °C | α | Polygonal | - | - | [8] |
| Hydrothermal | Duration | 9 h | - | Nanoflakes | - | 341 @ 1 A/g | [10] |
| Hydrothermal | Duration | 18 h | - | Interconnected Nanosheets | - | 619 @ 1 A/g | [10] |
| Hydrothermal | Duration | 27 h | - | Thick Nanosheets | - | 281 @ 1 A/g | [10] |
| Hydrothermal | Precursor | Nickel Acetate | α-NiMoO4 | Nanorods | - | 252.6 C/g @ 1 A/g | [5] |
| Hydrothermal | Precursor | Nickel Nitrate + Urea | β-NiMoO4 | Nanosheets | - | 332.8 C/g @ 1 A/g | [5] |
Experimental Protocols
1. Hydrothermal Synthesis of α-NiMoO4 Nanorods [5]
-
Precursor Solution Preparation: Dissolve 3 mmol of Nickel (II) acetate tetrahydrate and 3 mmol of ammonium molybdate in 40 mL of deionized water.
-
Stirring: Stir the solution for 2 hours to form a homogeneous mixture.
-
Hydrothermal Reaction: Transfer the mixture into a Teflon-lined stainless steel autoclave and maintain it at 150 °C for 10 hours.
-
Collection and Washing: After the reaction, cool the autoclave to room temperature. Collect the precipitate by centrifugation, and wash it several times with deionized water and ethanol.
-
Drying: Dry the washed precipitate in an oven.
-
Annealing: Anneal the dried precursor at 500 °C for 4 hours in an air atmosphere with a heating rate of 2 °C/min to obtain α-NiMoO4 nanorods.
2. Sol-Gel Synthesis of NiMoO4 Nanoparticles [12][13]
-
Precursor Solution Preparation: Prepare aqueous solutions of nickel nitrate and ammonium molybdate.
-
Mixing: Slowly add the ammonium molybdate solution to the nickel nitrate solution under constant stirring.
-
Addition of Citric Acid: Add citric acid to the mixture, which acts as a chelating agent and fuel.
-
Gel Formation: Heat the solution gently on a hot plate with continuous stirring to evaporate the water and form a viscous gel.
-
Combustion: Increase the temperature further until the gel auto-ignites, leading to a self-propagating combustion reaction. This results in a voluminous, foamy powder.
-
Calcination: Calcine the obtained powder at a suitable temperature (e.g., 500-700 °C) to improve crystallinity and remove any residual organic matter.
Visualizations
References
- 1. Structural, Optical, and Magnetic Properties of NiMoO4 Nanorods Prepared by Microwave Sintering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. synergistic-regulation-of-phase-and-nanostructure-of-nickel-molybdate-for-enhanced-supercapacitor-performance - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Part I: NiMoO4 Nanostructures Synthesized by the Solution Combustion Method: A Parametric Study on the Influence of Synthesis Parameters on the Materials' Physicochemical, Structural, and Morphological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-Step Direct Hydrothermal Growth of NiMoO4 Nanostructured Thin Film on Stainless Steel for Supercapacitor Electrodes [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Sol–Gel Synthesis and Characterization Studies of NiMoO4 Na...: Ingenta Connect [ingentaconnect.com]
- 13. Sol-gel synthesis and characterization studies of NiMoO4 nanostructures for photocatalytic degradation of methylene blue dye - Universiti Teknologi Malaysia Institutional Repository [eprints.utm.my]
overcoming mass-transfer limitations in NiMoO4 electrocatalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with nickel molybdate (NiMoO₄) electrocatalysts. The information is designed to help overcome common challenges encountered during synthesis, characterization, and electrochemical testing, with a focus on mitigating mass-transfer limitations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My NiMoO₄ electrocatalyst exhibits a high overpotential for the oxygen evolution reaction (OER) or hydrogen evolution reaction (HER). What are the possible causes and solutions?
A1: High overpotential is a common issue that can stem from several factors related to the catalyst's intrinsic properties and the experimental setup. Mass-transfer limitations, where reactants cannot reach the active sites or products cannot diffuse away efficiently, are a primary contributor.
Possible Causes:
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Suboptimal Crystalline Phase: The β-NiMoO₄ phase generally shows poorer catalytic activity compared to the α-NiMoO₄ phase due to less favorable adsorption of reaction intermediates.
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Low Surface Area and Few Active Sites: A dense or non-porous catalyst morphology limits the number of accessible active sites for the electrochemical reaction.
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Poor Electrical Conductivity: Inefficient electron transport within the catalyst material or between the catalyst and the substrate can increase overpotential.
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Mass Transport Limitations: Inadequate flow of electrolyte to the catalyst surface or trapping of gas bubbles can hinder the reaction rate.
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Catalyst Inactivation: The surface of the catalyst may become passivated or poisoned by impurities in the electrolyte.
Troubleshooting Steps & Solutions:
-
Optimize Catalyst Synthesis:
-
Control the Crystalline Phase: During hydrothermal synthesis, carefully control the temperature and time to favor the formation of the more active α-NiMoO₄ phase.
-
Increase Surface Area: Employ synthesis methods that produce hierarchical nanostructures like nanosheets, nanorods, or nanoflowers directly on a conductive substrate like nickel foam (NF).[1] This enhances the electrochemical active surface area (ECSA).
-
Introduce Defects and Oxygen Vacancies: Defect engineering can create more active sites and improve electronic structure. This can sometimes be achieved through post-synthesis treatments like plasma exposure or controlled annealing.
-
-
Enhance Conductivity and Charge Transfer:
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Use a Conductive Substrate: Growing the NiMoO₄ catalyst directly on substrates like nickel foam or carbon cloth improves electrical contact and facilitates charge transfer.
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Doping: Introducing other elements like cobalt or sulfur can modify the electronic structure and enhance conductivity. For instance, creating NiMoO₄/NiMo@NiS heterostructures has been shown to lower overpotential.[2]
-
-
Address Mass-Transfer Limitations:
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Promote Gas Evolution: A hierarchical and porous structure allows for better diffusion of reactants and easier detachment of evolved gas bubbles (O₂ or H₂).
-
Ensure Proper Electrolyte Flow: In a flow cell, ensure an adequate flow rate to replenish reactants at the electrode surface.
-
Q2: The stability of my NiMoO₄ electrocatalyst is poor, and the performance degrades over time. What could be the reason?
A2: Poor stability is often related to structural or compositional changes in the catalyst during operation.
Possible Causes:
-
Catalyst Restructuring: NiMoO₄ is often considered a "pre-catalyst." During the OER in alkaline media, it can undergo in-situ transformation into nickel oxyhydroxide (NiOOH), which is the catalytically active species.[3] This transformation can be accompanied by the leaching of molybdenum into the electrolyte, leading to morphological changes.
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Mechanical Delamination: If the catalyst is not well-adhered to the substrate, it can detach during vigorous gas evolution.
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Irreversible Oxidation/Reduction: The catalyst might undergo irreversible changes in its oxidation state, leading to deactivation.
Troubleshooting Steps & Solutions:
-
Post-Characterization Analysis:
-
Analyze the Catalyst After Reaction: Use techniques like X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and X-ray Photoelectron Spectroscopy (XPS) to examine the catalyst's morphology, crystal structure, and surface composition after extended electrochemical testing. This can confirm if a phase transformation has occurred.
-
-
Improve Catalyst Adhesion and Structure:
-
Direct Growth on Substrate: Hydrothermal synthesis directly on nickel foam generally leads to better adhesion than drop-casting a catalyst powder.
-
Create Robust Nanostructures: Core-shell nanostructures, such as CoMoO₄@NiMoO₄, can offer better structural integrity.[4]
-
-
Electrolyte Purity:
-
Use High-Purity Electrolyte: Impurities in the electrolyte can poison the catalyst surface, leading to deactivation. Ensure high-purity water and reagents are used.
-
Q3: The current density achieved with my NiMoO₄ catalyst is lower than expected. How can I improve it?
A3: Low current density at a given potential is indicative of slow reaction kinetics or significant mass-transfer limitations.
Possible Causes:
-
Insufficient Active Sites: The catalyst may have a low electrochemical active surface area (ECSA).
-
High Charge-Transfer Resistance: Slow electron transfer at the catalyst-electrolyte interface can limit the current.
-
Gas Bubble Adherence: Evolved gas bubbles can adhere to the catalyst surface, blocking active sites and hindering electrolyte access.
Troubleshooting Steps & Solutions:
-
Increase the Number of Active Sites:
-
Reduce Charge-Transfer Resistance:
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS to determine the charge-transfer resistance (Rct). A large Rct indicates poor kinetics.
-
Improve Conductivity: As mentioned in Q1, using conductive substrates and doping can lower the Rct.
-
-
Enhance Mass Transport:
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Hydrophilic Surfaces: A more hydrophilic catalyst surface can facilitate the displacement of gas bubbles by the electrolyte.
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Porous Electrode Structure: A porous electrode architecture allows for better electrolyte penetration and efficient removal of gas products.
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Performance Data of NiMoO₄-Based Electrocatalysts
The following tables summarize the electrochemical performance of various NiMoO₄-based electrocatalysts reported in the literature. This data can be used as a benchmark for your own experimental results.
Table 1: OER Performance of NiMoO₄-Based Electrocatalysts
| Electrocatalyst | Substrate | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability |
| NiMoO₄ Nanostructures | Nickel Foam | 290 | Not Specified | 1.28% activity decrease after 200 hours |
| NiO(OH) (from NiMoO₄) | Nickel Foam | ~238 (at 20 mA/cm²) | 26 | Stable for 12 hours |
| CoMoO₄@NiMoO₄ | Nickel Foam | Not Specified | Not Specified | 95% retention after 3000 cycles |
Table 2: HER Performance of NiMoO₄-Based Electrocatalysts
| Electrocatalyst | Substrate | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability |
| NF/NiMoO₄/NiMo@NiS | Nickel Foam | 36 | 40.16 | Stable |
| NiMo/CoMoO₄ | Nickel Foam | 102 | ~350 | Stable for 30 hours |
| NiMoS₄ | Nickel Foam | 148 | 159 | Not Specified |
Experimental Protocols
Detailed Protocol for Hydrothermal Synthesis of NiMoO₄ Nanosheets on Nickel Foam
This protocol is a general guideline based on common literature procedures.[1][4]
1. Substrate Pre-treatment:
- Cut nickel foam (NF) into desired dimensions (e.g., 1x2 cm).
- Clean the NF pieces by sonicating in acetone, ethanol, and deionized (DI) water for 15 minutes each to remove surface contaminants.
- Treat the cleaned NF with a 3 M HCl solution for 10-15 minutes to remove the surface oxide layer, then rinse thoroughly with DI water and ethanol.
- Dry the NF in a vacuum oven at 60°C.
2. Precursor Solution Preparation:
- Prepare an aqueous solution containing nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and sodium molybdate dihydrate (Na₂MoO₄·2H₂O). A common molar ratio is 1:1. For example, dissolve 1 mmol of Ni(NO₃)₂·6H₂O and 1 mmol of Na₂MoO₄·2H₂O in 40-60 mL of DI water.
- Stir the solution until all precursors are completely dissolved.
3. Hydrothermal Synthesis:
- Place the pre-treated nickel foam pieces into a Teflon-lined stainless-steel autoclave.
- Pour the precursor solution into the autoclave, ensuring the NF is fully submerged.
- Seal the autoclave and heat it in an oven at a temperature between 120°C and 160°C for 6 to 12 hours. The specific temperature and time will influence the morphology and crystal phase of the resulting NiMoO₄.
- After the reaction, allow the autoclave to cool down to room temperature naturally.
4. Post-synthesis Treatment:
- Carefully remove the nickel foam, which should now be coated with a layer of NiMoO₄.
- Rinse the coated NF several times with DI water and ethanol to remove any residual reactants.
- Dry the final product in a vacuum oven at 60-80°C for several hours.
- (Optional) Anneal the sample in air at a temperature around 300-400°C for 2 hours to improve crystallinity.
Protocol for Electrochemical Characterization
1. Electrode Preparation:
- The hydrothermally synthesized NiMoO₄ on nickel foam can be used directly as the working electrode.
- Ensure a good electrical contact is made between the nickel foam and the electrode holder of the electrochemical workstation.
2. Three-Electrode Setup:
- Use a standard three-electrode electrochemical cell.
- Working Electrode: The prepared NiMoO₄/NF.
- Counter Electrode: A platinum wire or graphite rod.
- Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode. All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale for accurate comparison.
- Electrolyte: Typically 1 M KOH for OER and HER in alkaline media.
3. Electrochemical Measurements:
- Cyclic Voltammetry (CV): To activate the catalyst and assess its redox behavior. Typically performed for several cycles until a stable voltammogram is obtained.
- Linear Sweep Voltammetry (LSV): To evaluate the catalytic activity. A slow scan rate (e.g., 5 mV/s) is used to obtain the polarization curve and determine the overpotential required to achieve a certain current density (e.g., 10 mA/cm²).
- Electrochemical Impedance Spectroscopy (EIS): To investigate the charge-transfer kinetics. Performed at a specific potential in a frequency range of, for example, 100 kHz to 0.01 Hz.
- Chronoamperometry or Chronopotentiometry: To evaluate the long-term stability of the catalyst at a constant potential or current, respectively.
Visual Diagrams
Caption: Troubleshooting workflow for high overpotential in NiMoO₄ electrocatalysts.
Caption: Experimental workflow for the hydrothermal synthesis of NiMoO₄ on nickel foam.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile synthesis of hierarchical CoMoO4@NiMoO4 core–shell nanosheet arrays on nickel foam as an advanced electrode for asymmetric supercapacitors - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Facile hydrothermal synthesis of NiMoO4@CoMoO4 hierarchical nanospheres for supercapacitor applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Facile hydrothermal synthesis of NiMoO4@CoMoO4 hierarchical nanospheres for supercapacitor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Nickel-Molybdenum Oxide Electrodes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of nickel-molybdenum (Ni-Mo) oxide electrodes.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Causes | Suggested Solutions |
| Low Specific Capacitance / Poor Electrochemical Performance | 1. Inferior electrical conductivity of the electrode material.[1] 2. Limited number of active sites.[1] 3. Unfavorable nanostructure (e.g., 1D nanorods instead of 2D nanosheets).[1] 4. Insufficient oxygen vacancies.[2] | 1. Incorporate conductive materials like reduced graphene oxide hydrogel (rGH).[1] 2. Optimize the synthesis parameters (duration, precursor selection, urea concentration) to control the nanostructure and create more active sites.[1] 3. Synthesize 2D nanosheet structures, which provide a larger surface area and more active sites.[1] 4. Introduce oxygen vacancies through methods like sodium borohydride reduction to improve water adsorption and reaction kinetics.[2] |
| Rapid Electrode Degradation and Poor Cycling Stability | 1. Structural instability, especially in nickel-rich materials.[3] 2. Dissolution of molybdenum species into the electrolyte.[4][5] 3. Side reactions at the electrode-electrolyte interface.[3] 4. Pulverization of the electrode material due to volume changes during cycling.[6] | 1. Apply a surface coating, such as TiNb₂O₇, to suppress side reactions and improve structural integrity.[3] 2. Employ high-temperature alloying to create a more compact and continuous catalyst structure, which can control the dissolution of Mo.[4] 3. Create stable alloy/oxide or alloy/hydroxide interfaces to enhance stability.[4] 4. Doping with elements like phosphorus can improve durability.[7] |
| Inconsistent Synthesis Results | 1. Variation in synthesis parameters (temperature, time, precursor concentration).[1] 2. Incomplete conversion of precursors. 3. Contamination of the reaction solution. | 1. Precisely control all synthesis parameters. 2. Ensure complete dissolution and reaction of precursors. 3. Use high-purity reagents and thoroughly clean all glassware. |
| Low Electrocatalytic Activity for Water Splitting | 1. High overpotential for the oxygen evolution reaction (OER) or hydrogen evolution reaction (HER).[2] 2. Slow reaction kinetics.[2] 3. Formation of undesirable phases during synthesis.[1] | 1. Introduce oxygen vacancies to lower the Gibbs free energy for hydrogen adsorption.[2] 2. Create heterostructures, such as Ni₄Mo/MoOₓ nanointerfaces, to leverage synergistic catalytic effects.[4] 3. Carefully control the synthesis conditions to obtain the desired crystal phase (e.g., β-NiMoO₄ over α-NiMoO₄).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for nickel-molybdenum oxide electrodes?
A1: The primary degradation mechanisms include poor electrical conductivity, inferior cycling stability, structural instability of the electrode, and dissolution of molybdenum species.[1][4][5] For nickel-rich layered oxides, instability of the electrode's surface and the cathode-electrolyte interface are major challenges.[3] Additionally, in some applications, the pulverization of the alloy due to lattice expansion during hydrogenation can lead to poor electrical and protonic conduction.[6]
Q2: How can I improve the stability of my Ni-Mo oxide electrodes?
A2: Several strategies can enhance stability:
-
Nanostructure Engineering: Synthesizing specific nanostructures like 2D nanosheets can provide more active sites and better electrochemical performance compared to 1D nanorods.[1]
-
Surface Modification: Applying a thin coating, such as TiNb₂O₇, can suppress side reactions and reduce lithium/nickel mixing in Ni-rich cathodes.[3]
-
Alloy/Oxide Interfaces: Creating composite structures with alloy/oxide or alloy/hydroxide interfaces can lead to synergistic effects that boost both activity and stability.[4]
-
High-Temperature Alloying: This method can produce a more compact and continuous catalyst structure, which helps to control the dissolution of molybdenum.[4]
-
Doping: Introducing other elements, like phosphorus, can enhance catalytic durability.[7]
Q3: What is the role of molybdenum in enhancing the stability of nickel-based electrodes?
A3: Molybdenum plays a crucial role in stabilizing the electrode. It can induce the formation of high-performance nickel hydroxide with irregular shapes, leading to enhanced specific capacitance and cyclic lifespan.[8] In Ni-rich cathodes, the introduction of high-valence molybdenum (Mo⁶⁺) can stabilize the active Ni³⁺ species, thereby improving stability.[9] Furthermore, molybdenum can stabilize surface nickel hydroxide at high current densities, which is beneficial for the water dissociation step in the hydrogen evolution reaction.[10]
Q4: Can annealing improve the performance of Ni-Mo oxide electrodes?
A4: Yes, annealing can significantly enhance performance. Annealing can remove crystal water from the lattice of hydrated Ni-Mo oxide precursors, leading to more exposed active sites and enhanced catalytic activity.[11] The calcination process can also create a porous structure with an increased surface area, which facilitates mass transport.[11]
Data Presentation
Table 1: Comparison of Electrochemical Performance of Different Ni-Mo Oxide Nanostructures
| Electrode Material | Specific Capacity (C/g at 1 A/g) | Energy Density (Wh/kg) | Cycling Stability | Reference |
| α-NiMoO₄ nanorods | 252.6 | - | - | [1] |
| β-NiMoO₄ nanosheets | 332.8 | 36.1 | 70.2% retention after 5000 cycles | [1] |
Table 2: Effect of Surface Coating on the Stability of Ni-Rich Cathodes
| Electrode | Capacity Retention (at 1C) | Reference |
| Pristine SCNMC | 58.55% | [3] |
| SCNMC/TNO | 81.92% | [3] |
Experimental Protocols
1. Hydrothermal Synthesis of β-NiMoO₄ Nanosheets
This protocol is adapted from a method for synthesizing β-NiMoO₄ nanosheets, which have shown enhanced electrochemical performance.[1]
-
Precursor Solution Preparation:
-
Dissolve nickel chloride (NiCl₂·6H₂O) and sodium molybdate (Na₂MoO₄·2H₂O) in deionized water.
-
Add urea to the solution. The concentration of urea can be varied to control the nanostructure.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 120-180°C) for a designated duration (e.g., 6-12 hours).
-
-
Product Collection and Purification:
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in a vacuum oven at a specified temperature (e.g., 60-80°C) overnight.
-
2. Electrodeposition of Amorphous NiMo Composite Oxide on Nickel Foam
This protocol describes a one-step electrodeposition method to fabricate amorphous NiMo composite oxide on a nickel foam (NF) substrate.[9]
-
Substrate Preparation:
-
Clean the nickel foam by sonicating in 3.0 M HCl, ethanol, and deionized water to remove surface oxides and contaminants.
-
-
Electrolyte Preparation:
-
Dissolve nickel chloride and sodium molybdate in deionized water.
-
Thoroughly blend the solution by sonication to create a clear electrolyte.
-
-
Electrodeposition:
-
Use a three-electrode setup with the cleaned nickel foam as the working electrode, a platinum mesh as the counter electrode, and a Ag/AgCl electrode as the reference electrode.
-
Perform galvanostatic electrodeposition at a constant current density for a specific duration (e.g., 600 seconds) at room temperature.
-
-
Post-Treatment:
-
Rinse the prepared NiMo/NF electrode with deionized water and dry it.
-
Visualizations
Caption: Experimental workflow for Ni-Mo oxide electrode synthesis and characterization.
Caption: Common degradation pathways for Ni-Mo oxide electrodes.
Caption: Key strategies for enhancing the stability of Ni-Mo oxide electrodes.
References
- 1. mdpi.com [mdpi.com]
- 2. A nickel molybdenum oxide nanoarray as an efficient and stable electrocatalyst for overall water splitting - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Boosting stability in Ni-rich cathodes: a synergistic approach to surface and bulk modifications for advanced lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Insights into alloy/oxide or hydroxide interfaces in Ni–Mo-based electrocatalysts for hydrogen evolution under alkaline conditions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06298D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arxiv.org [arxiv.org]
- 11. Annealing activated nickel–molybdenum oxide as an efficient electrocatalyst toward benzyl alcohol upgrading - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00447C [pubs.rsc.org]
Navigating the Thermal Landscape of NiMoO4 Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of calcination temperature on the properties of Nickel Molybdate (NiMoO4). The following information, presented in a user-friendly question-and-answer format, directly addresses common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary phases of NiMoO4, and how does calcination temperature affect their formation?
A1: Nickel molybdate primarily exists in two crystalline forms under atmospheric pressure: a low-temperature α-phase and a high-temperature β-phase.[1][2] The calcination temperature plays a crucial role in determining the predominant phase. The α-NiMoO4 is the stable form at room temperature, while the metastable β-NiMoO4 is typically obtained by heating α-NiMoO4 to elevated temperatures, generally above 600°C.[2] However, the β-phase is only stable above 180°C and will transform back to the α-phase upon cooling below this temperature.[1] Some synthesis methods, like solution combustion synthesis, can yield a mixture of α and β phases at temperatures as low as 300-400°C.[2][3]
Q2: How does calcination temperature impact the crystallite size and morphology of NiMoO4?
A2: Calcination temperature has a significant effect on both the crystallite size and morphology of NiMoO4. Generally, as the calcination temperature increases, the crystallite size also increases due to enhanced atomic diffusion and crystal growth.[3] Sintering becomes more pronounced at temperatures beyond 600°C, leading to larger particle sizes.[3] For instance, particle sizes can increase from the nanometer scale to 1–2 µm at 900°C and even 4–5 µm at 1100°C.[3] This can be accompanied by a change in morphology to a more polygonal shape and a less porous appearance at higher temperatures.[3]
Q3: What is the expected trend for specific surface area and pore volume with increasing calcination temperature?
A3: The specific surface area and pore volume of NiMoO4 are highly sensitive to the calcination temperature. Initially, as the material transforms from an amorphous precursor to a crystalline phase, the specific surface area and pore volume can increase significantly. For example, in a solution combustion synthesis, the specific surface area can increase from a negligible value at 100°C to a maximum around 400-500°C as the α and β phases form.[2][3] However, at higher calcination temperatures (typically above 600°C), sintering and particle growth lead to a decrease in the specific surface area and can also affect the pore volume.[2][3]
Q4: How does the band gap of NiMoO4 change with calcination temperature?
A4: The band gap of NiMoO4 is also influenced by the calcination temperature, which is often related to the phase composition and crystallite size. For instance, a direct and indirect energy band gap of approximately 2.2 eV and 1.9 eV, respectively, has been reported for NiMoO4 nanomaterials calcined at 650°C.[4] The variation in band gap with calcination temperature can be attributed to changes in the electronic structure associated with the different crystalline phases and quantum confinement effects in nanomaterials.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Undesired Phase Formation (e.g., presence of NiO or MoO2) | 1. Incomplete reaction during synthesis. 2. Inappropriate calcination temperature or duration. 3. Non-stoichiometric precursor ratio. | 1. Ensure thorough mixing and reaction of precursors. 2. Optimize calcination temperature and time based on the desired phase. For β-NiMoO4, a temperature around 500°C is often optimal, while higher temperatures favor α-NiMoO4.[3][4] 3. Carefully control the stoichiometry of nickel and molybdenum precursors. |
| Low Specific Surface Area | 1. Excessive calcination temperature leading to sintering. 2. Inappropriate synthesis method. | 1. Reduce the calcination temperature. A temperature range of 400-500°C often yields a higher surface area.[2][3] 2. Consider using a synthesis method known for producing high-surface-area materials, such as solution combustion synthesis or a template-assisted method. |
| Broad or Poorly Defined XRD Peaks | 1. Amorphous or poorly crystalline material. 2. Very small crystallite size. | 1. Increase the calcination temperature or duration to promote crystallization. 2. While small crystallites can be desirable for some applications, if higher crystallinity is needed, a higher calcination temperature is required. |
| Inconsistent Catalytic or Electrochemical Performance | 1. Variation in the ratio of α/β phases. 2. Differences in specific surface area and porosity. 3. Inconsistent particle size and morphology. | 1. Precisely control the calcination temperature to ensure a consistent phase composition. The β-phase often exhibits higher catalytic efficiency.[1] 2. Maintain a consistent calcination protocol to achieve reproducible surface properties. 3. Control synthesis and calcination parameters to obtain uniform particle characteristics. |
Quantitative Data Summary
Table 1: Effect of Calcination Temperature on NiMoO4 Properties (Solution Combustion Synthesis)
| Calcination Temperature (°C) | Predominant Phase(s) | Crystallite Size (nm) | Specific Surface Area (m²/g) | Pore Volume (cm³/g) |
| 300 | α-NiMoO4, β-NiMoO4, NiO, MoO2 | - | 9.93 | 0.051 |
| 400 | α-NiMoO4, β-NiMoO4, MoO3 | Decreased from 300°C | 28.8 | - |
| 500 | β-NiMoO4 (major), α-NiMoO4 | Minimum | 25.8 | 0.13 |
| 600 | α-NiMoO4 (major), β-NiMoO4 | Increased from 500°C | 21.9 | 0.14 |
| 900 | α-NiMoO4 | Plateaued | - | - |
| 1100 | α-NiMoO4 | - | - | - |
Data synthesized from multiple sources.[2][3]
Experimental Protocols
1. Synthesis of NiMoO4 via Solution Combustion Synthesis (SCS)
-
Precursors: Nickel nitrate (Ni(NO3)2·6H2O) as the oxidant and a fuel such as agar powder.
-
Procedure:
-
Dissolve stoichiometric amounts of nickel nitrate and the fuel in deionized water to form a precursor solution.
-
Adjust the pH of the solution if required for the specific protocol.
-
Heat the solution on a hot plate or in a furnace. The solution will undergo dehydration, followed by a self-sustaining combustion reaction.
-
The resulting fluffy powder is the as-synthesized NiMoO4 precursor.
-
Calcine the precursor powder in a muffle furnace at the desired temperature (e.g., 300-1100°C) for a specific duration (e.g., 6 hours) in a static air atmosphere.
-
2. Characterization Techniques
-
X-ray Diffraction (XRD): To identify the crystalline phases and determine the crystallite size using the Scherrer equation.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the calcined powders.
-
Transmission Electron Microscopy (TEM): For detailed morphological analysis and measurement of nanoparticle size.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the materials.
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical band gap of the NiMoO4 samples.
Visualizations
Caption: Logical relationship between calcination temperature and NiMoO4 properties.
Caption: Experimental workflow for NiMoO4 synthesis and characterization.
References
- 1. Structural, Optical, and Magnetic Properties of NiMoO4 Nanorods Prepared by Microwave Sintering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Part I: NiMoO4 Nanostructures Synthesized by the Solution Combustion Method: A Parametric Study on the Influence of Synthesis Parameters on the Materials’ Physicochemical, Structural, and Morphological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
addressing molybdenum leaching in NiMoO4 catalysts in alkaline media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel molybdate (NiMoO₄) catalysts in alkaline media. The focus is on addressing the common issue of molybdenum leaching and its impact on catalyst performance and stability.
Frequently Asked Questions (FAQs)
Q1: Why is my NiMoO₄ catalyst losing activity during alkaline electrolysis?
A significant reason for activity loss in NiMoO₄ catalysts under alkaline conditions is the leaching of molybdenum into the electrolyte. This process can lead to changes in the catalyst's structure and composition, ultimately affecting its performance. The leached molybdenum can redeposit on the electrode surface or remain in the electrolyte, leading to a decrease in the number of active sites.
Q2: What is the underlying mechanism of molybdenum leaching from NiMoO₄ in alkaline media?
Molybdenum leaching from NiMoO₄ in alkaline media is an electrochemical process that is highly dependent on the applied potential. At anodic potentials, particularly those required for the oxygen evolution reaction (OER), molybdenum in the NiMoO₄ structure can be oxidized to soluble molybdate species (MoO₄²⁻), which then dissolve into the alkaline electrolyte. This process is often accompanied by a surface reconstruction of the catalyst, where the remaining nickel components transform into nickel hydroxides or oxyhydroxides (e.g., γ-NiOOH), which may become the new active sites.
Q3: Is molybdenum leaching always detrimental to the catalyst's performance?
Interestingly, the effect of molybdenum leaching can be complex. While significant leaching leads to catalyst degradation, some studies suggest that a controlled, initial leaching of molybdenum can be beneficial. This is because the leaching process can increase the surface area of the catalyst and expose more active nickel sites. The in-situ formation of a high-surface-area γ-NiOOH layer after molybdenum dissolution has been reported to enhance catalytic activity, at least temporarily. However, long-term, uncontrolled leaching will invariably lead to performance decay.
Q4: What are the typical signs of molybdenum leaching in my experiment?
Several indicators can point towards molybdenum leaching:
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Performance Degradation: A gradual or rapid decrease in the catalyst's current density at a constant potential, or an increase in the overpotential required to achieve a specific current density.
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Visual Changes: The catalyst's appearance on the electrode may change, and the electrolyte might become colored.
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Electrolyte Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) of the electrolyte will show an increased concentration of molybdenum ions.
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Surface Characterization: Post-electrolysis analysis of the catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX) will reveal a decrease in the molybdenum content on the catalyst surface.
Troubleshooting Guide
Issue 1: Rapid Catalyst Deactivation
Symptoms:
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Significant drop in current density within a few hours of operation.
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Visible detachment of the catalyst from the substrate.
Possible Causes:
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Aggressive Leaching: The operating potential is too high, leading to rapid dissolution of molybdenum and structural collapse of the catalyst.
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Poor Adhesion: The initial catalyst layer was not well-adhered to the substrate.
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High KOH Concentration: Very high concentrations of KOH can accelerate the dissolution of molybdenum species.
Solutions:
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Optimize Operating Potential: Operate the catalyst at a lower, more stable potential, if the application allows.
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Improve Catalyst Adhesion: Ensure the substrate is thoroughly cleaned before catalyst deposition. Consider using a binder or a different deposition technique to enhance adhesion.
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Adjust Electrolyte Concentration: If feasible, test the catalyst in a lower concentration of KOH (e.g., 0.1 M instead of 1 M) to see if stability improves.
Issue 2: Gradual Performance Decay Over Long-Term Operation
Symptoms:
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A slow but steady increase in overpotential over tens or hundreds of hours.
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Changes in the Tafel slope, indicating a change in the reaction mechanism.
Possible Causes:
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Slow Molybdenum Leaching: Continuous, slow dissolution of molybdenum from the catalyst matrix.
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Surface Reconstruction: The catalyst surface is gradually transforming into a less active phase.
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Electrolyte Contamination: Impurities in the electrolyte may be poisoning the catalyst.
Solutions:
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Catalyst Doping: Doping the NiMoO₄ catalyst with other transition metals (e.g., Fe, Co) can enhance its structural stability and reduce molybdenum leaching.
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Surface Coating: Applying a thin, protective layer of a more stable material (e.g., a thin layer of NiFe LDH) on the NiMoO₄ catalyst can act as a physical barrier to prevent molybdenum dissolution.
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Use High-Purity Electrolyte: Ensure the use of high-purity water and KOH to prepare the electrolyte to avoid contamination.
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Mo Leaching Rate | Anodic potential cycling (0 to 0.3 V vs. RHE) in 0.1 M KOH | Increased Mo concentration in electrolyte detected by ICP-MS. | [1] |
| Catalyst Stability | Continuous operation at 10 mA/cm² | Stable for over 24 hours with minimal degradation. | [2] |
| Surface Composition | After 500 cycles of OER | Significant decrease in Mo content confirmed by EDX and XPS. | [3] |
Experimental Protocols
Protocol 1: Synthesis of a More Stable NiMoO₄ Nanostructure
This protocol describes the hydrothermal synthesis of NiMoO₄ nanostructures. The heating ramp during synthesis can influence the morphology and stability of the resulting catalyst.[3]
Materials:
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Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
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Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)
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Deionized (DI) water
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Nickel foam (NF) substrate
Procedure:
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Prepare a 60 mL aqueous solution containing 0.04 M nickel nitrate hexahydrate and 0.04 M sodium molybdate dihydrate.
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Clean a piece of nickel foam by sonication in acetone, ethanol, and DI water for 15 minutes each.
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Place the cleaned nickel foam and the precursor solution in a Teflon-lined stainless-steel autoclave.
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Heat the autoclave to 150 °C with a controlled heating ramp (e.g., 2 °C/min). Slower heating ramps may produce more stable structures.
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Maintain the temperature at 150 °C for 6 hours.
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Allow the autoclave to cool down to room temperature naturally.
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Remove the nickel foam, rinse it with DI water and ethanol, and dry it in an oven at 60 °C.
Protocol 2: Accelerated Degradation Test (ADT)
This protocol is designed to quickly assess the stability of a catalyst under conditions that mimic the intermittent nature of renewable energy sources.[1][4]
Equipment:
-
Potentiostat/Galvanostat
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Three-electrode electrochemical cell
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Reference electrode (e.g., Ag/AgCl or Hg/HgO)
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Counter electrode (e.g., platinum wire or graphite rod)
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Working electrode (your NiMoO₄ catalyst)
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Alkaline electrolyte (e.g., 1 M KOH)
Procedure:
-
Initial Characterization: Record an initial linear sweep voltammetry (LSV) curve to determine the baseline performance of the catalyst.
-
"ON" Step: Operate the electrolyzer at a constant current density (e.g., 100 mA/cm²) for a set duration (e.g., 10 minutes).
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"OFF" Step: Subject the catalyst to a constant cathodic potential (e.g., 0.5 V vs. RHE) for a short duration (e.g., 60 seconds). This mimics the shutdown phase.
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Cycling: Repeat the "ON" and "OFF" steps for a desired number of cycles (e.g., 100 or 1000 cycles).
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Performance Evaluation: Periodically (e.g., every 10 or 100 cycles), record an LSV curve to monitor the change in overpotential and current density. A significant increase in overpotential indicates degradation.
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Electrolyte Analysis (Optional): After the ADT, analyze the electrolyte using ICP-MS to quantify the amount of leached molybdenum.
Visualizations
Molybdenum Leaching and Surface Reconstruction Pathway
Caption: Mechanism of Mo leaching from NiMoO₄ under anodic potential.
Troubleshooting Workflow for Catalyst Instability
Caption: Troubleshooting workflow for NiMoO₄ catalyst instability.
References
preventing agglomeration of NiMoO4 nanoparticles during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of nickel molybdate (NiMoO₄) nanoparticles, with a primary focus on preventing agglomeration.
Troubleshooting Guide
Problem 1: Significant agglomeration of NiMoO₄ nanoparticles is observed in the final product.
Possible Causes and Solutions:
-
Inadequate Surfactant Concentration or Inappropriate Surfactant Type: Surfactants play a crucial role in preventing agglomeration by forming a protective layer around the nanoparticles.
-
Solution:
-
Increase the concentration of the surfactant being used.
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Experiment with different types of surfactants. Both cationic surfactants like Cetyltrimethylammonium bromide (CTAB) and non-ionic surfactants like Polyvinylpyrrolidone (PVP) have been shown to be effective in controlling the morphology and reducing agglomeration of NiMoO₄ nanoparticles.[1] For instance, increasing the amount of CTAB can transform the morphology from platelike to nanorod-like structures, which can reduce agglomeration.[1]
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Ensure the surfactant is completely dissolved in the solvent before adding the precursors.
-
-
-
Incorrect pH of the Precursor Solution: The pH of the synthesis solution significantly influences the surface charge of the nanoparticles, affecting their stability and tendency to agglomerate.
-
Solution:
-
Carefully control and adjust the pH of the precursor solution. The optimal pH can vary depending on the synthesis method. For instance, in some hydrothermal syntheses, a neutral pH of around 7 has been found to produce well-defined nanosheets with a high specific surface area, while acidic or basic conditions might lead to nanorods or nanoparticles, respectively.[2]
-
Adjust the pH by drop-wise addition of an acid (e.g., HCl) or a base (e.g., NaOH or aqueous ammonia) while continuously monitoring with a pH meter.[2][3]
-
-
-
High Reaction Temperature or Rapid Temperature Ramp-up: Excessive temperatures or a very fast heating rate can accelerate particle growth and lead to increased agglomeration.
-
Solution:
-
Optimize the reaction temperature. Lowering the temperature may slow down the reaction kinetics, allowing for more controlled nucleation and growth.
-
Employ a slower temperature ramp-up rate to ensure uniform heating of the reaction mixture.
-
-
-
Inadequate Stirring or Mixing: Insufficient agitation can lead to localized high concentrations of precursors, promoting rapid, uncontrolled particle growth and subsequent agglomeration.
-
Solution:
-
Ensure vigorous and continuous stirring throughout the synthesis process to maintain a homogeneous reaction mixture.
-
-
Problem 2: The synthesized NiMoO₄ nanoparticles have a wide size distribution.
Possible Causes and Solutions:
-
Non-uniform Nucleation and Growth: This can be caused by factors similar to those causing agglomeration, such as improper pH, temperature, or stirring.
-
Solution:
-
Precisely control the reaction parameters as outlined in Problem 1.
-
Consider a two-step synthesis approach where nucleation and growth phases are separated and controlled independently.
-
-
-
Ostwald Ripening: Larger particles grow at the expense of smaller ones, leading to a broader size distribution over time.
-
Solution:
-
Reduce the reaction time to minimize the effects of Ostwald ripening.
-
Utilize a suitable capping agent or surfactant that can effectively stabilize the nanoparticles and inhibit further growth.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a surfactant in NiMoO₄ nanoparticle synthesis?
A1: A surfactant, or surface-active agent, is a molecule that adsorbs at the interface between the newly formed nanoparticles and the solvent. This adsorbed layer provides a protective barrier that prevents the nanoparticles from coming into close contact and sticking together (agglomerating) due to van der Waals forces. Surfactants can also influence the shape (morphology) of the nanoparticles by selectively adsorbing to different crystal facets, thereby controlling their growth rates in different directions.[4][5]
Q2: How does the pH of the precursor solution affect the characteristics of NiMoO₄ nanoparticles?
A2: The pH of the precursor solution has a profound impact on the final properties of the NiMoO₄ nanoparticles. It can influence:
-
Morphology: Different pH values can lead to the formation of different shapes, such as nanorods, nanosheets, or spherical nanoparticles.[2]
-
Crystal Structure: The crystalline phase of NiMoO₄ can also be influenced by the pH.
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Particle Size and Agglomeration: The surface charge of the nanoparticles is pH-dependent. At the isoelectric point, the surface charge is neutral, leading to maximum agglomeration. Adjusting the pH away from the isoelectric point increases the surface charge and electrostatic repulsion between particles, thus enhancing their stability in the solution.
Q3: Can agglomeration be reversed after the synthesis is complete?
A3: Reversing hard agglomerates (where strong chemical bonds have formed between particles) is very difficult and often not feasible without altering the nanoparticle properties. Soft agglomerates, held together by weaker forces, can sometimes be broken up by post-synthesis treatments such as ultrasonication. However, the most effective approach is to prevent agglomeration during the synthesis process itself.
Q4: Which synthesis method is best for producing non-agglomerated NiMoO₄ nanoparticles?
A4: Several methods can be employed, each with its own advantages. The choice of method often depends on the desired particle characteristics and available equipment.
-
Hydrothermal Synthesis: This is a widely used method that allows for good control over morphology and crystallinity by adjusting parameters like temperature, time, and the use of surfactants.[3]
-
Sol-Gel Method: This technique offers a low-temperature route to synthesizing nanoparticles and can provide good control over particle size and purity.[6][7][8]
-
Solution Combustion Synthesis (SCS): This method is known for its simplicity and speed, but controlling agglomeration can be more challenging due to the high temperatures involved.[9]
Quantitative Data Summary
The following tables summarize the influence of key synthesis parameters on the properties of NiMoO₄ nanoparticles.
Table 1: Effect of pH on NiMoO₄ Nanomaterial Properties (Hydrothermal Method)
| pH Value | Morphology | Specific Surface Area (m²/g) |
| ~4.05 | Nanorods | - |
| ~7.23 | Nanosheets | High |
| ~11.31 | Nanoparticles | - |
| (Data synthesized from[2]) |
Table 2: Effect of Surfactant (PVP) on NiMoO₄/MoO₃ Morphology (Solvothermal Method)
| PVP Amount | Morphology |
| No PVP | Agglomerated spherical nanoparticles |
| Optimal PVP | Flower-like morphology with nanoneedle building blocks |
| (Data synthesized from[1]) |
Table 3: Effect of Calcination Temperature on NiMoO₄ Properties (Solution Combustion Synthesis)
| Calcination Temperature (°C) | Crystallite Size (nm) | Specific Surface Area (m²/g) |
| 300 | - | 9.93 |
| 400 | - | 28.8 |
| 500 | ~20-40 | 25.8 |
| 600 | - | 21.9 |
| 700 | ~100-180 | - |
| (Data synthesized from[9]) |
Experimental Protocols
1. Hydrothermal Synthesis of NiMoO₄ Nanorods using a Surfactant
-
Precursors and Reagents:
-
Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Cetyltrimethylammonium bromide (CTAB) (surfactant)
-
Deionized water
-
Aqueous ammonia (for pH adjustment)
-
-
Procedure:
-
Dissolve a specific molar ratio of nickel nitrate and ammonium molybdate in deionized water with vigorous stirring.
-
Add a predetermined amount of CTAB to the solution and continue stirring until it is completely dissolved.
-
Adjust the pH of the solution to the desired value (e.g., 7) by adding aqueous ammonia dropwise.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 150-180°C) for a set duration (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors and surfactant.
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C).
-
2. Sol-Gel Synthesis of NiMoO₄ Nanoparticles
-
Precursors and Reagents:
-
Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Citric acid (chelating agent)
-
Deionized water
-
-
Procedure:
-
Dissolve stoichiometric amounts of nickel nitrate and ammonium molybdate in deionized water.
-
In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to total metal ions is typically 1:1 or higher.
-
Add the citric acid solution to the metal salt solution under constant stirring.
-
Heat the mixture to a moderate temperature (e.g., 60-80°C) with continuous stirring to form a sol.
-
Continue heating to evaporate the water, which will result in the formation of a viscous gel.
-
Dry the gel in an oven at a temperature of around 100-120°C to obtain a precursor powder.
-
Calcine the precursor powder in a furnace at a specific temperature (e.g., 500-700°C) for a few hours to obtain the crystalline NiMoO₄ nanoparticles.[6]
-
Visualizations
Caption: Troubleshooting workflow for nanoparticle agglomeration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A review of the role and mechanism of surfactants in the morphology control of metal nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. ijcmas.com [ijcmas.com]
- 6. mdpi.com [mdpi.com]
- 7. Sol-gel synthesis and characterization studies of NiMoO4 nanostructures for photocatalytic degradation of methylene blue dye - Universiti Teknologi Malaysia Institutional Repository [eprints.utm.my]
- 8. researchgate.net [researchgate.net]
- 9. Part I: NiMoO4 Nanostructures Synthesized by the Solution Combustion Method: A Parametric Study on the Influence of Synthesis Parameters on the Materials’ Physicochemical, Structural, and Morphological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of NiMoO₄ Synthesis: A Technical Guide to Precursor pH and HER Activity
For researchers and scientists in the field of renewable energy and catalysis, the synthesis of efficient and robust electrocatalysts for the hydrogen evolution reaction (HER) is a critical endeavor. Among the promising candidates, nickel molybdate (NiMoO₄) has garnered significant attention. However, the path to optimizing its catalytic performance is paved with experimental subtleties, with the pH of the precursor solution emerging as a pivotal parameter. This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered during the synthesis and characterization of NiMoO₄ for HER applications.
The morphology, crystal structure, and ultimately the HER activity of NiMoO₄ are intricately linked to the pH of the initial solution from which it is synthesized.[1] Researchers have observed that varying the pH can lead to different nanostructures, such as nanorods, nanosheets, or nanoparticles, each exhibiting distinct electrochemical properties.[1] An acidic precursor solution has been identified as a condition that yields high HER activity.[2][3]
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and evaluation of NiMoO₄ electrocatalysts, with a focus on problems related to the precursor solution pH.
| Problem | Potential Cause | Troubleshooting Steps |
| Low HER Activity | Suboptimal precursor pH leading to an unfavorable crystal phase or morphology. | Systematically vary the pH of the precursor solution (e.g., from acidic to neutral to basic) to identify the optimal range for your specific synthesis method. An acidic precursor solution is often a good starting point for high HER activity.[2][3] |
| Incomplete conversion to the desired NiMoO₄ phase. | Ensure adequate calcination temperature and time. A temperature of 500 °C is often cited as effective.[2][3] Characterize the material using XRD to confirm phase purity. | |
| Poor electrical conductivity of the catalyst layer. | Incorporate a conductive additive like carbon black into the catalyst ink. The loading of carbon black may need to be optimized.[4] | |
| Inconsistent Results | Fluctuations in the final pH of the precursor solution. | Precisely control and measure the pH of the precursor solution before initiating the synthesis. Use a calibrated pH meter. |
| Non-uniform mixing of precursors. | Ensure thorough and consistent mixing of the nickel and molybdenum precursor salts. | |
| Undesirable Nanostructure | Incorrect pH for the targeted morphology. | The pH of the precursor solution directly influences the resulting nanostructure. For instance, nanorods, nanosheets, and nanoparticles can be obtained at acidic, neutral, and basic pH values, respectively.[1] Adjust the pH to target the desired morphology. |
| Poor Adhesion of Catalyst to Substrate | Inadequate surface preparation of the substrate. | Thoroughly clean the substrate (e.g., nickel foam) before catalyst deposition. |
| Improper binder concentration in the catalyst ink. | Optimize the concentration of the ionomer (e.g., Nafion) in the catalyst ink to ensure good adhesion without blocking active sites. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the precursor solution to achieve high HER activity in NiMoO₄?
A1: While the exact optimal pH can be method-dependent, studies have shown that an acidic precursor solution generally leads to higher HER activity.[2][3] For instance, a pH of 4.57 has been used as a standard in some studies.[2][3] It is recommended to perform a systematic study around the acidic range to find the optimal pH for your specific experimental setup.
Q2: How does the precursor pH affect the morphology of the synthesized NiMoO₄?
A2: The pH of the precursor solution has a significant impact on the morphology of the resulting NiMoO₄ nanomaterials. Research has demonstrated that by adjusting the pH, different structures can be obtained. For example, one study reported the formation of nanorods at a pH of approximately 4.05, nanosheets at a pH of about 7.23, and nanoparticles at a pH of around 11.31.[1]
Q3: Can the calcination temperature influence the effect of precursor pH?
A3: Yes, calcination temperature is another critical parameter that can interact with the effects of precursor pH. A calcination temperature of 500 °C has been found to be effective for producing the active β-NiMoO₄ phase, which is correlated with good HER performance.[4] It is important to optimize both pH and calcination temperature to achieve the best results.
Q4: What are the key experimental parameters to control besides precursor pH?
A4: Besides the precursor solution pH, other important synthesis parameters that can influence the HER activity of NiMoO₄ include the calcination temperature, calcination time, the atomic ratio of Ni to Mo, and the fuel-to-oxidant ratio in solution combustion synthesis.[2][3] For electrode fabrication, the loading of the catalyst, the type and loading of conductive carbon, and the ionomer content are also crucial.[2]
Experimental Protocols
Synthesis of NiMoO₄ Nanostructures via Hydrothermal Method
This protocol is a generalized procedure based on common methods reported in the literature.[5]
-
Precursor Solution Preparation:
-
Dissolve equimolar amounts of a nickel salt (e.g., Ni(NO₃)₂·6H₂O) and a molybdenum salt (e.g., (NH₄)₆Mo₇O₂₄·4H₂O) in deionized water with vigorous stirring.
-
Adjust the pH of the solution to the desired value (e.g., 4.0, 7.0, or 11.0) by the dropwise addition of an acid (e.g., HCl) or a base (e.g., NaOH).[1] Continuously monitor the pH using a calibrated pH meter.
-
-
Hydrothermal Reaction:
-
Transfer the prepared precursor solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 150 °C) for a designated duration (e.g., 6-12 hours).[5]
-
-
Product Collection and Purification:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
-
Drying and Calcination:
Electrochemical HER Activity Measurement
This protocol outlines a standard three-electrode setup for evaluating the HER performance of the synthesized NiMoO₄.
-
Working Electrode Preparation:
-
Prepare a catalyst ink by dispersing a known amount of the synthesized NiMoO₄ powder and a conductive agent (e.g., carbon black) in a solvent mixture of deionized water, isopropanol, and a small amount of ionomer solution (e.g., 5 wt% Nafion).[2]
-
Sonify the mixture to form a homogeneous ink.
-
Drop-cast a specific volume of the catalyst ink onto a conductive substrate (e.g., glassy carbon electrode, carbon paper, or nickel foam) to achieve a desired catalyst loading (e.g., 0.283 mg cm⁻²).[3]
-
Dry the electrode at room temperature.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode electrochemical cell containing an alkaline electrolyte (e.g., 1.0 M KOH).
-
The prepared NiMoO₄-coated substrate serves as the working electrode.
-
A graphite rod or a platinum wire is used as the counter electrode.
-
A saturated calomel electrode (SCE) or a Ag/AgCl electrode is used as the reference electrode.
-
-
Electrochemical Measurements:
-
Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5 mV s⁻¹) to record the polarization curve for HER.
-
Correct the measured potentials for the iR drop.
-
The overpotential required to achieve a current density of 10 mA cm⁻² is a key metric for HER activity.
-
Derive the Tafel slope by plotting the overpotential versus the logarithm of the current density to evaluate the reaction kinetics.
-
Visualizing the Workflow
To better understand the experimental process and the logical relationship between synthesis parameters and the final product, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Part II: NiMoO4 Nanostructures Synthesized by the Solution Combustion Method: A Parametric Study on the Influence of Material Synthesis and Electrode-Fabrication Parameters on the Electrocatalytic Activity in the Hydrogen Evolution Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comprehensive Guide to the Properties of Molybdenum Nickel Oxide: A DFT Perspective
For researchers, scientists, and professionals in drug development, understanding the intricate properties of novel materials is paramount. Molybdenum nickel oxide (NiMoO₄), a versatile transition metal oxide, has garnered significant attention for its potential applications in catalysis, energy storage, and sensor technology. This guide provides an in-depth comparison of the structural, electronic, and catalytic properties of the two primary phases of NiMoO₄, α-NiMoO₄ and β-NiMoO₄, grounded in data from Density Functional Theory (DFT) calculations and supported by experimental findings.
This guide synthesizes data from multiple theoretical and experimental studies to offer a clear, comparative overview of this compound's characteristics. By presenting quantitative data in accessible tables and detailing the computational and experimental methodologies, we aim to provide a valuable resource for researchers exploring the potential of this promising material.
Comparative Analysis of α-NiMoO₄ and β-NiMoO₄ Properties
DFT calculations have been instrumental in elucidating the fundamental properties of the different crystalline phases of nickel molybdate. The α-NiMoO₄ phase is the low-temperature stable form, while the β-NiMoO₄ phase is typically formed at higher temperatures. These phases exhibit distinct structural and electronic characteristics that influence their performance in various applications.
Structural and Energetic Properties
The structural stability and key lattice parameters of α-NiMoO₄ and β-NiMoO₄ have been investigated through both experimental X-ray diffraction (XRD) and theoretical DFT calculations. DFT studies indicate that the α-phase of NiMoO₄ is energetically more stable than the β-phase by approximately 9 kcal/mol.[1]
| Property | α-NiMoO₄ (DFT) | α-NiMoO₄ (Experimental)[2] | β-NiMoO₄ (DFT) | β-NiMoO₄ (Experimental)[2] |
| Lattice Constant a (Å) | - | 9.602 | - | 10.094 |
| Lattice Constant b (Å) | - | 8.769 | - | 9.203 |
| Lattice Constant c (Å) | - | 7.665 | - | 6.996 |
| Angle β (deg) | - | 114.24 | - | 107.17 |
| Relative Stability | More Stable | - | Less Stable | - |
Note: Specific DFT calculated lattice parameters were not consistently available across the reviewed literature for a direct side-by-side comparison.
Electronic and Magnetic Properties
The electronic structure of NiMoO₄ is a key determinant of its catalytic and conductive properties. DFT calculations, including the use of the DFT+U method to better account for electron correlation in the d-orbitals of Ni and Mo, have provided valuable insights into the density of states (DOS) and band structure. Nickel molybdate is known to exhibit a large density of states near the top of the valence band, contributing to its chemical activity.[1] The material also displays interesting magnetic properties, with reports of an antiferromagnetic to paramagnetic transition.[2]
| Property | α-NiMoO₄ | β-NiMoO₄ |
| Electronic Nature | Semiconductor | Semiconductor |
| Magnetic Ordering | Antiferromagnetic at low temperatures | Antiferromagnetic at low temperatures |
Catalytic Activity: A DFT-Informed Perspective
This compound has emerged as a highly efficient catalyst for several important electrochemical reactions, including the Urea Oxidation Reaction (UOR) and the Hydrogen Evolution Reaction (HER). DFT calculations have been pivotal in understanding the underlying mechanisms and the synergistic effects between the α and β phases.
Urea Oxidation Reaction (UOR)
Joint experimental and DFT studies have demonstrated that a mixed-phase (α/β) NiMoO₄ catalyst exhibits enhanced performance for UOR.[3] This synergy is attributed to higher conductivity and a lower adsorption energy for urea molecules on the mixed-phase surface.[3] DFT calculations can model the adsorption of urea and subsequent reaction intermediates on the catalyst surface to elucidate the reaction pathway.
Hydrogen Evolution Reaction (HER)
In the context of HER, DFT calculations have been used to determine the free energy profile of the reaction on NiMoO₄ surfaces. These calculations help in identifying the rate-determining steps and understanding how the electronic structure of the catalyst influences its activity.
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in both experimental synthesis and theoretical calculations is crucial for reproducing and building upon existing research.
Synthesis of NiMoO₄ Nanostructures
A common method for synthesizing NiMoO₄ nanostructures is the hydrothermal method. In a typical procedure, nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and sodium molybdate dihydrate (Na₂MoO₄·2H₂O) are dissolved in deionized water. The resulting solution is then transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 120-180 °C) for several hours. The resulting precipitate is then washed with deionized water and ethanol and dried. The final crystalline phase (α or β) and morphology can be controlled by adjusting parameters such as the pH of the precursor solution, reaction temperature, and time.
DFT Calculation Methodology
The DFT calculations cited in this guide are generally performed using plane-wave basis sets as implemented in codes like the Vienna Ab initio Simulation Package (VASP). Key computational details include:
-
Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is commonly used. To account for the strong on-site Coulomb interaction of the d-electrons of Ni and Mo, the DFT+U method is often employed.
-
Hubbard U Parameter: The values for the Hubbard U parameter are crucial for accurate predictions. While optimal values can vary, representative values used in the literature for Ni 3d and Mo 4d orbitals are determined based on fitting to experimental data or from linear response calculations.
-
Plane-Wave Cutoff Energy: A cutoff energy of around 400-500 eV is typically used for the plane-wave basis set.
-
Brillouin Zone Sampling: The Monkhorst-Pack scheme is used for k-point sampling of the Brillouin zone. The density of the k-point mesh is chosen to ensure convergence of the total energy.
-
Convergence Criteria: The calculations are considered converged when the total energy difference between successive electronic steps is less than a certain threshold (e.g., 10⁻⁵ eV) and the forces on all atoms are below a specified value (e.g., 0.01 eV/Å).
Visualizing DFT Workflows and Catalytic Pathways
To better illustrate the logical flow of DFT calculations and the proposed mechanisms for catalytic reactions, the following diagrams are provided.
Caption: General workflow for DFT calculations of material properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural, Optical, and Magnetic Properties of NiMoO4 Nanorods Prepared by Microwave Sintering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synergetic effect of the mixed phase of NiMoO4 with a 1D–2D–3D hierarchical structure for a highly efficient and stable urea oxidation reaction - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Unveiling the Active Phase: A Comparative Guide to Validating NiMoO₄ Catalysts with In-situ Raman Spectroscopy
For researchers, scientists, and professionals in drug development, the precise identification of a catalyst's active phase during a reaction is paramount for understanding mechanisms and designing more efficient materials. This guide provides a comparative analysis of Nickel Molybdate (NiMoO₄) as a catalyst, with a focus on validating its active phase using in-situ Raman spectroscopy. We will delve into experimental data, present detailed protocols, and compare its performance against relevant alternatives.
In the realm of electrocatalysis, particularly for the oxygen evolution reaction (OER), a critical process for water splitting and renewable energy technologies, NiMoO₄ has emerged as a promising non-precious metal catalyst.[1][2][3][4] However, under operational conditions, NiMoO₄ undergoes dynamic structural changes.[2][3][5] In-situ and operando Raman spectroscopy have proven to be indispensable tools for observing these transformations in real-time, revealing that the as-synthesized NiMoO₄ is often a pre-catalyst that evolves into the true active species.[1][2][3][5]
The Transformation of NiMoO₄: From Pre-catalyst to the Active γ-NiOOH Phase
Studies employing time-resolved in-situ and operando Raman spectroscopy have demonstrated that when a bias is applied to NiMoO₄·H₂O in an alkaline electrolyte, it transforms into γ-NiOOH.[1][2][3][5] This transformation is accompanied by the leaching of molybdenum from the catalyst structure.[1][2][5] The removal of molybdenum increases the surface exposure of nickel sites, which, combined with the formation of the highly active γ-NiOOH phase, leads to an enhancement in catalytic activity and high current densities.[1][2][5]
The morphology of the initial NiMoO₄ nanostructure also plays a crucial role in its stability and catalytic performance. Different synthesis conditions can lead to the formation of distinct nanostructures, such as nanorods and nanoflowers.[1][2][3] In-situ Raman studies have revealed that these structures exhibit different stabilities in alkaline media, with the "flower-like" NiMoO₄ showing greater stability than the "rod-like" form.[1][2]
Comparative Performance Analysis
The following tables summarize the electrochemical performance of various NiMoO₄-based catalysts and compare them with other materials.
Table 1: Performance Comparison of Different NiMoO₄ Nanostructures for OER
| Catalyst | Morphology | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Stability | Reference |
| NiMoO₄@Nif-2 | Nanorods | Best performance among samples | Not specified | Rod vibrations vanish in KOH | [1] |
| NiMoO₄@Nif-0.5 | Mix of Nanorods and Nanoflowers | Intermediate performance | Not specified | - | [1] |
| NiMoO₄@Nif-5 | Nanoflowers | Lower intrinsic activity | Not specified | Flower vibrations remain stable in KOH | [1] |
| Mn-doped-NiMoO₄/NF | Flower-like nanosheets | 236 | Not specified | Stable for 76h at 10 mA cm⁻² | [6] |
| Pure NiMoO₄/NF | - | 298 | Not specified | - | [6] |
Table 2: Performance Comparison of NiMoO₄ with Other Electrocatalysts for OER
| Catalyst | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
| NiMoO₄@Co₃O₄ | 120 | 58 | [7] |
| Hydrous NiMoO₄ | 216 | - | [7] |
| NiMoO₄/MoS₂ | Lower than NiMoO₄ | Lower than NiMoO₄ | [8] |
| NiMoO₄ | Higher than NiMoO₄/MoS₂ | Higher than NiMoO₄/MoS₂ | [8] |
| IrO₂ | 429 | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summarized protocols for the synthesis of NiMoO₄ and its characterization using in-situ Raman spectroscopy, based on published literature.
Synthesis of NiMoO₄ on Nickel Foam (Hydrothermal Method)
-
Pre-treatment of Nickel Foam: The nickel foam substrate is cleaned sequentially with acetone, ethanol, and deionized water in an ultrasonic bath to remove surface impurities.
-
Precursor Solution Preparation: An aqueous solution containing nickel nitrate (Ni(NO₃)₂·6H₂O) and sodium molybdate (Na₂MoO₄·2H₂O) is prepared.
-
Hydrothermal Synthesis: The cleaned nickel foam is immersed in the precursor solution within a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a specific temperature (e.g., 120-160°C) for a set duration (e.g., 6-12 hours). The heating ramp rate can be varied to influence the resulting nanostructure (e.g., 0.5°C min⁻¹, 2°C min⁻¹, 5°C min⁻¹).[2][3]
-
Post-synthesis Treatment: After the autoclave cools down, the nickel foam coated with the NiMoO₄ catalyst is removed, rinsed thoroughly with deionized water and ethanol, and dried in an oven.
In-situ/Operando Raman Spectroscopy
-
Electrochemical Cell Setup: A three-electrode electrochemical cell is used, with the NiMoO₄-coated nickel foam as the working electrode, a platinum wire or graphite rod as the counter electrode, and a reference electrode (e.g., Hg/HgO). The electrolyte is typically 1.0 M KOH.[6]
-
Raman Spectrometer Configuration: A Raman spectrometer equipped with a long working distance objective is positioned above the electrochemical cell, focusing the laser (e.g., 532 nm excitation) onto the surface of the working electrode.[5]
-
In-situ Measurement (without bias): Raman spectra are collected immediately after immersing the catalyst in the electrolyte without applying any potential to observe initial surface changes and stability.[2]
-
Operando Measurement (with bias): Raman spectra are recorded continuously while applying a potential or during cyclic voltammetry sweeps. This allows for the real-time monitoring of phase transformations as a function of the applied potential during the OER.[1][2][5]
-
Data Acquisition: Spectra are acquired with appropriate laser power and acquisition times to obtain a good signal-to-noise ratio without causing sample damage. Time-resolved measurements involve collecting spectra sequentially over time to track the dynamics of the transformation.[5][10]
Visualizing the Process
The following diagrams illustrate the experimental workflow and the catalytic transformation pathway.
Conclusion
In-situ and operando Raman spectroscopy are powerful techniques for elucidating the dynamic nature of catalysts like NiMoO₄ under reaction conditions. The evidence strongly indicates that the as-synthesized NiMoO₄ is a pre-catalyst that transforms into the highly active γ-NiOOH phase for the oxygen evolution reaction, a process that involves the leaching of molybdenum. Understanding this transformation is key to designing more robust and efficient catalysts. The performance data shows that modifications, such as doping or creating composite structures, can significantly enhance the catalytic activity of NiMoO₄-based materials, making them competitive alternatives to precious metal catalysts. The provided protocols and workflows offer a foundation for researchers to further explore and optimize these promising catalytic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. From NiMoO4 to γ-NiOOH: Detecting the Active Catalyst Phase by Time Resolved in Situ and Operando Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application progress of NiMoO4 electrocatalyst in basic oxygen evolution reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. iris.unive.it [iris.unive.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Nickel Molybdate (NiMoO₄): Hydrothermal vs. Solution Combustion Methods
For researchers and scientists in materials science and drug development, the choice of synthesis method is critical in tailoring the properties of nanomaterials like nickel molybdate (NiMoO₄) for specific applications, from energy storage to catalysis. This guide provides an objective comparison of two popular synthesis techniques—hydrothermal and solution combustion—supported by experimental data and detailed protocols.
Nickel molybdate (NiMoO₄) has garnered significant attention for its versatile applications, including in supercapacitors, catalysts, and sensors. The performance of NiMoO₄ is intrinsically linked to its structural and morphological characteristics, such as crystal phase, particle size, and surface area, which are in turn dictated by the synthesis route. This comparison focuses on the hydrothermal and solution combustion methods, outlining their respective advantages and disadvantages to aid in the selection of the most suitable technique for a given research objective.
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative data for NiMoO₄ synthesized via hydrothermal and solution combustion methods, as reported in the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Property | Hydrothermal Synthesis | Solution Combustion Synthesis | Key Observations |
| Predominant Crystal Phase | Typically α-NiMoO₄ (low temperature phase), can form β-NiMoO₄ with specific precursors and conditions.[1][2] | Often results in the β-NiMoO₄ (high temperature phase) which can be stable at room temperature.[3][4] Can also produce a mixture of α and β phases.[5] | Solution combustion's rapid, high-temperature nature favors the formation of the metastable β-phase.[4] |
| Morphology | Nanorods, nanoflowers, hierarchical nanospheres.[6][7][8] | Foamy, porous, agglomerated nanoparticles.[3][9] | Hydrothermal methods offer better control over complex morphologies. |
| Particle Size | Nanorods: ~80 nm diameter, 300 nm - 1 µm length.[7] Nanospheres: ~2.5 µm diameter assembled from 10-20 nm nanosheets.[7] | 6-10 nm[3], 20-40 nm.[5][9] | Solution combustion generally produces smaller primary particle sizes. |
| Specific Surface Area (BET) | Generally lower unless specific templating agents are used. | Can be significantly higher, e.g., 31 ± 7 m²/g, up to 80 m²/g.[3][4][10] | The combustion process, which releases large volumes of gas, creates a porous structure with a high surface area.[11] |
| Specific Capacitance | High values reported, e.g., 974.4 F/g at 1 A/g[7], 1092 F/g at 1 A/g[6], and up to 1400 F/g for composites.[6] | High values also reported, e.g., 1517 F/g.[10] | Both methods can produce materials with excellent supercapacitive performance. The final performance is highly dependent on morphology and surface area. |
| Cycling Stability | Good, e.g., 88% retention after 2000 cycles[6], 91% for rGO composites after 2000 cycles.[6] | Dependent on the material's structural integrity. | Both methods can yield materials with good stability for electrochemical applications. |
Experimental Protocols: A Step-by-Step Guide
The following are representative experimental protocols for the synthesis of NiMoO₄ using both hydrothermal and solution combustion methods, based on procedures described in the literature.
Hydrothermal Synthesis of NiMoO₄ Nanostructures
This method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave.
Materials:
-
Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) or Sodium Molybdate (Na₂MoO₄·2H₂O)
-
Urea (CO(NH₂)₂)
-
Hexamethylenetetramine (C₆H₁₂N₄)
-
Ethanol
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Dissolve stoichiometric amounts of nickel nitrate and ammonium molybdate in deionized water.[12][13]
-
Addition of Fuel/Structuring Agent: In a separate beaker, dissolve urea and hexamethylenetetramine in an ethanol-water mixture.[12]
-
Mixing: Add the second solution to the precursor solution under constant stirring.
-
Hydrothermal Reaction: Transfer the final mixture into a Teflon-lined stainless-steel autoclave and heat it at a specific temperature (e.g., 120-180°C) for a set duration (e.g., 6-24 hours).
-
Product Recovery: After the autoclave has cooled down to room temperature, collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted ions, and finally dry it in an oven (e.g., at 60-80°C).
Solution Combustion Synthesis of NiMoO₄ Nanoparticles
This technique involves a self-sustaining, exothermic redox reaction in a homogeneous solution of metal salts (oxidizers) and a fuel.
Materials:
-
Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Fuel: Urea (CO(NH₂)₂) or Glycine (C₂H₅NO₂) or Agar.[11]
-
Deionized water
Procedure:
-
Precursor-Fuel Mixture: Dissolve stoichiometric amounts of nickel nitrate, ammonium molybdate, and the chosen fuel in a minimum amount of deionized water to form a clear, homogeneous solution.
-
Initiation of Combustion: Place the vessel containing the solution (typically a crucible or beaker) into a preheated furnace or onto a hot plate at a high temperature (e.g., 400-600°C).
-
Combustion Reaction: The solution will initially dehydrate, forming a viscous gel. Upon reaching the ignition temperature, the gel will spontaneously ignite and undergo a rapid, highly exothermic combustion reaction, producing a voluminous, foamy powder.[9]
-
Product Collection: The resulting powder is the as-synthesized NiMoO₄. It can be used as is or subjected to further calcination to improve crystallinity.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow and key differences between the hydrothermal and solution combustion synthesis processes for NiMoO₄.
Caption: Comparative workflow of Hydrothermal and Solution Combustion synthesis of NiMoO₄.
Conclusion: Choosing the Right Path
The selection between hydrothermal and solution combustion synthesis for NiMoO₄ should be guided by the desired material properties and the intended application.
Hydrothermal synthesis is the preferred method when precise control over morphology and the formation of complex, hierarchical structures are required. This method is generally slower but allows for the synthesis of well-defined nanostructures like nanorods and nanoflowers, which can be advantageous for applications requiring specific surface orientations.
Solution combustion synthesis , on the other hand, is a rapid, energy-efficient, and scalable method that often yields nanoparticles with a high specific surface area and can stabilize the high-temperature β-phase of NiMoO₄ at room temperature.[3][4] The resulting porous, foamy powders are particularly suitable for applications where a large number of active sites are beneficial, such as in catalysis and high-performance supercapacitors.
Ultimately, the choice of synthesis technique presents a trade-off between morphological control and processing time/scalability. For novel material exploration where unique structures are paramount, the hydrothermal route offers greater flexibility. For applications demanding large quantities of high-surface-area material, solution combustion is a compelling alternative.
References
- 1. Structural, Optical, and Magnetic Properties of NiMoO4 Nanorods Prepared by Microwave Sintering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study on the Structural and Optical Properties of NiMoO4 Nanomaterials Synthesized by Hydrothermal and Solvothermal Route - 科研通 [ablesci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Facile hydrothermal synthesis of NiMoO4@CoMoO4 hierarchical nanospheres for supercapacitor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Part I: NiMoO4 Nanostructures Synthesized by the Solution Combustion Method: A Parametric Study on the Influence of Synthesis Parameters on the Materials' Physicochemical, Structural, and Morphological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rational design of NiMoO 4 /carbon nanocomposites for high-performance supercapacitors: an in situ carbon incorporation approach - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00438H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Performance of α-NiMoO₄ and β-NiMoO₄
For researchers, scientists, and professionals in materials science and energy storage, understanding the nuanced differences between polymorphs of electrode materials is critical for advancing device performance. This guide provides an objective comparison of the electrochemical properties of two prominent phases of nickel molybdate, α-NiMoO₄ and β-NiMoO₄, with a focus on their application in supercapacitors.
This comparison is supported by experimental data from peer-reviewed literature, offering a clear and concise overview of their respective capabilities in energy storage applications. The data highlights the significant performance advantages of the metastable β-phase over the stable α-phase.
Data Presentation: Quantitative Electrochemical Performance
The following table summarizes the key electrochemical performance metrics of α-NiMoO₄ and β-NiMoO₄, derived from a comparative study where both materials were synthesized via a hydrothermal method.
| Electrochemical Parameter | α-NiMoO₄ | β-NiMoO₄ |
| Specific Capacitance | ~1012 F g⁻¹ at 5 A g⁻¹ | ~4188 F g⁻¹ at 5 A g⁻¹ |
| Specific Surface Area | 50.26 m² g⁻¹ | 116.98 m² g⁻¹ |
| Cycling Stability | Not explicitly stated in the comparative study | 90% capacitance retention after 3000 cycles |
| Coulombic Efficiency | Not explicitly stated in the comparative study | 87% after 3000 cycles |
Experimental Protocols
The following sections detail the methodologies for the synthesis and electrochemical characterization of α-NiMoO₄ and β-NiMoO₄ as reported in the comparative literature.
Synthesis of α-NiMoO₄ and β-NiMoO₄
A hydrothermal method was employed for the synthesis of both polymorphs. The key differentiator for the synthesis of the metastable β-phase was the use of urea as a morphology-directing and phase-stabilizing agent.
-
Synthesis of α-NiMoO₄ (in the absence of urea):
-
Precursor materials, nickel nitrate (Ni(NO₃)₂·6H₂O) and sodium molybdate (Na₂MoO₄·2H₂O), are dissolved in deionized water.
-
The solution is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to and maintained at a specific temperature for a set duration to allow for hydrothermal reaction and the formation of α-NiMoO₄ crystals.
-
After cooling, the product is collected by centrifugation, washed with deionized water and ethanol, and dried.
-
-
Synthesis of β-NiMoO₄ (in the presence of urea):
Electrochemical Characterization
The electrochemical performance of the synthesized α-NiMoO₄ and β-NiMoO₄ electrodes was evaluated using a standard three-electrode system in an aqueous electrolyte.
-
Working Electrode Preparation: The active material (α-NiMoO₄ or β-NiMoO₄) is typically mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride) in a solvent (e.g., N-methyl-2-pyrrolidone) to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam or stainless steel) and dried.
-
Electrochemical Cell Assembly: A three-electrode cell is assembled with the prepared working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode). An aqueous solution of potassium hydroxide (KOH) is commonly used as the electrolyte.
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): CV is performed at various scan rates to study the capacitive behavior and redox reactions of the electrode materials.
-
Galvanostatic Charge-Discharge (GCD): GCD tests are conducted at different current densities to determine the specific capacitance, energy density, and power density of the electrodes.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ion diffusion kinetics at the electrode-electrolyte interface.
-
Cycling Stability Test: The long-term performance and stability of the electrodes are evaluated by subjecting them to thousands of continuous charge-discharge cycles at a constant current density.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the comparative electrochemical performance evaluation of α-NiMoO₄ and β-NiMoO₄.
Caption: Synthesis and characterization workflow for comparing α- and β-NiMoO₄.
Caption: Performance relationship showing β-NiMoO₄'s superiority.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Urea-Assisted Room Temperature Stabilized Metastable β-NiMoO4: Experimental and Theoretical Insights into its Unique Bifunctional Activity toward Oxygen Evolution and Supercapacitor. | Semantic Scholar [semanticscholar.org]
- 4. Urea-Assisted Room Temperature Stabilized Metastable beta-NiMoO4: Experimental and Theoretical Insights into its Unique Bifunctional Activity toward Oxygen Evolution and Supercapacitor [ore.immt.res.in]
- 5. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]
NiMoO4 vs. CoMoO4 as supercapacitor electrode materials
An in-depth comparison of nickel molybdate (NiMoO₄) and cobalt molybdate (CoMoO₄) is crucial for researchers and materials scientists aiming to develop next-generation supercapacitors. Both materials are classified as battery-type or pseudocapacitive electrodes, storing charge through rapid and reversible Faradaic reactions at the electrode surface. Their rich redox chemistry, stemming from the variable oxidation states of both nickel/cobalt and molybdenum ions, allows for significantly higher theoretical specific capacitance and energy density compared to traditional electric double-layer capacitors (EDLCs). However, their performance is intrinsically linked to their morphology, crystallinity, and conductivity, making the choice of synthesis method and composite engineering critical.
This guide provides an objective comparison of NiMoO₄ and CoMoO₄ as supercapacitor electrode materials, supported by experimental data from recent literature. It covers synthesis protocols, comparative electrochemical performance, and the underlying mechanisms that dictate their efficacy.
Comparative Electrochemical Performance
The electrochemical performance of NiMoO₄ and CoMoO₄ is highly dependent on the material's nanostructure, the use of conductive substrates (like nickel foam or carbon cloth), and the formation of composites with materials like graphene or carbon nanotubes. Generally, NiMoO₄ has been more extensively reported to exhibit higher specific capacitance in its pure form, though CoMoO₄ composites show exceptional performance. The synergistic effect in bimetallic composites, such as NiMoO₄/CoMoO₄, often leads to performance exceeding that of the individual components.[1]
Below is a summary of quantitative performance data from various studies. It is important to note that direct comparison can be challenging due to variations in testing conditions (e.g., mass loading, current density, two-electrode vs. three-electrode setup).
| Material | Specific Capacitance (F/g) @ Current Density | Energy Density (Wh/kg) @ Power Density (W/kg) | Cyclic Stability (% Retention @ Cycles) | Reference |
| NiMoO₄ | ||||
| α-NiMoO₄ Nanoparticles | 1517 @ 1.2 A/g | 52.7 @ N/A | N/A | [2] |
| Hollow NiMoO₄ Nanocubes | 1093 @ 1 A/g | 44.01 @ 769 (Asymmetric Device) | 84.7% @ 5000 | [3] |
| NiMoO₄ Nanorods | 815 @ 1 A/g | 28.3 @ 114 | 72% @ 1000 | [4][5] |
| NiMoO₄/C Nanocomposite | 940 @ 1 A/g | 14.2 @ 444 (Asymmetric Device) | 71% @ 5000 | [6] |
| NiMoO₄-NrGO Composite | 932 @ 1 A/g | 17 @ 174,400 (Asymmetric Device) | >82% @ 1000 | [7] |
| CoMoO₄ | ||||
| CoMoO₄/r-GO Composite | ~856 @ 1 A/g | N/A | 94.5% @ 2000 | [8] |
| CoMoO₄/Bamboo Charcoal | 422.3 @ 0.5 A/g | 56.7 @ 785 (Asymmetric Device) | ~90% @ 40,000 | [9] |
| CoMoO₄ Microspheres | 384 @ 1 A/g | N/A | High retention @ 1000 | [10] |
| 2D CoMoO₄ Nanosheets | 153.2 @ 1 mA/cm² | 0.313 mWh/cm³ @ 80 mW/cm³ (Asymmetric Device) | 77.4% @ 5000 | [11][12] |
| NiMoO₄/CoMoO₄ Composites | ||||
| NiMoO₄/CoMoO₄ (1:1 Molar Ratio) | 2221 @ 1 A/g | N/A | N/A | [1] |
| Sm-doped NiMoO₄/CoMoO₄ | 1982 @ 1 A/g | 44.8 @ N/A (Asymmetric Device) | 98.3% @ 10,000 | [13][14] |
Experimental Protocols
Detailed methodologies are critical for reproducing and building upon existing research. Below are representative protocols for the synthesis and electrochemical characterization of NiMoO₄ and CoMoO₄.
Synthesis of NiMoO₄ Nanorods (Hydrothermal Method)
This protocol is adapted from a typical hydrothermal synthesis procedure.[4][6]
-
Precursor Solution A: Dissolve 1.0 mmol of Ni(NO₃)₂·6H₂O and 1.0 mmol of (NH₄)₆Mo₇O₂₄·4H₂O in 25 mL of deionized water.
-
Precursor Solution B: Dissolve 10 mmol of urea and 10 mmol of hexamine in 25 mL of ethanol.
-
Mixing: Add Solution B to Solution A under constant magnetic stirring. Continue stirring for 30 minutes to ensure a homogeneous mixture.
-
Hydrothermal Reaction: Transfer the resulting solution into a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and maintain it at 120-160°C for 6-12 hours.
-
Collection and Cleaning: After the autoclave cools to room temperature, collect the precipitate by centrifugation. Wash the product several times with deionized water and ethanol to remove any unreacted ions.
-
Drying: Dry the final product in a vacuum oven at 60-80°C for 12 hours.
-
Annealing (Optional): The dried powder can be calcined at 300-400°C for 2 hours in air to improve crystallinity.
Synthesis of CoMoO₄ Nanoplate Arrays on Ni Foam (Hydrothermal Method)
This protocol describes the direct growth of CoMoO₄ on a conductive substrate, creating a binder-free electrode.[15]
-
Substrate Cleaning: Clean pieces of nickel foam (e.g., 1x2 cm) by sonicating them sequentially in acetone, 3M HCl solution, deionized water, and ethanol for 15 minutes each to remove the surface oxide layer and impurities.
-
Precursor Solution: Prepare a 40 mL aqueous solution containing 1.0 mmol of Co(NO₃)₂·6H₂O, 1.0 mmol of Na₂MoO₄·2H₂O, and 2.0 mmol of NH₄F. Stir until fully dissolved.
-
Hydrothermal Reaction: Place the cleaned nickel foam into a 50 mL Teflon-lined stainless-steel autoclave. Transfer the precursor solution into the autoclave, ensuring the Ni foam is submerged. Seal and heat at 120°C for 10 hours.
-
Collection and Cleaning: Once cooled, retrieve the nickel foam. Rinse it thoroughly with deionized water and ethanol.
-
Drying: Dry the CoMoO₄-coated nickel foam at 60°C in an oven overnight.
Electrode Fabrication and Electrochemical Measurements
-
Slurry Preparation (for powdered samples): Prepare a slurry by mixing the active material (NiMoO₄ or CoMoO₄ powder), a conductive agent (e.g., acetylene black or carbon nanotubes), and a binder (e.g., polyvinylidene fluoride, PVDF) in an 80:10:10 weight ratio. Add a few drops of N-methyl-2-pyrrolidone (NMP) to form a uniform slurry.
-
Electrode Fabrication: Coat the slurry onto a current collector (e.g., nickel foam, carbon cloth, or platinum foil). Dry the electrode in a vacuum oven at 80-120°C for 12 hours. For binder-free electrodes, the substrate with the grown material is used directly.
-
Three-Electrode System Assembly: For intrinsic material characterization, use a three-electrode cell with the fabricated electrode as the working electrode, a platinum wire or foil as the counter electrode, and a Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode. A 3M KOH aqueous solution is commonly used as the electrolyte.
-
Asymmetric Supercapacitor Assembly: To evaluate practical performance, assemble an asymmetric two-electrode device (a supercapattery). Use the molybdate material as the positive electrode and a carbon-based material (e.g., activated carbon) as the negative electrode. A separator (like cellulose paper) soaked in the electrolyte is placed between the two electrodes.[16]
-
Electrochemical Analysis: Perform measurements using an electrochemical workstation.
-
Cyclic Voltammetry (CV): To determine the capacitive behavior and operating potential window.
-
Galvanostatic Charge-Discharge (GCD): To calculate specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the internal resistance and ion diffusion kinetics.
-
Visualizing Workflows and Comparisons
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the comparative performance of the two materials.
Caption: Workflow for Supercapacitor Electrode Material Evaluation.
Caption: Comparative Properties of NiMoO₄ vs. CoMoO₄ Electrodes.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. oiccpress.com [oiccpress.com]
- 4. High-performance supercapacitor electrodes based on NiMoO4 nanorods | Journal of Materials Research | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Rational design of NiMoO 4 /carbon nanocomposites for high-performance supercapacitors: an in situ carbon incorporation approach - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00438H [pubs.rsc.org]
- 7. Porous NiMoO4-NrGO as a Battery-Like Electrode Material for Aqueous Hybrid Supercapacitors [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CoMoO4/bamboo charcoal hybrid material for high-energy-density and high cycling stability supercapacitors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced energy density of a supercapacitor using 2D CoMoO4 ultrathin nanosheets and asymmetric configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Facile synthesis and excellent electrochemical properties of CoMoO4 nanoplate arrays as supercapacitors - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Characterization of Nickel Molybdate (NiMoO₄): A Comparative Guide to XRD, SEM, and TEM Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of nickel molybdate (NiMoO₄), a material of significant interest in various fields, including catalysis and energy storage. We will delve into the application of three key analytical techniques: X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM). This guide also presents a comparative analysis of NiMoO₄'s performance against alternative materials, supported by experimental data.
Introduction to NiMoO₄ and its Applications
Nickel molybdate (NiMoO₄) is a transition metal oxide that has garnered considerable attention due to its promising electrochemical properties, making it a candidate for applications such as supercapacitors and electrocatalysts.[1][2] Its performance is intrinsically linked to its crystal structure, surface morphology, and nanoscale architecture. Therefore, precise characterization using advanced analytical techniques is paramount for understanding and optimizing its functionality.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of NiMoO₄ are crucial for reproducible research and development.
Synthesis of NiMoO₄ Nanostructures (Hydrothermal Method)
A common and effective method for synthesizing NiMoO₄ nanostructures is the hydrothermal method.[3]
Materials:
-
Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Prepare a 0.1 M aqueous solution of nickel nitrate hexahydrate.
-
Prepare a 0.1 M aqueous solution of sodium molybdate dihydrate.
-
Under constant stirring, add the nickel nitrate solution dropwise to the sodium molybdate solution.
-
Adjust the pH of the resulting mixture to a desired value (e.g., 7) using a suitable agent like ammonia.
-
Transfer the final solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180°C) for a designated duration (e.g., 12 hours).[4]
-
After cooling to room temperature, collect the precipitate by centrifugation.
-
Wash the product multiple times with DI water and ethanol to remove any unreacted precursors.
-
Dry the final NiMoO₄ powder in an oven at a low temperature (e.g., 60-80°C) for several hours.
X-ray Diffraction (XRD) Analysis
XRD is employed to determine the crystal structure and phase purity of the synthesized NiMoO₄.[5]
Sample Preparation:
-
The dried NiMoO₄ powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites.
-
The powdered sample is then mounted onto a sample holder, ensuring a flat and uniform surface.
Instrumentation and Data Acquisition:
-
X-ray Diffractometer: A standard powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.
-
Scan Range (2θ): The diffraction pattern is recorded over a 2θ range, for instance, from 10° to 80°.
-
Scan Speed: A slow scan speed (e.g., 2°/min) is often used to obtain high-resolution data.
Scanning Electron Microscopy (SEM) Analysis
SEM is utilized to investigate the surface morphology and microstructure of the NiMoO₄ nanostructures.[6]
Sample Preparation:
-
A small amount of the dried NiMoO₄ powder is dispersed onto a carbon adhesive tape mounted on an aluminum stub.[7]
-
To prevent charging effects in non-conductive or semi-conductive samples, a thin conductive layer (e.g., gold or carbon) is sputter-coated onto the sample surface.[8]
Imaging:
-
The prepared stub is loaded into the SEM chamber.
-
An electron beam is scanned across the sample surface, and the resulting secondary electron or backscattered electron signals are collected to form an image.
-
Images are captured at various magnifications to observe the overall morphology and fine surface details.
Transmission Electron Microscopy (TEM) Analysis
TEM provides high-resolution imaging of the internal structure, crystallinity, and particle size of the NiMoO₄ nanostructures.[9]
Sample Preparation:
-
A small amount of the NiMoO₄ powder is dispersed in a suitable solvent (e.g., ethanol) and sonicated for several minutes to create a uniform suspension.[9]
-
A drop of the suspension is then placed onto a TEM grid (typically a copper grid with a thin carbon film).
-
The solvent is allowed to evaporate completely, leaving the NiMoO₄ nanoparticles dispersed on the grid.
Imaging and Analysis:
-
The TEM grid is inserted into the TEM holder and loaded into the microscope.
-
A high-energy electron beam is transmitted through the thin sample.
-
Bright-field or dark-field images are captured to visualize the morphology and size of the nanostructures.
-
Selected Area Electron Diffraction (SAED) patterns can be obtained to confirm the crystalline structure.
-
High-Resolution TEM (HRTEM) can be used to visualize the lattice fringes of the crystalline material.
Performance Comparison: NiMoO₄ vs. Alternatives in Supercapacitors
The electrochemical performance of NiMoO₄ as a supercapacitor electrode material is often compared with other transition metal molybdates and composite materials.
| Electrode Material | Specific Capacitance (F/g) at 1 A/g | Cycling Stability (% retention after n cycles) | Reference |
| NiMoO₄ Nanorods | 730 | 63.2% after 1000 cycles | |
| NiMoO₄/Carbon Nanocomposite | 940 | 71% after 5000 cycles | [2] |
| NiMoO₄ Nanorods on Nickel Foam | 3412 | Not specified | [3] |
| NiMoO₄/rGO Nanocomposite | 1400 | Not specified | [4] |
| CoMoO₄ Nanowires | 420 | Good cycling stability | [10] |
| MnMoO₄·0.9H₂O Nanorods | 215 | Not specified | [11] |
| NiO | 414.6 | Not specified | [1] |
| MoO₃ | 176 | Not specified | [1] |
Visualization of Experimental Workflows
Conclusion
The characterization of NiMoO₄ using XRD, SEM, and TEM provides a multi-faceted understanding of its physical and structural properties, which is essential for optimizing its performance in various applications. XRD confirms the crystalline phase, SEM reveals the surface morphology, and TEM offers insights into the nanoscale architecture and internal structure. Comparative analysis indicates that NiMoO₄, particularly when integrated with carbon-based materials or grown directly on conductive substrates, exhibits superior performance as a supercapacitor electrode material compared to some other transition metal molybdates. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers working on the development of advanced materials for energy storage and catalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Rational design of NiMoO 4 /carbon nanocomposites for high-performance supercapacitors: an in situ carbon incorporation approach - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00438H [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. sci-hub.box [sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. vaccoat.com [vaccoat.com]
- 9. Electron Microscopy Suite [emsuite.stem.open.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating the Electrocatalytic Activity of Ni-Mo Alloys for HER: A Comparative Guide
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the electrocatalytic performance of Nickel-Molybdenum (Ni-Mo) alloys for the Hydrogen Evolution Reaction (HER). It includes supporting experimental data, detailed methodologies, and visual diagrams to facilitate a comprehensive understanding.
The global pursuit of clean and sustainable energy has intensified research into efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. Among various non-precious metal catalysts, Ni-Mo alloys have garnered significant attention due to their remarkable catalytic activity, long-term stability, and economic viability, positioning them as a promising alternative to expensive platinum-based catalysts.
Comparative Performance Analysis of HER Electrocatalysts
The efficacy of an HER electrocatalyst is primarily assessed by its overpotential at a specific current density (commonly 10 mA/cm²), its Tafel slope, and its long-term operational stability. A lower overpotential indicates higher energy efficiency, while a smaller Tafel slope suggests faster reaction kinetics. Durability is a crucial factor for practical applications.
The following table summarizes the performance metrics of various Ni-Mo alloy catalysts and compares them with benchmark materials in both alkaline and acidic environments.
| Catalyst | Substrate | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability |
| Mo-NiMo/NF | Nickel Foam | 1 M KOH | 71 | 104 | Maintained with only a slight 1.0% decrease within 24 h.[1] |
| Ni-Mo alloy (600 °C treated) | Nickel Foam | 1.0 M NaOH | 127 (at 100 mA/cm²) | 124 | Stable for 45 hours at a high current density of 100 mA/cm².[2] |
| Ni-4Mo alloy | Low-carbon steel | 0.5 mol L⁻¹ H₂SO₄ | 390 (at 50 mA/cm²) | -113 | Good stability after 250 cycles.[3] |
| Ni₄Mo/MoOₓ | Not specified | 1 M KOH | 16 | 30 | Not specified |
| Pt/C (benchmark) | Not specified | 1 M KOH | ~15 | ~30 | Generally stable |
| Pure Ni | Low-carbon steel | 0.5 mol L⁻¹ H₂SO₄ | 420 (at 50 mA/cm²) | -126 | Not specified |
| Steel | Low-carbon steel | 0.5 mol L⁻¹ H₂SO₄ | 440 (at 50 mA/cm²) | -142 | Not specified |
Table 1: Comparison of Electrocatalytic Performance for HER. This table highlights the superior performance of Ni-Mo alloys, particularly when synthesized under optimized conditions, in comparison to pure nickel, steel, and even approaching the performance of the commercial Pt/C catalyst.
Detailed Experimental Protocols
Reproducibility and accuracy in experimental findings are paramount. The following sections provide detailed protocols for the synthesis of Ni-Mo alloys and their electrochemical evaluation for HER activity.
Synthesis of Ni-Mo Alloy on Nickel Foam via Hydrothermal-Reduction
This method is widely employed for creating a high-surface-area catalyst by growing the Ni-Mo alloy directly on a porous nickel foam (NF) substrate.[2]
-
Substrate Preparation:
-
Cut nickel foam to the desired dimensions.
-
Clean the NF ultrasonically in acetone, ethanol, and deionized water for 15 minutes each.
-
Etch the cleaned foam in a 3M HCl solution for 10 minutes to remove the surface oxide layer, followed by rinsing with deionized water and ethanol.
-
-
Hydrothermal Growth of NiMoO₄ Precursor:
-
Prepare an aqueous solution of nickel chloride (NiCl₂) and sodium molybdate (Na₂MoO₄).
-
Immerse the cleaned NF in the precursor solution within a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 120-150°C for 6-8 hours.
-
After cooling, the NF, now coated with NiMoO₄ nanostructures, is washed with deionized water and ethanol and dried.
-
-
Thermal Reduction to Ni-Mo Alloy:
-
Place the precursor-coated NF in a tube furnace.
-
Heat to 500-600°C under a reducing atmosphere (e.g., H₂/Ar mixture) for 2-3 hours.
-
Cool down to room temperature under the same atmosphere to prevent re-oxidation, yielding the Ni-Mo alloy on NF.
-
Electrochemical Evaluation of HER Activity
A standard three-electrode setup is used to assess the electrocatalytic performance of the prepared Ni-Mo alloy.[4][5]
-
Cell Assembly:
-
Working Electrode: The synthesized Ni-Mo alloy on nickel foam.
-
Counter Electrode: A graphite rod or platinum wire.
-
Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode.
-
Electrolyte: Typically 1.0 M KOH for alkaline conditions or 0.5 M H₂SO₄ for acidic conditions.
-
-
Electrochemical Measurements:
-
Linear Sweep Voltammetry (LSV): Polarization curves are recorded at a slow scan rate (e.g., 5 mV/s) to determine the overpotential required to achieve a current density of 10 mA/cm².
-
Tafel Analysis: The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log |current density|), providing insights into the HER mechanism.
-
Electrochemical Impedance Spectroscopy (EIS): Performed at a constant overpotential to analyze the charge transfer resistance and electrode kinetics.
-
Chronopotentiometry/Chronoamperometry: Long-term stability is evaluated by holding the electrode at a constant current density or potential for an extended period (e.g., 24-48 hours) and monitoring the potential or current response.
-
Visualizing the Experimental Workflow and Reaction Mechanism
Graphical representations are provided to clearly illustrate the experimental procedures and the underlying chemical processes.
Caption: Experimental workflow for synthesis and electrochemical evaluation.
The HER on the surface of the Ni-Mo alloy is believed to proceed via a synergistic mechanism where Ni sites facilitate the initial water dissociation (Volmer step), and Mo sites optimize the adsorption and subsequent recombination of hydrogen intermediates (Heyrovsky or Tafel steps).
Caption: Proposed synergistic HER mechanism on Ni-Mo alloy surfaces.
References
- 1. nic.nimte.ac.cn [nic.nimte.ac.cn]
- 2. mdpi.com [mdpi.com]
- 3. Ni–Mo nanostructure alloys as effective electrocatalysts for green hydrogen production in an acidic medium - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08619H [pubs.rsc.org]
- 4. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
- 5. osti.gov [osti.gov]
A Comparative Guide: NiMoO₄ for Hydrogen Evolution Reaction in Acidic vs. Alkaline Media
Unveiling the Electrocatalytic Performance of Nickel Molybdate for a Sustainable Hydrogen Economy
For researchers, scientists, and professionals in drug development exploring novel materials for clean energy applications, nickel molybdate (NiMoO₄) has emerged as a promising and cost-effective electrocatalyst for the hydrogen evolution reaction (HER). Its performance, however, is intricately linked to the pH of the operating environment. This guide provides a comprehensive comparison of NiMoO₄'s efficacy in acidic and alkaline media, supported by experimental data, detailed protocols, and visual workflows to aid in your research and development endeavors.
The electrochemical splitting of water to produce hydrogen gas is a cornerstone of a green hydrogen economy. The efficiency of this process hinges on the performance of the electrocatalysts used. While precious metals like platinum have long been the benchmark, their scarcity and high cost necessitate the development of earth-abundant alternatives. NiMoO₄, a bimetallic oxide, has garnered significant attention due to its tunable electronic structure, morphological versatility, and notable catalytic activity. However, a critical question for its practical implementation is its performance and stability across different pH environments.
Generally, NiMoO₄-based catalysts exhibit superior performance for the HER in alkaline media compared to acidic conditions. The synergistic effect between nickel and molybdenum sites is believed to facilitate the water dissociation step (Volmer step), which is the rate-limiting step in alkaline HER, thereby enhancing the overall reaction kinetics. In acidic environments, while still active, the performance can be influenced by factors such as catalyst stability and the intrinsic kinetics of proton reduction.
Performance Under a Magnifying Glass: A Data-Driven Comparison
To provide a clear and objective comparison, the following table summarizes the key performance metrics of various NiMoO₄-based electrocatalysts for the HER in both acidic (typically 0.5 M H₂SO₄) and alkaline (typically 1.0 M KOH) electrolytes. The data is compiled from recent literature, highlighting the overpotential required to achieve a current density of 10 mA/cm² (η@10), the Tafel slope, and stability information. A lower overpotential and a smaller Tafel slope are indicative of a more efficient HER catalyst.
| Catalyst Composition | Electrolyte | Overpotential (η@10) (mV) | Tafel Slope (mV/dec) | Stability | Reference |
| NiMoO₄/NiMo@NiS on Ni Foam | 1.0 M KOH | 36 | 40.16 | Stable for 10 hours | [1] |
| Ni(OH)₂-NiMoO₄ on Ni Foam | 1.0 M KOH | 90 | 86.9 | High stability | [2] |
| NiMoO₄/Ni on B-doped CNTs | 1.0 M KOH | 42 | Not Specified | Stable for 200 hours | [3] |
| Amorphous NiMoO₄–MoO₂/Cu | 1.0 M KOH | 34.8 | 38.7 | Stable for 20 hours | [4] |
| NiMoP Nanorods | 0.5 M H₂SO₄ | 44 | Not Specified | High stability | [5] |
| NiMoP Nanorods | 1.0 M KOH | 88 | Not Specified | High stability | [5] |
| NiMoN Heterostructure | 0.5 M H₂SO₄ | Not Specified | Not Specified | Stable after 5000 cycles | [6] |
| NiMoN Heterostructure | 1.0 M KOH | Not Specified | Not Specified | Stable after 5000 cycles | [6] |
Deciphering the Reaction Pathway: HER Mechanisms
The Hydrogen Evolution Reaction (HER) proceeds through different elementary steps depending on the pH of the electrolyte. Understanding these pathways is crucial for interpreting catalytic performance.
In acidic media, protons (H⁺) are readily available for the initial adsorption (Volmer step). In contrast, in alkaline media, the reaction initiates with the dissociation of water molecules, which generally has slower kinetics and requires a higher activation energy. This fundamental difference in the initial reactant often leads to more sluggish HER kinetics in alkaline environments, placing a greater demand on the catalyst's ability to facilitate water dissociation.
A Blueprint for Discovery: Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the synthesis of NiMoO₄ catalysts and the subsequent electrochemical evaluation of their HER performance, based on protocols reported in the literature.
Synthesis of NiMoO₄-based Catalysts (Hydrothermal Method)
The hydrothermal method is a common and effective technique for synthesizing nanostructured NiMoO₄.
Detailed Protocol:
-
Precursor Solution: Prepare an aqueous solution containing nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in a specific molar ratio (e.g., 1:1).
-
Substrate Cleaning: Cut a piece of nickel foam to the desired dimensions and clean it by sonicating in 3M HCl, acetone, ethanol, and deionized water for 15 minutes each to remove the surface oxide layer and any organic contaminants.
-
Hydrothermal Synthesis: Place the cleaned nickel foam and the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for a duration of 6 to 12 hours.
-
Post-Synthesis Treatment: After the autoclave has cooled down to room temperature, retrieve the nickel foam, now coated with NiMoO₄ nanostructures. Rinse it thoroughly with deionized water and ethanol to remove any unreacted precursors.
-
Drying and Annealing: Dry the sample in a vacuum oven at 60-80°C. An optional annealing step can be performed by heating the sample in a tube furnace under a controlled atmosphere (e.g., air or argon) at temperatures ranging from 300°C to 500°C for 1-2 hours to improve crystallinity and catalytic activity.
Electrochemical HER Performance Evaluation
The HER activity of the prepared NiMoO₄ catalyst is typically evaluated using a three-electrode electrochemical setup.
Detailed Protocol:
-
Electrochemical Cell Assembly: A standard three-electrode cell is used, containing the prepared NiMoO₄/NF as the working electrode, a graphite rod or platinum foil as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Electrolyte: The electrolyte is either a 0.5 M H₂SO₄ solution for acidic HER testing or a 1.0 M KOH solution for alkaline HER testing. The electrolyte should be purged with high-purity nitrogen or argon for at least 30 minutes before each experiment to remove dissolved oxygen.
-
Potential Calibration: All measured potentials against the reference electrode should be converted to the reversible hydrogen electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.059 × pH + E°(Ref).
-
Linear Sweep Voltammetry (LSV): Polarization curves are recorded by sweeping the potential at a slow scan rate (e.g., 5 mV/s) to minimize capacitive currents. The overpotential required to achieve a specific current density (e.g., 10 mA/cm²) is determined from these curves.
-
Tafel Analysis: The Tafel slope is calculated by plotting the overpotential (η) versus the logarithm of the current density (log|j|) and fitting the linear portion of the curve to the Tafel equation (η = b × log|j| + a), where 'b' is the Tafel slope.
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at a specific overpotential in a frequency range of, for example, 100 kHz to 0.1 Hz to evaluate the charge transfer resistance (Rct) at the electrode-electrolyte interface.
-
Stability Tests: The long-term stability of the catalyst is assessed using chronopotentiometry (galvanostatic) at a constant current density (e.g., 10 or 100 mA/cm²) or chronoamperometry (potentiostatic) at a constant overpotential for an extended period. The change in potential or current density over time indicates the catalyst's durability.
Concluding Remarks
The evidence from numerous studies strongly suggests that NiMoO₄ and its composites are highly effective electrocatalysts for the hydrogen evolution reaction, particularly in alkaline media where they exhibit low overpotentials and excellent stability. Their performance in acidic media, while promising, often requires further optimization to enhance stability and activity. The choice of electrolyte will, therefore, significantly dictate the operational efficiency and longevity of a NiMoO₄-based HER system. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for researchers to build upon, accelerating the development of next-generation, cost-effective electrocatalysts for a sustainable hydrogen future.
References
- 1. mdpi.com [mdpi.com]
- 2. Heterogeneous bimetallic Ni(OH)2-NiMoO4/NF as an efficient HER electrocatalyst for alkaline water splitting - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boosting Hydrogen Evolution through the Interface Effects of Amorphous NiMoO4–MoO2 and Crystalline Cu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constructing NiMoP nanorod arrays with a highly active Ni2P/NiMoP2 interface for hydrogen evolution in 0.5 M H2SO4 and 1.0 M KOH media - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Properties of Nickel Oxide: Experiment vs. Theory
For researchers, scientists, and professionals in drug development, a thorough understanding of the electronic properties of nickel oxide (NiO) is crucial for its application in various advanced technologies. This guide provides an objective comparison of experimentally measured and theoretically calculated electronic properties of NiO, supported by experimental data and detailed methodologies.
Nickel oxide, a transition metal oxide, has garnered significant attention for its wide-ranging applications in catalysis, battery electrodes, smart windows, and spintronics. Its unique electronic structure, characterized by strong electron correlation effects, presents a fascinating case study where experimental observations and theoretical models are in constant dialogue to unravel its intrinsic properties. This guide delves into a comparative analysis of key electronic parameters of NiO—the band gap and magnetic moment—pitting experimental findings against theoretical predictions.
Quantitative Data Comparison
The following tables summarize the experimentally measured and theoretically calculated values for the band gap and magnetic moment of NiO. These values are compiled from various scientific studies and highlight the range and typical values reported in the literature.
| Experimental Technique | Measured Band Gap (eV) | Reference |
| X-ray Photoelectron Spectroscopy (XPS) & Bremsstrahlung Isochromat Spectroscopy (BIS) | 4.3 | [1] |
| Photoelectron Yield Spectroscopy (PYS) | 3.7 | [2] |
| UV-Visible Spectroscopy | 3.65 - 3.74 | [3] |
| UV-Visible Spectroscopy | 3.96 | [4] |
| Diffuse Reflectance Spectroscopy | 4.47 | [5] |
| Optical Absorption | 3.1 (onset) - 4.3 (maximum) | [6] |
Table 1: Experimental Band Gap of NiO. This table showcases the range of band gap values for NiO obtained through different experimental methods. The variation in values can be attributed to factors such as sample preparation, crystallinity, and the specific measurement technique's sensitivity to different electronic transitions.
| Theoretical Method | Calculated Band Gap (eV) | Reference |
| Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA) | 0.93 | [7] |
| DFT with Local Spin-Density Approximation (LSDA) | 0.42 | [7] |
| DFT+U (GGA+U) | 2.4 | [6] |
| DFT+U | 3.38 | [8] |
| DFT+U (PBE+U) | 3.70 | [9] |
| Heyd-Scuseria-Ernzerhof (HSE) hybrid functional | 4.26 | [9] |
Table 2: Theoretical Band Gap of NiO. This table presents the band gap of NiO calculated using various theoretical approaches. Standard DFT methods like GGA and LSDA significantly underestimate the band gap, a known limitation for strongly correlated materials. The inclusion of the Hubbard U correction (DFT+U) and the use of hybrid functionals like HSE06 yield results in much better agreement with experimental data.
| Experimental Technique | Measured Magnetic Moment (μB) | Reference |
| Neutron Diffraction | 1.77 | [6] |
| Neutron Diffraction | 1.64 - 1.9 | [8] |
| Magnetic X-ray Scattering | 1.93 (Total) |
Table 3: Experimental Magnetic Moment of NiO. This table lists the experimentally determined magnetic moment per Ni ion in the antiferromagnetic state of NiO. Neutron diffraction is the primary technique for determining magnetic structures and moments.
| Theoretical Method | Calculated Magnetic Moment (μB) | Reference |
| DFT with Generalized Gradient Approximation (GGA) | 1.35 | [8] |
| DFT+U (GGA+U) | 1.80 | [8] |
| DFT+U (LSDA+U) | 1.93 (Total) | |
| DFT+U | 1.49 | [6] |
Table 4: Theoretical Magnetic Moment of NiO. This table shows the magnetic moment of NiO calculated using different theoretical methods. Similar to the band gap, DFT+U calculations provide results that are in better agreement with experimental values compared to standard DFT approximations.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data acquisition process.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Sample Preparation:
-
NiO samples, either thin films or single crystals, are mounted on a sample holder using conductive carbon tape.
-
To remove surface contaminants, the sample may be sputtered with a low-energy Ar+ ion beam in the XPS analysis chamber. Sputtering conditions (e.g., ion energy, sputtering time) should be carefully controlled to minimize damage to the NiO surface.
Instrumentation and Data Acquisition:
-
X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is typically used.
-
Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy of the emitted photoelectrons.
-
Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions (typically < 10⁻⁸ mbar) to prevent contamination and scattering of photoelectrons.
-
Data Collection:
-
A survey scan is first acquired to identify all the elements present on the surface.
-
High-resolution scans of the Ni 2p and O 1s core levels are then recorded to determine their chemical states and bonding environments.
-
-
Charge Neutralization: For insulating NiO samples, a low-energy electron flood gun is used to compensate for surface charging.
-
Data Analysis: The binding energy scale is calibrated by setting the adventitious C 1s peak to 284.8 eV. The core-level spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve different chemical species.
UV-Visible Spectroscopy for Band Gap Determination
UV-Visible spectroscopy is used to measure the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions. The band gap of a semiconductor can be determined from its absorption spectrum.
Sample Preparation:
-
For thin film samples, NiO is deposited on a transparent substrate such as quartz or glass. The film thickness should be uniform.
-
For nanoparticle samples, the nanoparticles are dispersed in a suitable solvent (e.g., ethanol) to form a stable colloidal suspension.
Instrumentation and Data Acquisition:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer is used.
-
Wavelength Range: The absorption spectrum is typically recorded over a wavelength range of 200-800 nm.
-
Reference: A blank substrate (for thin films) or the pure solvent (for nanoparticles) is used as a reference to correct for absorption from the substrate or solvent.
-
Measurement: The absorbance (A) or transmittance (%T) of the sample is measured as a function of wavelength.
Data Analysis (Tauc Plot Method):
-
The absorption coefficient (α) is calculated from the absorbance (A) and the film thickness (t) using the Beer-Lambert law: α = 2.303 * A / t.
-
The Tauc relation is used to determine the band gap (Eg): (αhν)ⁿ = A(hν - Eg), where hν is the photon energy, A is a constant, and the exponent n depends on the nature of the electronic transition (n = 2 for a direct band gap semiconductor like NiO).
-
A Tauc plot of (αhν)² versus hν is generated.
-
The linear portion of the plot is extrapolated to the energy axis (where (αhν)² = 0). The intercept on the energy axis gives the value of the band gap (Eg).
Four-Probe Method for Electrical Resistivity Measurement
The four-probe method is a standard technique for measuring the electrical resistivity of semiconductor materials, which minimizes the influence of contact resistance.
Sample Preparation:
-
The NiO sample (thin film or bulk) should have a flat, smooth surface.
-
The sample is placed on an insulating stage.
Instrumentation and Procedure:
-
Probe Head: A four-point probe head with equally spaced, collinear tungsten carbide tips is used.
-
Connections: The outer two probes are connected to a constant current source, and the inner two probes are connected to a high-impedance voltmeter.
-
Measurement:
-
A known DC current (I) is passed through the outer two probes.
-
The voltage drop (V) across the inner two probes is measured.
-
-
Resistivity Calculation:
-
For a thin film with thickness (t) much smaller than the probe spacing (s), the sheet resistance (Rs) is calculated as Rs = (π/ln2) * (V/I) ≈ 4.532 * (V/I).
-
The bulk resistivity (ρ) is then calculated as ρ = Rs * t.
-
Correction factors may be needed depending on the sample geometry and thickness relative to the probe spacing.
-
Theoretical Methodology: Density Functional Theory (DFT+U)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of materials. For strongly correlated systems like NiO, the standard DFT approximations (LDA and GGA) often fail to accurately predict the electronic properties. The DFT+U method, which incorporates a Hubbard U term to account for the strong on-site Coulomb interaction of the localized d-electrons, provides a significant improvement.
Computational Steps:
-
Structure Definition: The crystal structure of NiO (typically the rock-salt structure) is defined with the experimental lattice parameters. For antiferromagnetic (AFM-II) NiO, a supercell is constructed to accommodate the magnetic ordering.
-
DFT+U Parameters:
-
The Hubbard U parameter is a crucial input. It represents the energy cost of adding an extra electron to a d-orbital. The value of U is often chosen to match experimental results, such as the band gap or the photoemission spectrum. For NiO, U values in the range of 5-8 eV are commonly used for the Ni 3d orbitals.
-
The exchange parameter J is also sometimes included.
-
-
Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to obtain the ground-state electronic density and energy of the system.
-
Post-SCF Calculations:
-
Band Structure: The electronic band structure is calculated along high-symmetry directions in the Brillouin zone to determine the band gap and the nature of the electronic transitions (direct or indirect).
-
Density of States (DOS): The total and projected DOS are calculated to understand the contribution of different atomic orbitals (Ni 3d, O 2p) to the valence and conduction bands.
-
Magnetic Moment: The spin-polarized calculation directly yields the magnetic moment on each Ni atom.
-
Visualization of the Comparison Workflow
Figure 1: Workflow for comparing experimental and theoretical electronic properties of NiO.
Conclusion
The electronic properties of NiO serve as a benchmark for understanding strongly correlated materials. While standard theoretical approaches like DFT with LDA/GGA functionals fall short of accurately describing its electronic structure, the inclusion of the Hubbard U correction in DFT+U methods brings theoretical predictions in much closer agreement with experimental observations for both the band gap and magnetic moment. The discrepancies that remain between experimental values obtained from different techniques and between theory and experiment highlight the ongoing challenges and the need for further refinement in both experimental characterization and theoretical modeling of such complex materials. This guide provides a foundational comparison to aid researchers in navigating the extensive literature and in designing future investigations into the fascinating properties of nickel oxide.
References
- 1. researchgate.net [researchgate.net]
- 2. opticaapplicata.pwr.edu.pl [opticaapplicata.pwr.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DFT+U calculation • OpenMX tutorial [pranabdas.github.io]
- 6. Electronic structure of NiO with DFT+U — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Molybdenum Nickel Oxide: A Guide for Laboratory Professionals
The safe handling and disposal of molybdenum nickel oxide are critical for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information, including detailed operational and disposal plans tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential health risks. It may cause an allergic skin reaction, is suspected of causing cancer by inhalation, and can cause damage to organs through prolonged or repeated exposure[1][2][3]. Therefore, adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE): All personnel handling this compound must use appropriate PPE to minimize exposure.
| Protective Equipment | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when dusts are generated to prevent inhalation[1][3]. |
| Eye/Face Protection | Safety glasses with side-shields or goggles; face shield for larger quantities | To protect against dust particles and splashes[1][4]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and potential allergic reactions[1][3]. |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes | To minimize skin exposure[4][5]. |
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne dust[3][6][7].
Hygiene Measures: Always wash hands thoroughly after handling the material. Contaminated clothing should be removed and washed before reuse[1][5]. Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled or stored[5].
Step-by-Step Disposal Procedure
The disposal of this compound is governed by federal, state, and local regulations for hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its generation to its final disposal, a concept known as "cradle-to-grave" responsibility[8][9][10].
Step 1: Waste Identification and Classification
The first step is to classify this compound as a hazardous waste. Based on its toxicological properties, it falls under this category[2]. It is the generator's responsibility to make this determination[10][11].
Step 2: Waste Accumulation and Storage
Proper storage of the waste is crucial to prevent environmental contamination and ensure safety.
-
Container: Use a designated, leak-proof, and sealable container that is compatible with the chemical. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound"[1][5].
-
Storage Area: Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials[5]. The storage area should be locked to prevent unauthorized access[3][5].
Step 3: Handling Spills and Contaminated Materials
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Personal Protection: Wear the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
Avoid generating dust[5]. Do not dry sweep.
-
Use a vacuum cleaner equipped with a HEPA filter to collect the spilled powder[5].
-
Alternatively, carefully moisten the material to prevent it from becoming airborne and then gently sweep it up.
-
Place all spilled material and any contaminated cleaning supplies (e.g., wipes, PPE) into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
Step 4: Arrange for Professional Disposal
This compound waste must be disposed of through a licensed hazardous waste disposal contractor[5][12].
-
Contact your institution's Environmental Health and Safety (EHS) office. They will have established procedures and approved vendors for hazardous waste disposal.
-
Complete all necessary paperwork. This typically includes a hazardous waste manifest, which tracks the waste from your laboratory to the final disposal facility[13].
-
Schedule a pickup with the licensed waste disposal contractor.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. hongrunplastics.com [hongrunplastics.com]
- 6. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 9. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 10. Hazardous Waste [epa.illinois.gov]
- 11. epa.gov [epa.gov]
- 12. rhenium.com [rhenium.com]
- 13. epa.gov [epa.gov]
Navigating the Safe Handling of Molybdenum Nickel Oxide: A Comprehensive Guide
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling Molybdenum nickel oxide. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.
This compound (NiMoO4) is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a substance that may cause an allergic skin reaction, is suspected of causing cancer through inhalation, and can cause damage to organs through prolonged or repeated exposure.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to mitigate these risks.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required equipment, specifications, and relevant standards.
| PPE Category | Type/Specification | Standard/Reference | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves | ASTM F739 | Prevents skin contact and potential allergic reactions. Double gloving is recommended. |
| Respiratory Protection | Half-mask or Full-face Respirator with P100 Particulate Filters | NIOSH 42 CFR 84 | Protects against inhalation of harmful dust particles.[4][5] |
| Eye Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | ANSI Z87.1 | Protects eyes from dust particles. |
| Body Protection | Laboratory Coat | N/A | Prevents contamination of personal clothing. |
| Foot Protection | Closed-toe Shoes | N/A | Protects feet from spills and falling objects. |
Occupational Exposure Limits
| Component | Exposure Limit (TWA - 8 hours) | Agency/Source |
| Soluble Nickel Compounds (as Ni) | 0.1 mg/m³ | Safe Work Australia |
| Soluble Molybdenum Compounds (as Mo) | 5 mg/m³ | Safe Work Australia |
Step-by-Step Handling and Experimental Protocol
Adherence to a strict operational workflow is paramount when working with this compound. The following diagram and detailed steps outline the safe handling process from preparation to cleanup.
1. Preparation:
-
Designate a Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any dust.
-
Assemble Materials: Gather all necessary equipment and reagents before starting the experiment to minimize movement in and out of the designated area.
-
Don PPE: Put on all required personal protective equipment as specified in the table above. Ensure your respirator has a proper fit and seal.
2. Weighing and Transfer:
-
Ventilated Enclosure: Weigh the solid this compound in a ventilated balance enclosure or a fume hood to prevent inhalation of dust particles.
-
Careful Transfer: Use a spatula or other appropriate tool to carefully transfer the powder. Avoid any actions that could generate dust. If preparing a solution, add the solid to the solvent slowly.
3. In-Process Handling:
-
Contained Systems: Whenever possible, conduct reactions in closed systems to prevent the release of dust or aerosols.
-
Avoid Contact: Be mindful to avoid contact with skin and clothing. If contact occurs, follow the first aid procedures outlined below.
4. Post-Experiment Cleanup and Decontamination:
-
Surface Decontamination:
-
Prepare a cleaning solution of mild detergent and water.
-
Carefully wipe down all work surfaces with a disposable towel wetted with the cleaning solution. Start from the cleanest area and move towards the most contaminated area.
-
Wipe the surfaces again with a clean, wet towel to rinse.
-
Finally, wipe the surfaces with a dry towel.
-
All used cleaning materials must be disposed of as hazardous waste.[6]
-
-
Equipment Decontamination:
-
Rinse all contaminated glassware and equipment with a suitable solvent in a designated sink or container.
-
Wash with a laboratory detergent and rinse thoroughly with water.
-
Dispose of the initial rinse solvent as hazardous waste.
-
5. Doffing PPE:
-
Remove Outer Gloves: If wearing double gloves, remove the outer pair and dispose of them as hazardous waste.
-
Remove Lab Coat: Remove your lab coat, turning it inside out to contain any contamination.
-
Remove Goggles and Respirator: Remove your eye protection and respirator.
-
Remove Inner Gloves: Remove the inner pair of gloves, peeling them off from the cuff to avoid touching the outer surface.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.
Spill and Disposal Management
Proper management of spills and waste is critical to prevent environmental contamination and exposure.
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or if there is a risk of airborne dust.
-
Don PPE: Before attempting to clean up, don the appropriate PPE, including a respirator with P100 filters.
-
Contain the Spill: For a solid spill, carefully cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[6]
-
Clean Up:
-
Gently sweep the absorbent material and the spilled solid into a designated hazardous waste container using a plastic scoop and dustpan.[1][6]
-
Do not use a dry brush or compressed air, as this will generate dust.
-
After the bulk of the material is removed, decontaminate the area as described in the cleanup section.
-
-
Dispose of Waste: All materials used for the cleanup, including the absorbent material, contaminated PPE, and cleaning supplies, must be placed in a sealed, labeled hazardous waste container.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Keep this compound waste separate from other waste streams.
-
Containerization: Use clearly labeled, sealed, and chemically compatible containers for all waste.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[7]
First Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] If skin irritation or a rash occurs, seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention. |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[7] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and drink plenty of water afterwards.[7] Seek medical attention. |
By implementing these comprehensive safety and handling procedures, you can effectively manage the risks associated with this compound and maintain a safe laboratory environment.
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. Gerson NIOSH P100 Welding, Mold, Silica Concrete Dust Respirator Cartridge Filters - Walmart Business Supplies [business.walmart.com]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. Soft North P100 NIOSH filter for respirators series 5400, 7600, 7700 | Sylprotec.com [sylprotec.com]
- 5. sosproducts.com [sosproducts.com]
- 6. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
